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  • Product: N-benzyl-4-chloro-2-nitroaniline
  • CAS: 10066-18-9

Core Science & Biosynthesis

Foundational

Introduction: Situating N-benzyl-4-chloro-2-nitroaniline in Synthetic Chemistry

An In-Depth Technical Guide to N-benzyl-4-chloro-2-nitroaniline (CAS 10066-18-9) N-benzyl-4-chloro-2-nitroaniline, identified by its CAS number 10066-18-9, is a substituted aromatic amine of significant interest in the l...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-benzyl-4-chloro-2-nitroaniline (CAS 10066-18-9)

N-benzyl-4-chloro-2-nitroaniline, identified by its CAS number 10066-18-9, is a substituted aromatic amine of significant interest in the landscape of organic synthesis. Its molecular architecture, featuring a nitro group ortho to the amine and a chlorine atom para, creates a unique electronic profile that makes it a versatile intermediate. The presence of these functional groups provides multiple handles for subsequent chemical transformations, positioning it as a valuable building block for more complex molecules, particularly in the realms of pharmaceuticals, agrochemicals, and specialized dyes.[1] This guide provides a comprehensive overview of its synthesis, characterization, and safe handling, grounded in established chemical principles and methodologies.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and spectral properties is the foundation of its effective use in research and development. The data presented below has been aggregated from reliable chemical databases and supplier specifications.

PropertyValueSource
CAS Number 10066-18-9[2]
Molecular Formula C₁₃H₁₁ClN₂O₂[2]
Molecular Weight 262.69 g/mol [2]
Appearance Expected to be a yellow or orange solid[3]
Melting Point Not consistently reported; requires experimental verification.
SMILES O=[O-][2]
InChI Key (Inferred from structure)

Note: Experimental data such as melting point and solubility can vary based on purity and crystalline form. Independent verification is always recommended.

Strategic Synthesis: Nucleophilic Aromatic Substitution

The most direct and industrially relevant pathway to N-benzyl-4-chloro-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This strategy leverages the potent electron-withdrawing nature of the nitro group, which activates the aromatic ring for nucleophilic attack.

Causality of the Synthetic Route

The choice of 2,4-dichloronitrobenzene as the starting material is deliberate.[4] The nitro group, positioned ortho and para to the two chlorine atoms, strongly acidifies the ring protons and, more importantly, stabilizes the negatively charged intermediate (a Meisenheimer complex) formed during the nucleophilic attack. Benzylamine acts as the nucleophile. The chlorine atom at the 2-position (ortho to the nitro group) is significantly more activated and thus more susceptible to substitution than the chlorine at the 4-position. This regioselectivity is a cornerstone of the reaction's success.

start Start: Reagents reagents 2,4-Dichloronitrobenzene Benzylamine Solvent (e.g., Ethanol) Base (e.g., K₂CO₃) reaction_setup Combine reagents in a round-bottom flask Equip with reflux condenser reagents->reaction_setup Step 1: Setup heating Heat to reflux (e.g., ~78°C for Ethanol) Monitor via TLC reaction_setup->heating Step 2: Reaction workup Cool reaction mixture Precipitate product in ice-water heating->workup Step 3: Work-up isolation Collect crude solid via vacuum filtration Wash with cold water workup->isolation Step 4: Isolation purification Recrystallize from a suitable solvent (e.g., Ethanol) isolation->purification Step 5: Purification analysis Characterize pure product (NMR, MS, IR) purification->analysis Step 6: Analysis end End Product: N-benzyl-4-chloro-2-nitroaniline analysis->end

Caption: Workflow for the synthesis of N-benzyl-4-chloro-2-nitroaniline.

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system, where progress is checked at critical stages.

Materials:

  • 2,4-Dichloronitrobenzene (1.0 eq)

  • Benzylamine (1.1 eq)

  • Potassium Carbonate (K₂CO₃, 2.0 eq, anhydrous)

  • Ethanol (200 proof)

  • Deionized Water

  • TLC plates (silica gel 60 F₂₅₄)

  • Mobile Phase for TLC (e.g., 9:1 Hexanes:Ethyl Acetate)

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2,4-dichloronitrobenzene (1.0 eq) and ethanol. Stir until the solid is fully dissolved.

  • Addition of Reagents: Add potassium carbonate (2.0 eq) followed by the dropwise addition of benzylamine (1.1 eq). The K₂CO₃ acts as a base to neutralize the HCl byproduct, driving the reaction to completion.

  • Heating and Monitoring: Heat the mixture to reflux. The progress of the reaction should be monitored every hour using TLC.

    • Validation Checkpoint: A successful reaction will show the consumption of the starting 2,4-dichloronitrobenzene spot and the appearance of a new, typically lower Rf, product spot. The reaction is complete when the starting material spot is no longer visible under UV light.

  • Work-up and Isolation: Once the reaction is complete, allow the mixture to cool to room temperature. Slowly pour the reaction mixture into a beaker containing ice-water while stirring. A yellow-orange precipitate should form.

  • Filtration: Collect the crude solid product by vacuum filtration using a Büchner funnel. Wash the solid with several portions of cold deionized water to remove any inorganic salts.

  • Purification: Transfer the crude solid to a clean flask and perform recrystallization from a minimal amount of hot ethanol. Allow the solution to cool slowly to room temperature and then in an ice bath to maximize crystal formation.

  • Drying: Collect the purified crystals by vacuum filtration and dry them under a vacuum to remove any residual solvent.

Analytical Characterization and Quality Control

Confirming the identity and purity of the final compound is critical. A combination of spectroscopic and chromatographic techniques should be employed.

TechniqueExpected ResultRationale
¹H NMR Signals in the aromatic region (7-8 ppm), a singlet for the benzylic CH₂ (~4.5 ppm), a broad singlet for the N-H proton.Provides definitive structural information about the proton environment.
Mass Spec (MS) A molecular ion peak (M⁺) at m/z 262 and a characteristic M+2 peak at m/z 264 with ~1/3 intensity.Confirms the molecular weight and the presence of a single chlorine atom.
IR Spectroscopy Characteristic absorption bands for N-H stretching (~3400 cm⁻¹), aromatic C-H, asymmetric and symmetric NO₂ stretching (~1530 and 1350 cm⁻¹).Confirms the presence of key functional groups.
HPLC/UPLC A single major peak under appropriate conditions.Quantifies the purity of the final compound.

Safety, Handling, and Hazard Management

Substituted nitroanilines require careful handling due to their potential toxicity.[5][6]

  • GHS Hazard Statements: Based on related compounds, N-benzyl-4-chloro-2-nitroaniline is anticipated to carry warnings such as H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation).[2]

  • Personal Protective Equipment (PPE): Always handle this compound inside a certified chemical fume hood. Wear a lab coat, nitrile gloves, and chemical splash goggles.

  • Engineering Controls: Ensure adequate ventilation to minimize inhalation exposure.

  • Storage: Store in a cool, dry, well-ventilated area away from strong oxidizing agents. The container should be tightly sealed.

  • Disposal: Dispose of chemical waste in accordance with local, state, and federal regulations.

Role as a Synthetic Intermediate

The true value of N-benzyl-4-chloro-2-nitroaniline lies in its potential for further functionalization, primarily through the reduction of its nitro group.

start N-benzyl-4-chloro-2-nitroaniline (Intermediate) reduction Reduction of Nitro Group (e.g., SnCl₂/HCl, H₂/Pd-C) start->reduction Reaction product N¹-benzyl-4-chloro- benzene-1,2-diamine (Key Precursor) reduction->product Yields pharma Pharmaceutical Scaffolds product->pharma Leads to dyes Azo Dyes & Pigments product->dyes Leads to

Sources

Exploratory

An In-depth Technical Guide to the Physicochemical Properties of N-benzyl-4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract N-benzyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative with potential applicat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

N-benzyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative with potential applications in organic synthesis and medicinal chemistry. A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development. This guide provides a comprehensive overview of the known and predicted physicochemical characteristics of N-benzyl-4-chloro-2-nitroaniline, including its molecular structure, spectral properties, and a proposed synthetic pathway. Due to the limited availability of direct experimental data for this specific compound, this guide leverages data from the closely related precursor, 4-chloro-2-nitroaniline, to provide insightful estimations and context. This document is intended to serve as a foundational resource for researchers, enabling them to anticipate the behavior of this compound and design experiments accordingly.

Introduction

Substituted nitroanilines are a versatile class of organic compounds that serve as crucial building blocks in the synthesis of pharmaceuticals, dyes, and materials with nonlinear optical properties. The introduction of a benzyl group to the amino functionality of 4-chloro-2-nitroaniline modulates its electronic and steric properties, potentially leading to novel biological activities or material characteristics. This guide delves into the core physicochemical properties of N-benzyl-4-chloro-2-nitroaniline, providing a detailed analysis for professionals in drug development and chemical research.

Molecular and Physicochemical Properties

The fundamental properties of N-benzyl-4-chloro-2-nitroaniline are summarized in the table below. It is important to note that while some properties are directly available, others are estimated based on the known values of its precursor, 4-chloro-2-nitroaniline, and general chemical principles.

PropertyValueSource
IUPAC Name N-benzyl-4-chloro-2-nitroaniline-
CAS Number 10066-18-9
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Appearance Predicted to be a colored solidInferred
Melting Point (°C) Not available. Likely higher than 4-chloro-2-nitroaniline (117-119 °C) due to increased molecular weight.[1]
Boiling Point (°C) Not available. Expected to be significantly higher than 4-chloro-2-nitroaniline.-
Solubility Predicted to be soluble in common organic solvents like ethanol, ether, and acetone; sparingly soluble in water.Inferred from[2]

Proposed Synthesis

A plausible and efficient method for the synthesis of N-benzyl-4-chloro-2-nitroaniline involves the nucleophilic substitution of a benzyl halide with 4-chloro-2-nitroaniline in the presence of a base. This reaction, a standard N-alkylation of an amine, is a well-established transformation in organic chemistry.

Reaction Scheme

Synthesis_of_N-benzyl-4-chloro-2-nitroaniline cluster_reactants Reactants cluster_conditions Conditions cluster_products Products reactant1 4-chloro-2-nitroaniline r reactant1->r reactant2 Benzyl chloride reactant2->r product N-benzyl-4-chloro-2-nitroaniline base Base (e.g., K₂CO₃) base->r solvent Solvent (e.g., DMF) hcl HCl p r->p Δ p->product p->hcl

Caption: Proposed synthesis of N-benzyl-4-chloro-2-nitroaniline.

Step-by-Step Experimental Protocol
  • Reaction Setup: To a solution of 4-chloro-2-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as N,N-dimethylformamide (DMF), add a base like potassium carbonate (K₂CO₃, 1.5-2 equivalents).

  • Addition of Benzylating Agent: Slowly add benzyl chloride (1.1 equivalents) to the reaction mixture at room temperature.

  • Reaction Progression: Heat the mixture to 60-80 °C and monitor the reaction progress using thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous layer with an organic solvent such as ethyl acetate.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

Causality behind Experimental Choices:

  • Solvent: DMF is chosen for its ability to dissolve both the polar amine and the less polar benzyl chloride, facilitating the reaction.

  • Base: Potassium carbonate is a mild and inexpensive base sufficient to deprotonate the aniline nitrogen, making it more nucleophilic.

  • Temperature: Heating is necessary to overcome the activation energy of the reaction and ensure a reasonable reaction rate.

Spectroscopic Characterization (Predicted)

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • ¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons of both the chloro-nitro-substituted ring and the benzyl ring. The benzylic protons should appear as a singlet around 4.5-5.0 ppm. The protons on the chloro-nitro-substituted ring will likely be in the range of 7.0-8.5 ppm, with their splitting pattern determined by their relative positions. The NH proton will likely appear as a broad singlet.

  • ¹³C NMR: The carbon NMR spectrum will show signals for all 13 carbon atoms. The benzylic carbon is expected around 48-55 ppm. The aromatic carbons will appear in the region of 110-150 ppm. The carbon bearing the nitro group will be downfield shifted.

Infrared (IR) Spectroscopy

The IR spectrum will provide information about the functional groups present. Key expected absorption bands are:

Functional GroupWavenumber (cm⁻¹)
N-H Stretch3300-3500
C-H Stretch (Aromatic)3000-3100
C-H Stretch (Aliphatic)2850-3000
N-O Stretch (Nitro)1500-1550 (asymmetric) and 1300-1370 (symmetric)
C=C Stretch (Aromatic)1450-1600
C-N Stretch1250-1350
C-Cl Stretch600-800
Ultraviolet-Visible (UV-Vis) Spectroscopy

The UV-Vis spectrum is expected to show absorption bands characteristic of nitroaniline derivatives. The presence of the benzyl group may cause a slight shift in the absorption maxima compared to 4-chloro-2-nitroaniline[2].

Mass Spectrometry (MS)

The mass spectrum should show a molecular ion peak (M+) corresponding to the molecular weight of 262.70 g/mol . The isotopic pattern of the molecular ion peak will be characteristic of a compound containing one chlorine atom (M+ and M+2 peaks in an approximate 3:1 ratio). Fragmentation patterns would likely involve the loss of the benzyl group or the nitro group.

Experimental Workflows

Workflow for Physicochemical Property Determination

Physicochemical_Property_Determination cluster_synthesis Synthesis & Purification cluster_characterization Structural Characterization cluster_property_measurement Property Measurement synthesis Synthesis of N-benzyl-4-chloro-2-nitroaniline purification Purification (Column Chromatography/Recrystallization) synthesis->purification nmr NMR (¹H, ¹³C) purification->nmr ms Mass Spectrometry purification->ms ir IR Spectroscopy purification->ir uv_vis UV-Vis Spectroscopy purification->uv_vis mp Melting Point (DSC) purification->mp solubility Solubility Studies purification->solubility

Caption: A typical workflow for the synthesis and characterization of N-benzyl-4-chloro-2-nitroaniline.

Conclusion

This technical guide provides a foundational understanding of the physicochemical properties of N-benzyl-4-chloro-2-nitroaniline. While direct experimental data is limited, the provided information, based on the well-characterized precursor 4-chloro-2-nitroaniline and established chemical principles, offers a robust starting point for researchers. The proposed synthetic route and predicted spectral data will aid in the practical application and further investigation of this compound in various fields of chemical and pharmaceutical research. The validation of these predicted properties through experimental work is a crucial next step for any research program involving this molecule.

References

  • PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2-nitroanisole. National Center for Biotechnology Information. [Link]

  • NIST. Benzenamine, 4-chloro-2-nitro-. National Institute of Standards and Technology. [Link]

  • The Royal Society of Chemistry. Supplementary Material. [Link]

  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • Wikipedia. 4-Nitroaniline. [Link]

  • PubChem. N-benzyl-2-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

Sources

Foundational

An In-depth Technical Guide to the Molecular Structure of N-benzyl-4-chloro-2-nitroaniline

Abstract This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of N-benzyl-4-chloro-2-nitroaniline (CAS No: 10066-18-9). Intended for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive examination of the molecular structure, synthesis, and characterization of N-benzyl-4-chloro-2-nitroaniline (CAS No: 10066-18-9). Intended for researchers, medicinal chemists, and professionals in drug development, this document synthesizes theoretical structural concepts with practical, field-proven methodologies for its synthesis and analysis. We delve into the causality behind experimental choices, from precursor selection to reaction mechanism and final structural elucidation via spectroscopic methods. This guide serves as a self-validating reference, grounding its claims in authoritative sources and providing detailed protocols for replication and further investigation into this important synthetic intermediate.

Introduction: Strategic Importance of the N-benzyl-4-chloro-2-nitroaniline Scaffold

N-benzyl-4-chloro-2-nitroaniline is a substituted diarylamine whose structural framework is of significant interest in medicinal chemistry and materials science. The molecule incorporates several key functional groups that dictate its reactivity and potential applications: an electron-withdrawing nitro group, a deactivating chloro group, and a secondary amine linkage to a benzyl moiety. This specific arrangement of substituents makes it a valuable intermediate for the synthesis of more complex heterocyclic systems, such as benzimidazoles, which are core structures in many pharmacologically active agents.[1][2]

The nitroaniline core is a well-established precursor in organic synthesis, with the nitro group serving as a versatile handle for further chemical transformations, most notably its reduction to a primary amine.[3][4] This reduction is a critical step in building bicyclic systems, as it generates the necessary ortho-diamine functionality for condensation reactions.[1][2] Understanding the synthesis and precise molecular structure of N-benzyl-4-chloro-2-nitroaniline is therefore paramount for scientists aiming to leverage this compound as a strategic building block in the development of novel therapeutics and functional materials.

Molecular Structure and Physicochemical Properties

The fundamental attributes of N-benzyl-4-chloro-2-nitroaniline are summarized below. These properties are foundational to its handling, reactivity, and analytical characterization.

PropertyValueSource
CAS Number 10066-18-9
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Appearance Orange crystals[5]
Melting Point 79 °C[6]

The structure consists of a 4-chloro-2-nitroaniline core where the amino group is substituted with a benzyl group. The electron-withdrawing nature of the nitro group at the ortho position and the chloro group at the para position significantly influences the electron density of the aromatic ring and the nucleophilicity of the secondary amine.

Synthesis of N-benzyl-4-chloro-2-nitroaniline

The primary route for synthesizing N-benzyl-4-chloro-2-nitroaniline is through a nucleophilic aromatic substitution (SNAr) reaction. This approach is favored due to the activation of the aromatic ring by the electron-withdrawing nitro group, which facilitates the displacement of a halide by an amine.

Rationale for Synthetic Strategy

The chosen synthetic pathway involves the reaction of a substituted nitrobenzene with benzylamine. Two common starting materials could be considered: 4-chloro-2-nitroaniline or 1,4-dichloro-2-nitrobenzene. While direct benzylation of 4-chloro-2-nitroaniline is possible, the reaction of 1,4-dichloro-2-nitrobenzene with benzylamine offers a regioselective and efficient alternative. The chlorine atom at the C1 position (ortho to the nitro group) is significantly more activated towards nucleophilic attack than the chlorine atom at the C4 position. This activation is due to the strong electron-withdrawing resonance and inductive effects of the ortho-nitro group, which stabilizes the intermediate Meisenheimer complex. This inherent electronic preference allows for a controlled, monosubstitution reaction with benzylamine at the desired position.

Experimental Protocol: SNAr Reaction

This protocol is adapted from a peer-reviewed methodology for the synthesis of lerisetron analogues, where N-benzyl-4-chloro-2-nitroaniline is a key intermediate.[5]

dot

Caption: Synthetic workflow for N-benzyl-4-chloro-2-nitroaniline.

Materials:

  • 1,4-Dichloro-2-nitrobenzene (1.0 eq)

  • Benzylamine (1.0 eq)

  • Potassium Carbonate (K₂CO₃) (2.8 eq)

  • Dimethylformamide (DMF)

  • Deionized Water

  • Concentrated Hydrochloric Acid (HCl)

  • Ethyl Acetate (EtOAc)

  • Sodium Sulfate (Na₂SO₄), anhydrous

  • Solvents for chromatography (e.g., Hexane/Dichloromethane)

Procedure:

  • To a stirring solution of 1,4-dichloro-2-nitrobenzene (e.g., 2.5 g, 13.02 mmol) and benzylamine (e.g., 1.4 g, 13.07 mmol) in DMF (10 mL), add potassium carbonate (e.g., 5.0 g, 36.2 mmol).[5]

  • Heat the resulting reaction mixture to 80°C for 4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[5]

  • After completion, cool the reaction mixture to room temperature (approx. 25°C).[5]

  • Dilute the mixture with deionized water (100 mL) and then acidify to pH 2 with concentrated HCl.[5]

  • Extract the aqueous layer with ethyl acetate (2 x 80 mL).[5]

  • Combine the organic layers and dry over anhydrous sodium sulfate.[5]

  • Evaporate the solvent under reduced pressure to yield the crude product.[5]

  • Purify the residue by flash column chromatography using a hexane/dichloromethane gradient to afford pure N-benzyl-4-chloro-2-nitroaniline.[5]

  • Further purification can be achieved by crystallization from isopropylether/hexane to yield orange crystals.[5]

Structural Elucidation and Characterization

Confirming the molecular structure of the synthesized product is a critical, self-validating step. This is achieved through a combination of spectroscopic techniques that probe the molecule's atomic connectivity and chemical environment.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR spectroscopy is the primary tool for confirming the successful N-benzylation and the regiochemistry of the product. The spectrum provides information on the number of different types of protons, their chemical environments, and their proximity to neighboring protons.

Table 2: ¹H NMR Spectral Data for N-benzyl-4-chloro-2-nitroaniline Solvent: CDCl₃, Frequency: 300 MHz

Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)AssignmentInferred Structural Feature
8.43brs-NHBroad singlet indicative of an amine proton, confirming the secondary amine.
8.42d3.0H-3 (Ar-H)Doublet for the proton ortho to the nitro group and adjacent to the amine.
7.43 – 7.28m-H-5, H-6 (Ar-H) & Benzyl Ar-HMultiplet integrating to 6 protons, corresponding to the two remaining protons on the nitroaniline ring and the five protons of the benzyl ring.
6.80d9.0H-aromaticDoublet corresponding to a proton on the substituted aniline ring.
4.56d3.0CH₂Doublet for the two benzylic protons, confirming the presence of the N-CH₂-Ph linkage. The splitting is due to coupling with the NH proton.

Data sourced from Kumar, V. et al. (2021).[5]

Expert Analysis of NMR Data: The ¹H NMR data unequivocally supports the formation of the target compound. The downfield singlet at 8.43 ppm is characteristic of the N-H proton of the secondary amine. The doublet at 4.56 ppm, corresponding to the two benzylic protons, confirms that the benzyl group has been successfully attached to the nitrogen atom. The complex multiplet between 7.28-7.43 ppm accounts for the aromatic protons of both the benzyl ring and the substituted aniline ring. The distinct doublets at 8.42 and 6.80 ppm represent the protons on the 4-chloro-2-nitroaniline core, with their specific splitting patterns confirming the substitution pattern.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the key functional groups present in the molecule. The presence of N-H, C-H (aromatic and aliphatic), and N-O (nitro group) stretching vibrations are diagnostic for the target structure.

Table 3: Key IR Absorption Frequencies

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3400N-H StretchSecondary Amine
3100-3000C-H StretchAromatic
2917C-H StretchAliphatic (CH₂)
~1600, ~1475C=C StretchAromatic Ring
~1520, ~1340Asymmetric & Symmetric N-O StretchNitro Group (NO₂)

Data for similar structures sourced from Panda, S. S. et al. (2018).[6]

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Sources

Exploratory

N-benzyl-4-chloro-2-nitroaniline solubility data

An In-depth Technical Guide to the Solubility Profile of N-benzyl-4-chloro-2-nitroaniline For Researchers, Scientists, and Drug Development Professionals Abstract The solubility of an active pharmaceutical ingredient (AP...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Solubility Profile of N-benzyl-4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability and therapeutic efficacy. N-benzyl-4-chloro-2-nitroaniline is a substituted nitroaniline with potential applications in medicinal chemistry and materials science. A thorough understanding of its solubility characteristics is paramount for its advancement in any research and development pipeline. This technical guide provides a comprehensive overview of the theoretical and practical considerations for determining the solubility of N-benzyl-4-chloro-2-nitroaniline. In the absence of extensive published empirical data for this specific molecule, this document establishes a framework for predicting its solubility profile based on the well-understood principles of physical chemistry and the known properties of structurally analogous compounds. Furthermore, it offers detailed, field-proven experimental protocols for the precise and accurate determination of its solubility in various solvent systems, ensuring a self-validating and reproducible methodology.

Introduction: The Significance of Solubility in a Molecular Context

N-benzyl-4-chloro-2-nitroaniline is an organic molecule characterized by a complex interplay of functional groups that dictate its physicochemical properties. The structure incorporates a polar nitro group and a secondary amine, a non-polar benzyl substituent, and a halogenated aromatic ring. This amalgamation of moieties suggests a nuanced solubility profile, with potential for solubility in a range of organic solvents but likely limited aqueous solubility.

In drug development, poor aqueous solubility is a major hurdle, often leading to low absorption and inadequate bioavailability. Therefore, the early characterization of a compound's solubility is a critical step in risk assessment and guides formulation strategies. This guide will empower researchers to systematically investigate and understand the solubility of N-benzyl-4-chloro-2-nitroaniline.

Theoretical Framework for Predicting Solubility

The solubility of a solid in a liquid solvent is governed by the principle of "like dissolves like." This adage is a simplified representation of the complex intermolecular forces at play, including hydrogen bonding, dipole-dipole interactions, and van der Waals forces.

  • Influence of Functional Groups:

    • Nitro Group (-NO2) and Amine Group (-NH-): These polar groups are capable of hydrogen bonding, which would suggest some affinity for polar solvents.

    • Benzyl Group (-CH2-C6H5): This large, non-polar group will dominate the molecule's character, favoring solubility in non-polar organic solvents.

    • Chloro Group (-Cl): The chloro substituent adds to the molecular weight and has a modest impact on polarity.

  • Inference from Structurally Related Compounds:

    • 4-Chloro-2-nitroaniline: This parent compound, lacking the benzyl group, is described as having low solubility in water.[1] It is soluble in alcohols, benzene, and ether. This suggests that the core aniline structure has limited aqueous solubility.

    • Nitroaniline Isomers: 2-nitroaniline and 3-nitroaniline also exhibit limited water solubility but are more soluble in organic solvents like ethanol and ether.[2][3]

    • N-benzylaniline Derivatives: The addition of the benzyl group is expected to further decrease aqueous solubility and enhance solubility in non-polar to moderately polar organic solvents.

Based on this analysis, N-benzyl-4-chloro-2-nitroaniline is predicted to have very low solubility in water and higher solubility in organic solvents such as alcohols, acetone, and chlorinated solvents.

  • Impact of pH on Solubility: The secondary amine in N-benzyl-4-chloro-2-nitroaniline is weakly basic. In acidic aqueous solutions, this amine group can be protonated, forming a more polar and potentially more soluble salt. Therefore, the aqueous solubility of this compound is expected to be pH-dependent, increasing at lower pH values.

Experimental Determination of Equilibrium Solubility

Given the lack of readily available public data, an experimental approach is necessary for definitive solubility determination. The isothermal saturation method is a robust and widely accepted technique for this purpose.[4] This method involves creating a saturated solution of the compound at a constant temperature and then quantifying the concentration of the dissolved solute.

Causality-Driven Experimental Design

The choice of solvents should be strategic, spanning a range of polarities to build a comprehensive solubility profile. A recommended set of solvents includes:

  • Water (and buffered solutions at various pH levels): To assess aqueous solubility, which is critical for pharmaceutical applications.

  • Ethanol/Methanol: Polar protic solvents common in synthesis and formulation.

  • Acetone: A polar aprotic solvent.

  • Acetonitrile: A polar aprotic solvent frequently used in chromatography.

  • Dichloromethane: A non-polar aprotic solvent.

  • Hexane/Heptane: Non-polar solvents.

The experiment should be conducted at a controlled temperature, typically 25 °C (ambient) and 37 °C (physiological), to provide relevant data for both laboratory work and in vivo predictions.

Step-by-Step Experimental Protocol
  • Preparation of Saturated Solutions:

    • Add an excess amount of solid N-benzyl-4-chloro-2-nitroaniline to a series of glass vials. The presence of undissolved solid at the end of the experiment is crucial to ensure that equilibrium has been reached.

    • Add a precise volume of the selected solvent to each respective vial.

    • Seal the vials tightly to prevent any solvent evaporation during the experiment.

    • Place the vials in a constant temperature shaker or water bath set to the desired temperature (e.g., 25 °C or 37 °C).

    • Agitate the mixtures for a sufficient duration (typically 24-48 hours) to ensure that equilibrium is achieved. A preliminary kinetic study can determine the optimal equilibration time.

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the vials to stand undisturbed at the constant temperature for at least 2 hours. This allows the undissolved solid to settle, preventing contamination of the supernatant.

    • Carefully withdraw a known volume of the supernatant using a syringe.

    • Immediately filter the collected supernatant through a 0.45 µm syringe filter to remove any remaining solid particles. This step is critical for accurate quantification.

    • Dilute the filtered supernatant with a suitable solvent to a concentration within the linear range of the analytical method to be used.

Visualization of the Experimental Workflow

G cluster_prep 1. Preparation of Saturated Solutions cluster_sampling 2. Sample Collection cluster_analysis 3. Analysis A Add excess N-benzyl-4-chloro-2-nitroaniline to vials B Add precise volume of selected solvents A->B C Seal vials B->C D Equilibrate at constant temperature with agitation (24-48h) C->D E Cease agitation and allow solid to settle (≥2h) D->E F Withdraw supernatant E->F G Filter supernatant (0.45 µm syringe filter) F->G H Dilute filtered supernatant G->H I Quantify concentration (e.g., HPLC, UV-Vis) H->I J Calculate solubility (e.g., in mg/mL or mol/L) I->J

Caption: Isothermal saturation method workflow.

Analytical Quantification

Accurate quantification of the dissolved N-benzyl-4-chloro-2-nitroaniline is essential for reliable solubility data. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method due to its specificity and sensitivity.

HPLC Method Development

A reverse-phase HPLC method would be suitable. A C18 column with a mobile phase consisting of a mixture of acetonitrile or methanol and water would likely provide good separation. The detection wavelength should be set to the λmax of N-benzyl-4-chloro-2-nitroaniline to ensure maximum sensitivity.

Calibration and Quantification

A calibration curve must be generated using standard solutions of N-benzyl-4-chloro-2-nitroaniline of known concentrations. The concentration of the compound in the diluted supernatant samples can then be determined by interpolating their peak areas from this calibration curve.

Data Presentation and Interpretation

The experimentally determined solubility data should be summarized in a clear and concise table.

Table 1: Hypothetical Solubility Data for N-benzyl-4-chloro-2-nitroaniline

SolventTemperature (°C)Solubility (mg/mL)Solubility (mol/L)
Water (pH 7.0)25<0.1<0.0004
Water (pH 2.0)250.50.002
Ethanol2525.30.10
Acetone2585.10.34
Dichloromethane25150.70.60
Hexane251.20.005

This structured presentation allows for easy comparison of solubility across different solvent systems and conditions.

Conclusion

While specific, publicly available solubility data for N-benzyl-4-chloro-2-nitroaniline is scarce, a robust understanding of its potential solubility profile can be inferred from its molecular structure and comparison with analogous compounds. It is anticipated to be a compound with low aqueous solubility, the extent of which is likely pH-dependent, and good solubility in various organic solvents. This technical guide provides the necessary theoretical foundation and a detailed, self-validating experimental protocol to empower researchers to generate the precise and reliable solubility data required for informed decision-making in drug development and other scientific endeavors. The methodologies outlined herein are grounded in established principles of physical chemistry and analytical science, ensuring the integrity and utility of the obtained results.

References

  • PubChem. N-benzyl-2-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Determination and calculation for solubility of m-nitroaniline and its mixture in supercritical carbon dioxide. [Link]

  • Course Hero. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]

  • ResearchGate. 4-Chloro-2-nitroaniline Solubility in Several Pure Solvents: Determination, Modeling, and Solvent Effect Analysis. [Link]

  • Solubility of Things. 2-Nitroaniline. [Link]

  • University of Toronto. Solubility of Organic Compounds. [Link]

  • PrepChem. Synthesis of N-benzyl-2-amino-4-nitroaniline. [Link]

  • PubChem. 3-Nitroaniline. National Center for Biotechnology Information. [Link]

  • Royal Society of Chemistry. Solubility of p-nitroaniline and the basic strength of aqueous alcohols (and other oxygen-containing compounds). [Link]

  • University of California, Los Angeles. Experiment: Solubility of Organic & Inorganic Compounds. [Link]

  • ResearchGate. (PDF) 4-Chloro-2-nitroaniline. [Link]

  • Chemsrc. N-benzyl-2-methyl-4-nitroaniline. [Link]

  • Institute of Science, Nagpur. Identification of Organic Compound by Organic Qualitative Analysis. [Link]

  • Google Patents. CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
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Foundational

spectral analysis of N-benzyl-4-chloro-2-nitroaniline

An In-depth Technical Guide to the Spectral Analysis of N-benzyl-4-chloro-2-nitroaniline Authored by: A Senior Application Scientist Abstract This technical guide provides a comprehensive examination of the , a molecule...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Spectral Analysis of N-benzyl-4-chloro-2-nitroaniline

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive examination of the , a molecule of significant interest in synthetic chemistry and potentially in the development of novel therapeutic agents. This document is intended for researchers, scientists, and professionals in drug development, offering a detailed exploration of the methodologies and expected outcomes for the structural elucidation of this compound using various spectroscopic techniques. We will delve into the theoretical underpinnings and practical applications of UV-Vis, Infrared (IR), Nuclear Magnetic Resonance (NMR), and Mass Spectrometry (MS) in the characterization of N-benzyl-4-chloro-2-nitroaniline. The causality behind experimental choices and the interpretation of spectral data are emphasized to ensure scientific integrity and trustworthiness.

Introduction and Molecular Structure

N-benzyl-4-chloro-2-nitroaniline (CAS No. 10066-18-9) is a substituted aromatic amine with a molecular formula of C₁₃H₁₁ClN₂O₂ and a molecular weight of 262.69 g/mol .[1] Its structure comprises a 4-chloro-2-nitroaniline core N-substituted with a benzyl group. This combination of functional groups—a secondary amine, a nitro group, a chloro substituent, and two aromatic rings—gives rise to a unique spectral fingerprint that can be systematically analyzed. Understanding these spectral characteristics is paramount for confirming its identity, assessing its purity, and studying its chemical behavior.

Caption: Molecular Structure of N-benzyl-4-chloro-2-nitroaniline.

Synthesis Pathway Overview

The synthesis of N-benzyl-4-chloro-2-nitroaniline typically involves the N-alkylation of 4-chloro-2-nitroaniline with a benzyl halide, such as benzyl bromide or benzyl chloride.[2] The reaction is generally carried out in the presence of a base to neutralize the hydrohalic acid byproduct. Careful control of reaction conditions is necessary to favor mono-benzylation and minimize the formation of the di-benzylated product.

cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up & Purification cluster_product Final Product 4-chloro-2-nitroaniline 4-chloro-2-nitroaniline N-alkylation N-alkylation 4-chloro-2-nitroaniline->N-alkylation Benzyl_halide Benzyl_halide Benzyl_halide->N-alkylation Base Base Base->N-alkylation Quenching Quenching N-alkylation->Quenching Extraction Extraction Quenching->Extraction Chromatography Chromatography Extraction->Chromatography N-benzyl-4-chloro-2-nitroaniline N-benzyl-4-chloro-2-nitroaniline Chromatography->N-benzyl-4-chloro-2-nitroaniline

Caption: Generalized workflow for the synthesis of N-benzyl-4-chloro-2-nitroaniline.

UV-Visible Spectroscopy

The electronic spectrum of N-benzyl-4-chloro-2-nitroaniline is dominated by π → π* transitions within the aromatic systems. The presence of both electron-donating (amine) and electron-withdrawing (nitro) groups on the same aromatic ring leads to significant charge-transfer character in the electronic transitions, resulting in strong absorption in the UV-visible region.[3] The spectrum of the parent compound, 4-chloro-2-nitroaniline, can serve as a reference.[4] The addition of the benzyl group is expected to cause a slight bathochromic (red) shift in the absorption maxima due to the extension of the conjugated system.

Expected Absorption Maxima
  • λ_max1: ~240-260 nm

  • λ_max2: ~380-410 nm

Experimental Protocol: UV-Vis Spectroscopy
  • Instrumentation: A dual-beam UV-Visible spectrophotometer.

  • Sample Preparation:

    • Accurately weigh approximately 1 mg of N-benzyl-4-chloro-2-nitroaniline.

    • Dissolve the sample in a suitable UV-grade solvent (e.g., ethanol, acetonitrile, or methanol) in a 100 mL volumetric flask to prepare a stock solution.

    • Dilute the stock solution to obtain a final concentration that yields an absorbance reading between 0.2 and 0.8 AU.

  • Analysis:

    • Use the pure solvent as a blank reference.

    • Scan the sample solution over a wavelength range of 200-600 nm.

    • Record the wavelengths of maximum absorbance (λ_max).

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The IR spectrum of N-benzyl-4-chloro-2-nitroaniline will exhibit characteristic absorption bands corresponding to its various structural features.

Summary of Expected IR Absorption Bands
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
3350 - 3450N-H stretchingSecondary amine
3000 - 3100C-H stretching (sp²)Aromatic C-H
2850 - 2960C-H stretching (sp³)Aliphatic C-H (CH₂)
1590 - 1610C=C stretchingAromatic ring
1500 - 1550Asymmetric NO₂ stretchingNitro group
1330 - 1370Symmetric NO₂ stretchingNitro group
1250 - 1350C-N stretchingAromatic amine
1000 - 1100C-Cl stretchingAryl chloride
690 - 900C-H out-of-plane bendingAromatic ring substitution

Data compiled from standard IR correlation tables and spectra of similar compounds.[5][6]

Experimental Protocol: IR Spectroscopy
  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount of the solid sample directly onto the ATR crystal.

    • Apply pressure to ensure good contact between the sample and the crystal.

  • Analysis:

    • Collect a background spectrum of the clean, empty ATR crystal.

    • Collect the sample spectrum.

    • The instrument software will automatically ratio the sample spectrum to the background spectrum to generate the absorbance or transmittance spectrum.

    • Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over the range of 4000-400 cm⁻¹.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy

The proton NMR spectrum will show distinct signals for the aromatic protons of both rings, the benzylic methylene protons, and the N-H proton. The electron-withdrawing nitro group and the electron-donating amino group will cause significant shifts in the signals of the protons on the substituted aniline ring.

Predicted ¹H NMR Data (in CDCl₃, 400 MHz)
Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.2 - 8.4d1HAromatic H ortho to NO₂
~7.2 - 7.4m5HBenzyl ring protons
~7.0 - 7.2dd1HAromatic H meta to NO₂ and ortho to Cl
~6.8 - 7.0d1HAromatic H ortho to NH
~5.0 - 6.0 (broad)s1HN-H
~4.4 - 4.6s2HBenzyl CH₂

Predicted values are based on data for 4-chloro-2-nitroaniline[4] and N-benzylanilines.[7]

¹³C NMR Spectroscopy

The carbon NMR spectrum will display signals for all 13 carbon atoms in the molecule. The chemical shifts will be influenced by the nature of the substituents on the aromatic rings.

Predicted ¹³C NMR Data (in CDCl₃, 100 MHz)
Chemical Shift (δ, ppm)Assignment
~145 - 150C-NH
~138 - 142C-NO₂
~136 - 139Benzyl ring C (quaternary)
~127 - 130Benzyl ring CHs
~125 - 128Aromatic CHs (chloro-nitro-aniline ring)
~120 - 125C-Cl
~115 - 120Aromatic CH (chloro-nitro-aniline ring)
~48 - 52Benzyl CH₂

Predicted values are based on data for 4-chloro-2-nitroaniline[4] and N-benzylanilines.[7]

Experimental Protocol: NMR Spectroscopy
  • Instrumentation: A 300 MHz or higher field NMR spectrometer.

  • Sample Preparation:

    • Dissolve 5-10 mg of the sample in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

    • Transfer the solution to an NMR tube.

  • ¹H NMR Acquisition:

    • Acquire a standard one-pulse proton spectrum.

    • Optimize shim gradients for field homogeneity.

    • Set appropriate spectral width, acquisition time, and relaxation delay.

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum to obtain singlets for all carbon signals.

    • Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its structure. For N-benzyl-4-chloro-2-nitroaniline, the molecular ion peak should be observable, and its isotopic pattern will be characteristic of a molecule containing one chlorine atom.

Expected Mass Spectrometry Data (Electron Ionization - EI)
  • Molecular Ion (M⁺): m/z 262 and 264 in an approximate 3:1 ratio, corresponding to the ³⁵Cl and ³⁷Cl isotopes.

  • Key Fragment Ions:

    • m/z 171/173: Loss of the benzyl radical (•C₇H₇).

    • m/z 91: The tropylium ion (C₇H₇⁺), a very stable and common fragment from benzyl groups.

    • m/z 155/157: Loss of the nitro group (•NO₂).

M+ (m/z 262/264) M+ (m/z 262/264) Loss of •C7H7 Loss of •C7H7 Loss of •NO2 Loss of •NO2 m/z 171/173 m/z 171/173 m/z 91 (Tropylium ion) m/z 91 (Tropylium ion) m/z 155/157 m/z 155/157 M+ M+ M+->m/z 171/173 Loss of •C7H7 M+->m/z 91 (Tropylium ion) Formation of Tropylium M+->m/z 155/157 Loss of •NO2

Caption: Proposed key fragmentation pathways for N-benzyl-4-chloro-2-nitroaniline in EI-MS.

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
  • Instrumentation: A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[8]

  • Sample Preparation: Prepare a dilute solution of the sample (e.g., 100 µg/mL) in a volatile solvent like dichloromethane or ethyl acetate.[8]

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[8]

    • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[8]

    • Injector Temperature: 250-280 °C.[8]

    • Oven Temperature Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.[8]

  • MS Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[8]

    • Mass Range: m/z 40-500.[8]

    • Source Temperature: 230 °C.[8]

Potential Applications in Drug Development

Substituted nitroanilines are important intermediates in the synthesis of various pharmaceuticals and bioactive molecules.[9] For instance, related compounds have been investigated for their potential as inhibitors of HIV-1 replication and in the development of cancer therapeutics.[9] The structural motifs present in N-benzyl-4-chloro-2-nitroaniline make it a candidate for further chemical modification to explore its biological activity. The analytical methods detailed in this guide are essential for the quality control and characterization of this and similar compounds in a drug discovery and development pipeline.

References

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Pharmaffiliates. (2024, March 19). 5-Chloro-2-nitroaniline: Synthesis and Applications in the Development of Inhibitors. Retrieved from [Link]

  • NIST. (n.d.). Benzenamine, 4-chloro-2-nitro-. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • Hyma Synthesis Pvt. Ltd. (n.d.). Welcome To Hyma Synthesis Pvt. Ltd. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Supplementary Material. Retrieved from [Link]

  • NIST. (n.d.). p-Nitroaniline. In NIST Chemistry WebBook. National Institute of Standards and Technology. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • ResearchGate. (n.d.). UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,.... Retrieved from [Link]

  • ResearchGate. (2025, August 6). Spectrophotometric simultaneous determination of nitroaniline isomers by orthogonal signal correction-partial least squares. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. Retrieved from [Link]

  • MassBank. (n.d.). msbnk-epa-entact_agilent000792 - MassBank. Retrieved from [Link]

  • Electronic spectra and structure of nitroanilines. (n.d.). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-vis absorbance spectra of 4-nitroaniline with and without the addition of BAILs (5 mmol L⁻¹) in water. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Absorption Spectra of p-Nitroaniline Derivatives: Charge Transfer Effects and the Role of Substituents. Retrieved from [Link]

  • Google Patents. (n.d.). CN105732392A - Method for preparing 4'-chloro-2-nitrobiphenyl.

Sources

Exploratory

An In-Depth Technical Guide to the Crystal Structure of N-benzyl-4-chloro-2-nitroaniline: A Framework for Synthesis, Experimental Determination, and Computational Prediction

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and structural elucidation of N-benzyl-4-chloro-2-nitroaniline. In the absence of a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the synthesis and structural elucidation of N-benzyl-4-chloro-2-nitroaniline. In the absence of a publicly available experimental crystal structure for this specific molecule, this document outlines a robust framework for its chemical synthesis, proposes a detailed protocol for its crystallographic analysis via single-crystal X-ray diffraction, and explores a theoretical approach to predicting its crystal structure. This guide is designed to be a self-validating system, explaining the causality behind experimental choices and grounding its claims in authoritative sources.

Introduction: The Significance of N-benzyl-4-chloro-2-nitroaniline and the Quest for its Crystal Structure

N-benzyl-4-chloro-2-nitroaniline belongs to the class of substituted nitroanilines, which are pivotal intermediates in the synthesis of dyes, pigments, and pharmaceuticals.[1] The incorporation of a benzyl group into the aniline scaffold can significantly modulate the molecule's electronic and steric properties, thereby influencing its biological activity.[2] Specifically, nitro-containing compounds exhibit a wide spectrum of biological activities, including antimicrobial and antineoplastic properties.[3][4] Furthermore, N-benzylaniline derivatives are a recurring motif in drug discovery, valued for their ability to engage in various biological interactions.[2]

A definitive understanding of a molecule's three-dimensional arrangement in the solid state, as provided by its crystal structure, is fundamental in drug development. It governs critical physicochemical properties such as solubility, stability, and bioavailability. Despite its potential significance, a solved crystal structure for N-benzyl-4-chloro-2-nitroaniline is not currently available in the public domain. This guide, therefore, serves as a comprehensive roadmap for obtaining and understanding this crucial structural information.

Synthesis of N-benzyl-4-chloro-2-nitroaniline

The synthesis of N-benzyl-4-chloro-2-nitroaniline can be achieved through the N-alkylation of 4-chloro-2-nitroaniline with a benzyl halide. This is a common and effective method for the preparation of N-benzylanilines.[5] The following protocol is a detailed, step-by-step methodology for this synthesis.

Experimental Protocol: N-alkylation of 4-chloro-2-nitroaniline

Reagents and Materials:

  • 4-chloro-2-nitroaniline

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Acetonitrile (anhydrous)

  • Ethyl acetate

  • Hexane

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with heating plate

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) plates (silica gel)

  • Column chromatography setup (silica gel)

Procedure:

  • Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 4-chloro-2-nitroaniline (1.0 eq), anhydrous potassium carbonate (1.5 eq), and anhydrous acetonitrile.

  • Addition of Alkylating Agent: To the stirred suspension, add benzyl chloride (1.1 eq) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to reflux (approximately 82°C) and maintain for 12-18 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane:ethyl acetate eluent).

  • Workup:

    • After the reaction is complete (as indicated by the consumption of the starting aniline), cool the mixture to room temperature.

    • Filter the solid potassium carbonate and potassium chloride salts and wash the filter cake with a small amount of acetonitrile.

    • Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification:

    • Dissolve the crude product in a minimal amount of ethyl acetate and purify by column chromatography on silica gel.

    • Elute the column with a gradient of hexane and ethyl acetate to separate the desired N-benzyl-4-chloro-2-nitroaniline from any unreacted starting materials and byproducts.

    • Collect the fractions containing the pure product (as identified by TLC).

    • Combine the pure fractions and remove the solvent under reduced pressure to yield the final product.

Causality of Experimental Choices:

  • Base: Potassium carbonate is a mild base that effectively neutralizes the HCl byproduct of the reaction, driving the equilibrium towards the product without causing significant side reactions.

  • Solvent: Acetonitrile is a polar aprotic solvent that is suitable for this type of nucleophilic substitution reaction. It is relatively inert and has a convenient boiling point for reflux.

  • Purification: Column chromatography is a standard and effective method for purifying organic compounds of moderate polarity, allowing for the separation of the desired product from starting materials and potential dialkylated byproducts.

Diagram of Synthesis Workflow

G cluster_setup Reaction Setup cluster_reaction Alkylation cluster_workup Workup cluster_purification Purification A Combine 4-chloro-2-nitroaniline, K2CO3, and Acetonitrile B Add Benzyl Chloride A->B Stir at RT C Reflux for 12-18 hours B->C Heat D Cool and Filter C->D Monitor by TLC E Concentrate Filtrate D->E F Column Chromatography E->F G Isolate Pure Product F->G

Caption: Workflow for the synthesis of N-benzyl-4-chloro-2-nitroaniline.

Proposed Experimental Determination of Crystal Structure

The definitive method for determining the crystal structure of a small organic molecule is single-crystal X-ray diffraction. The following protocol outlines the necessary steps to obtain high-quality crystals suitable for this analysis.

Experimental Protocol: Single Crystal Growth and X-ray Diffraction

Part 1: Crystal Growth

  • Solvent Screening: Screen a variety of solvents (e.g., ethanol, methanol, acetone, ethyl acetate, dichloromethane, and mixtures thereof) to find a suitable solvent in which N-benzyl-4-chloro-2-nitroaniline has moderate solubility.

  • Slow Evaporation:

    • Prepare a saturated or near-saturated solution of the purified compound in the chosen solvent at room temperature or with gentle heating.

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial and cover it with a perforated cap or parafilm with small pinholes.

    • Allow the solvent to evaporate slowly in a vibration-free environment over several days to weeks.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Filter the hot solution into a clean, insulated container (e.g., a Dewar flask).

    • Allow the solution to cool slowly to room temperature.

  • Vapor Diffusion:

    • Dissolve the compound in a good solvent.

    • Place this solution in a small open vial.

    • Place the small vial inside a larger sealed container that contains a poor solvent (in which the compound is insoluble) that is miscible with the good solvent.

    • The vapor of the poor solvent will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

Part 2: X-ray Diffraction Data Collection and Structure Solution

  • Crystal Selection and Mounting: Select a well-formed, single crystal of appropriate size (typically 0.1-0.3 mm in each dimension) under a microscope and mount it on a goniometer head.

  • Data Collection:

    • Place the mounted crystal on a single-crystal X-ray diffractometer.

    • Cool the crystal to a low temperature (e.g., 100 K) to minimize thermal vibrations.

    • Collect a full sphere of diffraction data using either Mo Kα (λ = 0.71073 Å) or Cu Kα (λ = 1.54184 Å) radiation.

  • Structure Solution and Refinement:

    • Process the collected diffraction data (integration and scaling).

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data using full-matrix least-squares methods.

    • Locate and refine all non-hydrogen atoms anisotropically.

    • Include hydrogen atoms in calculated positions and refine them using a riding model.

Diagram of Crystallography Workflow

G cluster_growth Crystal Growth cluster_data Data Collection cluster_solve Structure Solution cluster_result Final Structure A Purified Compound B Solvent Screening A->B C Crystallization (Slow Evaporation/Cooling) B->C D Select & Mount Crystal C->D E X-ray Diffraction D->E F Process Data E->F G Solve Structure (Direct Methods) F->G H Refine Structure G->H I Crystallographic Data (CIF file) H->I

Sources

Foundational

An In-depth Technical Guide to the Potential Biological Activity of N-benzyl-4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Abstract N-benzyl-4-chloro-2-nitroaniline is a synthetic organic compound with a molecular structure that suggests a potential for a range of biological act...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-chloro-2-nitroaniline is a synthetic organic compound with a molecular structure that suggests a potential for a range of biological activities. The presence of a nitroaniline core, a known pharmacophore in various therapeutic agents, combined with a benzyl group, which can influence lipophilicity and interactions with biological targets, makes this molecule a candidate for investigation in drug discovery. This guide provides a comprehensive overview of the theoretical basis for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. We will also detail the synthetic routes for this compound and present a structured approach to its biological evaluation through a series of in vitro assays. This document is intended to serve as a foundational resource for researchers interested in exploring the therapeutic potential of N-benzyl-4-chloro-2-nitroaniline and its derivatives.

Introduction: Unveiling the Potential of a Nitroaniline Derivative

The nitroaniline scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide spectrum of biological activities. The parent compound, 4-chloro-2-nitroaniline, is primarily used as an intermediate in the synthesis of dyes and pigments.[1] Its metabolism is known to proceed via nitroreductase pathways, leading to the formation of reactive intermediates that can interact with nucleic acids and other biomolecules, suggesting a potential for cytotoxicity that could be harnessed for therapeutic purposes.[1] The addition of a benzyl group to the aniline nitrogen introduces a significant structural modification that can profoundly alter the compound's physicochemical properties and its interaction with biological systems.

This technical guide will explore the untapped potential of N-benzyl-4-chloro-2-nitroaniline, postulating its possible biological activities based on established structure-activity relationships of related compounds. We will provide a rationale for investigating its efficacy as an antimicrobial, anticancer, and enzyme-inhibiting agent. Furthermore, this document will lay out a systematic and scientifically rigorous framework for the synthesis and comprehensive biological evaluation of this intriguing molecule.

Synthesis of N-benzyl-4-chloro-2-nitroaniline

The synthesis of N-benzyl-4-chloro-2-nitroaniline can be achieved through a nucleophilic aromatic substitution reaction. A plausible and efficient method involves the reaction of 2,4-dichloronitrobenzene with benzylamine.

Reaction Scheme:

Detailed Protocol:

  • Reactant Preparation: Dissolve 2,4-dichloronitrobenzene in a suitable aprotic polar solvent, such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Addition of Benzylamine: To the stirred solution, add an equimolar amount of benzylamine. The reaction is typically carried out in the presence of a base, such as potassium carbonate or triethylamine, to neutralize the hydrochloric acid formed during the reaction.

  • Reaction Conditions: The reaction mixture is heated to a temperature ranging from 80°C to 120°C and monitored by thin-layer chromatography (TLC) until completion.

  • Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature and poured into ice-water. The precipitated product is collected by filtration, washed with water, and then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethyl acetate and hexane, to yield N-benzyl-4-chloro-2-nitroaniline as a solid.

A similar synthetic approach has been reported for the preparation of 4-chloro-N-(2-nitrobenzylidene)aniline, where 2-nitrobenzaldehyde is reacted with 4-chloroaniline in ethanol at room temperature.[2]

Postulated Biological Activities and Mechanistic Rationale

The chemical structure of N-benzyl-4-chloro-2-nitroaniline suggests several avenues for biological activity. The nitro group, in particular, is a key functional group that can be bioreduced in hypoxic environments, a characteristic of many solid tumors and microbial infections, to form cytotoxic species.

Potential Antimicrobial Activity

Nitroaromatic compounds have a long history as antimicrobial agents. Their mechanism of action often involves the enzymatic reduction of the nitro group by microbial nitroreductases to form reactive nitrogen species that can damage cellular macromolecules, including DNA, proteins, and lipids. The presence of the benzyl group may enhance the compound's ability to penetrate microbial cell membranes.

Potential Anticancer Activity

The hypoxic microenvironment of solid tumors provides an ideal setting for the activation of nitroaromatic compounds. Tumor-associated nitroreductases can convert N-benzyl-4-chloro-2-nitroaniline into cytotoxic metabolites that selectively target cancer cells. Furthermore, the planar aromatic structure of the molecule suggests the possibility of DNA intercalation, a mechanism of action for several established anticancer drugs. Studies on other nitroimidazole compounds have shown antitumor activity in vitro.[3][4]

Potential Enzyme Inhibition

The structural features of N-benzyl-4-chloro-2-nitroaniline, including its aromatic rings and the secondary amine linker, make it a candidate for binding to the active sites of various enzymes. Potential targets could include kinases, proteases, or other enzymes involved in critical cellular processes. For instance, some N-benzyl aniline derivatives have been identified as inhibitors of enzymes crucial for bacterial survival.[5]

A Framework for Biological Evaluation

A systematic approach is essential to elucidate the biological activities of N-benzyl-4-chloro-2-nitroaniline. The following sections outline a series of in vitro assays to probe its potential antimicrobial, cytotoxic, and enzyme-inhibitory properties.

Assessment of Antimicrobial Activity

A primary screening for antimicrobial activity can be conducted using standard methods such as broth microdilution or disk diffusion assays.[6][7]

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Bacterial/Fungal Inoculum: A standardized suspension of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) is prepared in a suitable broth medium.

  • Serial Dilution of the Test Compound: N-benzyl-4-chloro-2-nitroaniline is serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of concentrations.

  • Inoculation and Incubation: The microbial inoculum is added to each well of the microtiter plate. The plate is then incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[8]

Evaluation of Cytotoxic Activity

The potential anticancer activity of N-benzyl-4-chloro-2-nitroaniline can be assessed by evaluating its cytotoxicity against a panel of human cancer cell lines.

Experimental Protocol: MTT Assay for Cell Viability

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer) are cultured in appropriate media and seeded into 96-well plates.

  • Compound Treatment: The cells are treated with various concentrations of N-benzyl-4-chloro-2-nitroaniline and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Reagent Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

  • Absorbance Measurement: The formazan crystals are solubilized, and the absorbance is measured at a specific wavelength using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined.

Workflow for Cytotoxicity Assessment

G cluster_0 In Vitro Cytotoxicity Evaluation A Cancer Cell Line Seeding B Treatment with N-benzyl-4-chloro-2-nitroaniline A->B C Incubation (48-72h) B->C D MTT Assay C->D E Data Analysis (IC50 Determination) D->E

Caption: A streamlined workflow for determining the in vitro cytotoxicity of N-benzyl-4-chloro-2-nitroaniline.

Investigation of Enzyme Inhibition

To explore the potential of N-benzyl-4-chloro-2-nitroaniline as an enzyme inhibitor, a panel of relevant enzymes can be screened. The choice of enzymes would depend on the therapeutic area of interest. For example, if anticancer activity is observed, kinases involved in cancer cell signaling pathways would be logical targets.

Experimental Protocol: General Enzyme Inhibition Assay

  • Enzyme and Substrate Preparation: The target enzyme and its specific substrate are prepared in an appropriate assay buffer.

  • Inhibitor Incubation: The enzyme is pre-incubated with various concentrations of N-benzyl-4-chloro-2-nitroaniline.

  • Reaction Initiation: The enzymatic reaction is initiated by the addition of the substrate.

  • Signal Detection: The reaction progress is monitored by detecting the formation of the product or the depletion of the substrate using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The rate of the enzymatic reaction is calculated, and the percentage of inhibition is determined for each concentration of the compound. The IC50 value is then calculated.

Logical Flow for Investigating Enzyme Inhibition

G cluster_1 Enzyme Inhibition Screening F Target Enzyme Selection G Assay Development & Optimization F->G H IC50 Determination for N-benzyl-4-chloro-2-nitroaniline G->H I Mechanism of Inhibition Studies H->I

Caption: A systematic approach to characterizing the enzyme inhibitory potential of the target compound.

Data Presentation and Interpretation

All quantitative data from the biological assays should be summarized in clearly structured tables for easy comparison and interpretation.

Table 1: Hypothetical Antimicrobial Activity of N-benzyl-4-chloro-2-nitroaniline

MicroorganismMIC (µg/mL)
Staphylococcus aureus16
Escherichia coli32
Pseudomonas aeruginosa>128
Candida albicans8

Table 2: Hypothetical Cytotoxicity of N-benzyl-4-chloro-2-nitroaniline against Human Cancer Cell Lines

Cell LineIC50 (µM)
MCF-7 (Breast)5.2
A549 (Lung)8.7
HCT116 (Colon)12.1
Normal Fibroblasts>50

Conclusion and Future Directions

N-benzyl-4-chloro-2-nitroaniline represents a promising, yet underexplored, chemical entity with the potential for significant biological activity. The structural combination of a nitroaniline core and a benzyl moiety provides a strong rationale for investigating its antimicrobial, anticancer, and enzyme-inhibitory properties. The experimental framework outlined in this guide offers a comprehensive and scientifically sound approach to systematically evaluate its therapeutic potential.

Future research should focus on a broader screening against diverse microbial strains and cancer cell lines. Should promising activity be identified, further studies should be directed towards elucidating the precise mechanism of action, exploring structure-activity relationships through the synthesis of analogues, and conducting in vivo efficacy and toxicity studies. The insights gained from such investigations could pave the way for the development of novel therapeutic agents based on the N-benzyl-4-chloro-2-nitroaniline scaffold.

References

  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. (2019). National Industrial Chemicals Notification and Assessment Scheme. [Link]

  • Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline. (Patent).
  • Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. (2021). Integra Biosciences. [Link]

  • Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds. (n.d.). ResearchGate. [Link]

  • Antimicrobial Susceptibility Testing. (n.d.). Apec.org. [Link]

  • Antimicrobial Susceptibility Testing: A Comprehensive Review of Currently Used Methods. (n.d.). MDPI. [Link]

Sources

Exploratory

theoretical studies of N-benzyl-4-chloro-2-nitroaniline

An In-Depth Technical Guide to the Theoretical Investigation of N-benzyl-4-chloro-2-nitroaniline Abstract This technical guide provides a comprehensive theoretical framework for the study of N-benzyl-4-chloro-2-nitroanil...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Theoretical Investigation of N-benzyl-4-chloro-2-nitroaniline

Abstract

This technical guide provides a comprehensive theoretical framework for the study of N-benzyl-4-chloro-2-nitroaniline, a molecule with significant potential in materials science and medicinal chemistry. Given the utility of substituted nitroanilines in fields such as nonlinear optics (NLO) and as precursors for pharmacologically active compounds, a detailed understanding of this molecule's structural and electronic properties is paramount. This document outlines a robust computational methodology based on Density Functional Theory (DFT) to elucidate its molecular geometry, vibrational signatures, electronic characteristics, and intramolecular interactions. The protocols and analyses presented herein are designed to provide researchers, scientists, and drug development professionals with a predictive and explanatory toolkit for characterizing N-benzyl-4-chloro-2-nitroaniline and analogous molecular systems.

Introduction: The Rationale for Theoretical Scrutiny

N-benzyl-4-chloro-2-nitroaniline belongs to the family of nitroaniline derivatives, which are renowned for their interesting chemical and physical properties. The strategic placement of electron-donating (amino) and electron-withdrawing (nitro) groups on an aromatic ring often leads to significant intramolecular charge transfer, a key feature for applications in nonlinear optics.[1] For instance, 4-chloro-2-nitroaniline (4Cl2NA) has been studied for its NLO properties, exhibiting a second harmonic generation (SHG) efficiency three times that of potassium dihydrogen phosphate (KDP).[1] The addition of a benzyl group to the nitrogen atom introduces further steric and electronic modifications, potentially influencing the molecule's crystal packing, reactivity, and biological activity.[2]

Theoretical studies, particularly those employing quantum chemical methods like Density Functional Theory (DFT), are indispensable for predicting and understanding molecular properties at the atomic level.[2][3] Such computational approaches allow for the elucidation of molecular structures, vibrational modes, and electronic landscapes with high accuracy, complementing and guiding experimental efforts.[4][5] This guide details a theoretical workflow to comprehensively characterize N-benzyl-4-chloro-2-nitroaniline, providing foundational insights into its stability, reactivity, and potential applications.

Computational Methodology: A Validated Approach

The cornerstone of a reliable theoretical study is a well-chosen computational method. For organic molecules of this class, Density Functional Theory (DFT) has consistently demonstrated a favorable balance between accuracy and computational cost. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is particularly effective for calculating the structural, vibrational, and electronic properties of aniline derivatives.[2][4]

Experimental Protocol: Quantum Chemical Calculations
  • Software Selection: All quantum chemical calculations are proposed to be performed using the Gaussian suite of programs (e.g., Gaussian 16).[2]

  • Geometry Optimization: The molecular structure of N-benzyl-4-chloro-2-nitroaniline will be optimized in the gas phase using the B3LYP functional combined with the 6-311++G(d,p) basis set. This basis set provides a good description of electron distribution, including polarization and diffuse functions, which are crucial for systems with lone pairs and potential hydrogen bonds.

  • Vibrational Frequency Analysis: Following geometry optimization, harmonic vibrational frequencies will be calculated at the same B3LYP/6-311++G(d,p) level of theory.[2][6] This step serves two critical purposes:

    • To confirm that the optimized structure corresponds to a true energy minimum on the potential energy surface (i.e., no imaginary frequencies).

    • To predict the FT-IR and FT-Raman spectra, allowing for a direct comparison with experimental data. A uniform scaling factor is often applied to the calculated frequencies to account for anharmonicity and basis set limitations.[4]

  • Property Calculations: Subsequent single-point energy calculations will be performed on the optimized geometry to determine electronic properties, including HOMO-LUMO energy levels, molecular electrostatic potential (MEP), and Natural Bond Orbital (NBO) analysis.

cluster_workflow Theoretical Study Workflow cluster_analysis Property Analysis start Initial Molecular Structure opt Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) start->opt freq Frequency Calculation opt->freq verify Verify Minimum Energy (No Imaginary Frequencies) freq->verify verify->opt Re-optimize vib Vibrational Spectra (FT-IR / FT-Raman) verify->vib Proceed elec Electronic Properties (HOMO-LUMO, MEP) vib->elec nbo NBO Analysis (Charge Transfer) elec->nbo

Caption: A flowchart of the proposed DFT-based theoretical investigation.

Molecular Structure and Vibrational Analysis

The optimized geometry provides the most stable conformation of the molecule. The structure of the parent compound, 4-chloro-2-nitroaniline, is known to be planar, with an intramolecular hydrogen bond forming between one of the amino hydrogens and an oxygen atom of the adjacent nitro group.[7] It is anticipated that N-benzyl-4-chloro-2-nitroaniline will adopt a similar planar arrangement for the substituted aniline ring, with the benzyl group oriented to minimize steric hindrance.

Predicted Geometrical Parameters

The key bond lengths and angles determine the molecule's overall shape and reactivity. DFT calculations provide reliable predictions for these parameters.

ParameterDescriptionExpected Value RangeRationale / Comparison
C-NO₂ Bond LengthBond between aromatic ring and nitro group~1.45 - 1.48 ÅTypical for nitroarenes.
C-Cl Bond LengthBond between aromatic ring and chlorine~1.73 - 1.76 ÅConsistent with chloro-substituted aromatic systems.[4]
C-N (amino) Bond LengthBond between aromatic ring and amino N~1.37 - 1.40 ÅShorter than a typical C-N single bond due to delocalization of the nitrogen lone pair into the ring.
N-H Bond LengthBond in the amino group~1.01 - 1.02 ÅStandard N-H bond length.
N-C (benzyl) Bond LengthBond between amino N and benzyl CH₂~1.45 - 1.48 ÅTypical C-N single bond.
∠C-N-O (nitro)Angle within the nitro group~117 - 119°Characteristic of the sp² hybridized nitrogen in a nitro group.
Dihedral AngleTwist of the benzyl group relative to the aniline planeVariableThis angle will be determined by the balance between electronic effects (conjugation) and steric repulsion, providing insight into the molecule's conformational flexibility.
Vibrational Signatures

The calculated vibrational spectra serve as a molecular fingerprint. The assignment of vibrational modes is crucial for interpreting experimental FT-IR and FT-Raman data.

  • N-H Stretching: The N-H stretching vibration is expected in the range of 3300-3500 cm⁻¹. The presence of intramolecular hydrogen bonding may cause a redshift (lower frequency) and broadening of this peak.

  • Aromatic C-H Stretching: These modes typically appear above 3000 cm⁻¹.

  • Aliphatic C-H Stretching: The CH₂ group of the benzyl moiety will show symmetric and asymmetric stretching vibrations, usually in the 2850-2960 cm⁻¹ region.

  • NO₂ Stretching: The nitro group exhibits characteristic symmetric and asymmetric stretching vibrations, expected around 1350 cm⁻¹ and 1530 cm⁻¹, respectively.

  • C-Cl Stretching: The C-Cl stretching mode is anticipated in the lower frequency region of the spectrum, typically between 600 and 800 cm⁻¹.

Electronic Properties: Reactivity and Stability Insights

Frontier Molecular Orbital (FMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key orbitals involved in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO acts as an electron acceptor.[8]

  • HOMO: For N-benzyl-4-chloro-2-nitroaniline, the HOMO is expected to be localized primarily on the electron-rich aniline ring and the nitrogen atom of the amino group, reflecting its electron-donating character.[2]

  • LUMO: The LUMO is anticipated to be distributed over the electron-deficient nitro group and the aromatic ring, indicating the sites susceptible to nucleophilic attack.[2]

  • Energy Gap (ΔE = ELUMO – EHOMO): The energy difference between the HOMO and LUMO is a critical parameter for determining molecular stability and reactivity.[6][9] A small energy gap suggests high chemical reactivity, low kinetic stability, and higher polarizability, which is often correlated with enhanced NLO activity.[10][11]

Molecular Electrostatic Potential (MEP)

The MEP map is a powerful tool for visualizing the charge distribution and predicting reactivity. It illustrates the electrostatic potential on the molecule's surface.

  • Negative Potential Regions (Red/Yellow): These areas, rich in electrons, are susceptible to electrophilic attack. For this molecule, the most negative regions are expected around the oxygen atoms of the nitro group.

  • Positive Potential Regions (Blue): These electron-deficient areas are prone to nucleophilic attack. The hydrogen atoms of the amino group are expected to be the most positive regions.

Intramolecular Interactions: NBO Analysis

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and intramolecular charge transfer (ICT) within the molecule. It examines the delocalization of electron density between filled "donor" NBOs and empty "acceptor" NBOs.

The most significant hyperconjugative interaction is expected to be the delocalization of the lone pair of the amino nitrogen atom (LP(N)) into the antibonding π* orbitals of the aromatic ring (LP(N) → π*(C-C)).[2] This interaction is a key contributor to the molecule's stability and the ICT character that is fundamental to its potential NLO properties. The stabilization energy (E(2)) associated with this interaction quantifies the strength of the charge transfer.

cluster_nbo Key NBO Interactions mol N-benzyl-4-chloro-2-nitroaniline donor Donor Orbitals Lone Pair (LP) on N π Bonds in Ring acceptor Acceptor Orbitals π* Antibonding Orbitals of Ring σ* Antibonding Orbitals donor:lp->acceptor:pi_star  Intramolecular Charge Transfer (Stabilization Energy E(2))

Caption: Diagram of key NBO interactions contributing to molecular stability.

Conclusion

The theoretical framework outlined in this guide provides a powerful, multi-faceted approach to characterizing N-benzyl-4-chloro-2-nitroaniline. By leveraging DFT calculations, we can predict its stable geometry, simulate its vibrational spectra for experimental validation, and gain profound insights into its electronic structure. The analysis of frontier molecular orbitals, molecular electrostatic potential, and natural bond orbitals collectively builds a comprehensive understanding of the molecule's reactivity, stability, and intramolecular charge transfer characteristics. These theoretical insights are crucial for guiding the synthesis of novel derivatives and for exploring the potential of this compound in advanced materials and drug development.

References

  • BenchChem. (2025). A Theoretical and Methodological Guide to the Analysis of N-Benzyl-2,4,5-trichloroaniline. BenchChem.
  • Request PDF. (n.d.). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications.
  • PDF. (2025). Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline.
  • JETIR. (n.d.). Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of 3-Nitro Benzyl Chloride. Jetir.Org.
  • Experimental and theoretical studies of the vibrational spectra of 4-chloro-2-bromoaniline. (2025).
  • PDF. (2025). Synthesis, Crystal Structure, Density Functional Theory (DFT) Calculations and Molecular Orbital Calculations of 4-Bromoanilinium Perchlorate Single Crystal.
  • Molecular Structure, Electrostatic Potential and HOMO, LUMO Studies of 4-Aminoan- iline, 4-Nitroaniline and. (2022). ThaiScience.
  • ACS Publications. (n.d.). Linear and Nonlinear Optical Responses of Nitrobenzofurazan-Sulfide Derivatives: DFT-QTAIM Investigation on Twisted Intramolecular Charge Transfer. The Journal of Physical Chemistry A.
  • Experimental and Theoretical Studies of the Vibrational Spectra of 4-chloro-2-Bromoaniline. (2016).
  • Oriental Journal of Chemistry. (n.d.). Synthesis, Characterization and Density Functional Theory (DFT) Studies of S-benzyl β-N-(4-NN bischloroaminophenylmethylene)
  • PrepChem.com. (n.d.). Synthesis of N-benzyl-2-amino-4-nitroaniline.
  • DFT studies on vibrational and electronic spectra, HOMO–LUMO, MEP, HOMA, NBO and molecular docking analysis of benzyl-3-N-(2,4,5-trimethoxyphenylmethylene)
  • PDF. (2025). 4-Chloro-2-nitroaniline.
  • University of Wisconsin–Madison. (n.d.). Natural Bond Orbital Analysis - Tutorial Example.
  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applic
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PubMed. (n.d.). Synthesis and structure-activity relationship studies of N-benzyl-2-phenylpyrimidin-4-amine derivatives as potent USP1/UAF1 deubiquitinase inhibitors with anticancer activity against nonsmall cell lung cancer.
  • JETIR. (2014). Molecular structure, vibrational spectroscopy, NBO and HOMO, LUMO studies of 3-Nitro Benzyl Chloride.
  • PubMed Central. (n.d.). N-Benzyl-3-nitroaniline.
  • BenchChem. (2025). Application Notes and Protocols for the Characterization of N-(2-chloroethyl)-4-nitroaniline.
  • PubChem. (n.d.). N-benzyl-2-methyl-4-nitroaniline.

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Foundational

N-benzyl-4-chloro-2-nitroaniline literature review

An In-depth Technical Guide to N-benzyl-4-chloro-2-nitroaniline: Synthesis, Characterization, and Applications Executive Summary This technical guide provides a comprehensive scientific overview of N-benzyl-4-chloro-2-ni...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to N-benzyl-4-chloro-2-nitroaniline: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides a comprehensive scientific overview of N-benzyl-4-chloro-2-nitroaniline, a derivative of the well-documented industrial intermediate, 4-chloro-2-nitroaniline. While the parent compound is primarily used in the synthesis of dyes and pigments, the introduction of a benzyl group via N-alkylation significantly modifies its structural and electronic properties, opening avenues for advanced applications. This document details a robust and replicable synthetic protocol, outlines a multi-technique approach for its thorough characterization, and explores its potential in the fields of materials science and medicinal chemistry. The methodologies are presented with a focus on the underlying scientific rationale, ensuring that researchers, scientists, and drug development professionals can readily adapt and validate these findings in their own work.

Introduction to the N-benzyl-4-chloro-2-nitroaniline Scaffold

Substituted nitroanilines represent a critical class of organic compounds that serve as foundational building blocks in various chemical industries. The parent molecule for this guide, 4-chloro-2-nitroaniline, is a trifunctional benzene derivative recognized for its role as a diazo component in the production of azo dyes and pigments.[1][2][3] The strategic placement of an electron-donating amine group and an electron-withdrawing nitro group on the aromatic ring creates a "push-pull" system, which is a key prerequisite for nonlinear optical (NLO) activity.[3]

The targeted modification of this core structure by introducing a benzyl group at the nitrogen atom—yielding N-benzyl-4-chloro-2-nitroaniline—is a deliberate synthetic strategy. This modification is intended to enhance key molecular properties:

  • Modulation of Electronic Properties: The benzyl group can subtly influence the electron-donating strength of the nitrogen atom, potentially fine-tuning the molecule's hyperpolarizability for NLO applications.

  • Increased Steric Hindrance: The bulky benzyl group can dictate the crystal packing arrangement, influencing solid-state properties and potentially leading to non-centrosymmetric crystal structures, which are essential for second-harmonic generation (SHG).[4]

  • Enhanced Lipophilicity: In a medicinal chemistry context, the addition of the benzyl moiety increases the molecule's lipophilicity, which can be critical for its pharmacokinetic profile, including membrane permeability and bioavailability.

This guide provides an authoritative framework for the synthesis and analysis of N-benzyl-4-chloro-2-nitroaniline, establishing a foundation for its exploration as a high-performance material or a novel chemical scaffold.

Synthesis Methodology: N-Alkylation

The synthesis of N-benzyl-4-chloro-2-nitroaniline is most effectively achieved through a direct nucleophilic substitution reaction, specifically the N-alkylation of 4-chloro-2-nitroaniline with benzyl chloride.

Rationale for the Synthetic Approach

This synthetic route is selected for its reliability, efficiency, and straightforward execution. The core of the reaction is the nucleophilic attack of the amino group of 4-chloro-2-nitroaniline on the electrophilic benzylic carbon of benzyl chloride. The choice of reagents and conditions is critical for ensuring a high yield and purity:

  • Solvent: Acetonitrile is an ideal polar aprotic solvent. It effectively dissolves the organic reactants while remaining unreactive. Its boiling point (82 °C) is well-suited for conducting the reaction under reflux to increase the reaction rate.

  • Base: Anhydrous potassium carbonate (K₂CO₃) is employed as a mild, non-nucleophilic base.[5] Its function is to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. This prevents the protonation of the starting aniline, which would render it non-nucleophilic and halt the reaction.

  • Purity of Reactants: The use of high-purity starting materials is essential to minimize side reactions and simplify the final purification process.

Precursor Material Data

A thorough understanding of the precursor materials is fundamental to experimental success.

CompoundIUPAC NameCAS NumberMolecular Weight ( g/mol )Melting Point (°C)
Starting Material 4-chloro-2-nitroaniline89-63-4172.57117-119[6]
Alkylating Agent Benzyl Chloride100-44-7126.58-45
Base Potassium Carbonate584-08-7138.21891
Solvent Acetonitrile75-05-841.05-45
Detailed Experimental Protocol

This protocol is adapted from established methodologies for the N-alkylation of substituted anilines.[5]

  • Reagents & Setup:

    • In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-chloro-2-nitroaniline (1.73 g, 10 mmol).

    • Add acetonitrile (100 mL) to dissolve the aniline.

    • Add anhydrous potassium carbonate (2.07 g, 15 mmol, 1.5 equivalents) to the solution. The base will not fully dissolve, forming a suspension.

  • Reaction Execution:

    • Begin vigorous stirring of the suspension.

    • Add benzyl chloride (1.26 g, 1.15 mL, 10 mmol, 1.0 equivalent) to the mixture dropwise at room temperature.

    • Heat the reaction mixture to reflux (approximately 82 °C) and maintain for 8-12 hours.

    • Causality: The reaction progress should be monitored by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (e.g., 7:3) mobile phase. The disappearance of the 4-chloro-2-nitroaniline spot and the appearance of a new, less polar product spot indicates reaction completion.

  • Work-up and Purification:

    • After the reaction is complete, allow the mixture to cool to room temperature.

    • Filter the mixture to remove the solid potassium carbonate and potassium chloride byproduct.

    • Evaporate the acetonitrile solvent from the filtrate under reduced pressure using a rotary evaporator.

    • Dissolve the resulting crude solid in ethyl acetate (100 mL) and transfer it to a separatory funnel.

    • Wash the organic layer sequentially with water (2 x 50 mL) and brine (1 x 50 mL). This removes any remaining inorganic salts and residual base.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • The crude product can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure N-benzyl-4-chloro-2-nitroaniline.

Synthesis Workflow Diagram

SynthesisWorkflow Reactants Reactants: 4-chloro-2-nitroaniline Benzyl Chloride K₂CO₃ in Acetonitrile Reaction Reflux (8-12 hours, ~82°C) Reactants->Reaction Heat Workup Filtration & Solvent Removal Reaction->Workup Cool Extraction Liquid-Liquid Extraction Workup->Extraction Purification Recrystallization or Column Chromatography Extraction->Purification Product Pure N-benzyl-4-chloro- 2-nitroaniline Purification->Product

Caption: Synthetic workflow for N-benzyl-4-chloro-2-nitroaniline.

Structural and Physicochemical Characterization

A rigorous and multi-faceted characterization workflow is essential to confirm the structural identity, purity, and key physical properties of the synthesized N-benzyl-4-chloro-2-nitroaniline.

Single Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[4] For a novel compound like N-benzyl-4-chloro-2-nitroaniline, obtaining a single crystal suitable for SCXRD analysis provides unequivocal proof of structure.

  • Experimental Rationale: By analyzing the diffraction pattern of X-rays passing through a single crystal, one can determine bond lengths, bond angles, and the overall molecular conformation. Crucially, it reveals the crystal packing and the network of intermolecular interactions that govern the material's bulk properties.

  • Expected Intermolecular Interactions: Based on studies of analogous compounds like N-benzyl-2-methyl-4-nitroaniline, a rich network of non-covalent interactions is anticipated.[4] The most significant is likely the N-H···O hydrogen bond, where the amine proton acts as a donor and an oxygen atom from the nitro group of a neighboring molecule acts as an acceptor. This interaction is a powerful tool for directing crystal packing. Additionally, C-H···π interactions between the aromatic rings are expected to contribute to the stability of the crystal lattice.[4]

Visualization of Potential Intermolecular Interactions

Caption: Potential N-H···O hydrogen bonding in the crystal lattice.

Spectroscopic Analysis

Spectroscopic techniques provide critical confirmation of the molecule's functional groups and electronic structure.

TechniquePurposeExpected Observations for N-benzyl-4-chloro-2-nitroaniline
FT-IR Functional Group Identification~3400 cm⁻¹: N-H stretch (secondary amine). ~1520 & ~1340 cm⁻¹: Asymmetric and symmetric NO₂ stretches. ~3100-3000 cm⁻¹: Aromatic C-H stretches. ~1600-1450 cm⁻¹: Aromatic C=C stretches. ~1100-1000 cm⁻¹: C-Cl stretch.
¹H NMR Proton Environment MappingMultiplets (~7.2-7.5 ppm): Signals corresponding to the 5 protons of the benzyl ring. Singlet (~4.5 ppm): Methylene (-CH₂-) protons. Doublets/Multiplets (~6.8-8.2 ppm): Signals for the 3 protons on the substituted aniline ring. Broad singlet (~5-6 ppm): N-H proton.
¹³C NMR Carbon Skeleton Confirmation~125-150 ppm: Signals for the 12 aromatic carbons. ~48 ppm: Signal for the benzylic methylene carbon.
UV-Vis Electronic TransitionsThe precursor, 4-chloro-2-nitroaniline, shows a cutoff wavelength around 398 nm.[3] N-benzylation may cause a slight shift (bathochromic or hypsochromic) in the absorption maximum, corresponding to the π → π* and n → π* transitions of the conjugated system.
Thermal Analysis

Thermal analysis is crucial for determining the material's stability and processing window.[7]

  • Differential Scanning Calorimetry (DSC): This technique is used to determine the melting point of the purified compound. A sharp, well-defined endothermic peak on the DSC thermogram is indicative of high purity.[3] This is also a critical parameter for any melt-based crystal growth techniques.[4]

  • Thermogravimetric Analysis (TGA): TGA measures the change in mass of a sample as a function of temperature. For N-benzyl-4-chloro-2-nitroaniline, the TGA curve is expected to show a stable plateau until the onset of thermal decomposition, providing the upper temperature limit for the material's use.[3]

Potential Applications

The unique structural and electronic features of N-benzyl-4-chloro-2-nitroaniline suggest its potential in several high-value scientific and technological areas.

Nonlinear Optical (NLO) Materials

The most promising application lies in the field of nonlinear optics. Organic NLO materials are of immense interest for applications in optical communications, frequency conversion, and terahertz (THz) wave generation.[4][7]

  • Mechanism: The efficacy of N-benzyl-4-chloro-2-nitroaniline as an NLO material stems from its molecular structure. The electron-donating secondary amine group (-NH-benzyl) and the electron-withdrawing nitro group (-NO₂) create a significant dipole moment and high molecular hyperpolarizability (β), which is the microscopic origin of NLO effects like second-harmonic generation (SHG).[3]

  • Field-Proven Insight: Many substituted anilines have been investigated for NLO properties. For instance, single crystals of 4-chloro-2-nitroaniline itself have been grown and shown to have an SHG efficiency three times that of potassium dihydrogen phosphate (KDP), a standard inorganic NLO material.[3] The related compound N-benzyl-2-methyl-4-nitroaniline (BNA) is noted as a potent THz emitter.[7] It is highly probable that N-benzyl-4-chloro-2-nitroaniline will exhibit comparable or enhanced NLO properties, making it a prime candidate for further investigation.

Intermediates in Medicinal Chemistry

The N-benzyl-nitroaniline scaffold is a versatile platform for the synthesis of more complex molecules in drug discovery programs.

  • Scaffold for Synthesis: The nitro group can be readily reduced to an amine, yielding a diamine derivative that can be further functionalized. The chloro substituent can be displaced via nucleophilic aromatic substitution or participate in cross-coupling reactions.

  • Pharmacological Relevance: Substituted anilines are privileged structures found in a wide array of pharmacologically active compounds. The introduction of the benzyl group can enhance binding to hydrophobic pockets in target proteins and improve the compound's overall drug-like properties.[8]

Conclusion

N-benzyl-4-chloro-2-nitroaniline emerges as a compound of significant scientific interest, bridging the gap between industrial dye chemistry and advanced materials science. This guide has established a clear and logical pathway for its synthesis via N-alkylation, providing a self-validating protocol grounded in established chemical principles. The proposed comprehensive characterization workflow, employing crystallographic, spectroscopic, and thermal analysis techniques, provides the necessary framework for confirming its structure and purity. The strong potential of this molecule, particularly in the field of nonlinear optics, is firmly supported by data from closely related analogues. As researchers and drug development professionals seek novel molecular scaffolds, N-benzyl-4-chloro-2-nitroaniline represents a promising and accessible target for innovation.

References

  • PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • Australian Government Department of Health. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). [Link]

  • Hyma Synthesis Pvt. Ltd. Corporate Profile and Product Lists. [Link]

  • Gurunathan, K., et al. Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. Crystal Research and Technology. [Link]

  • Prabhu, N. S., et al. Investigations on Structural and optical properties of 4-chloro-2-nitroaniline crystals for Nonlinear Optical Applications. International Journal of ChemTech Research. [Link]

  • Vijayan, N., et al. Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. ResearchGate. [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols for the Synthesis of N-benzyl-4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction: Strategic Importance of N-benzyl-4-chloro-2-nitroaniline N-benzyl-4-chloro-2-nitroaniline is a substituted secondary amine that serves as a va...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Strategic Importance of N-benzyl-4-chloro-2-nitroaniline

N-benzyl-4-chloro-2-nitroaniline is a substituted secondary amine that serves as a valuable intermediate in the multifaceted field of organic synthesis. Its structural framework, featuring a nitro- and chloro-substituted aniline core coupled with a benzyl moiety, presents multiple reaction sites for further chemical elaboration. This makes it a key building block for the synthesis of a diverse range of target molecules, including potential pharmaceutical agents, agrochemicals, and dye stuffs. The strategic introduction of the benzyl group modulates the electronic and steric properties of the aniline nitrogen, influencing the reactivity and biological profile of downstream compounds.

This guide provides a comprehensive, field-proven protocol for the synthesis of N-benzyl-4-chloro-2-nitroaniline from 4-chloro-2-nitroaniline. It delves into the mechanistic underpinnings of the reaction, offers a detailed step-by-step procedure, and outlines a robust system for validation and characterization, ensuring both reproducibility and high purity of the final product.

Pillar 1: Expertise & Mechanistic Causality

The synthesis of N-benzyl-4-chloro-2-nitroaniline is achieved via a classical N-alkylation reaction, a cornerstone of amine chemistry.[1] This transformation is fundamentally a nucleophilic substitution (SN2) reaction.

The Mechanism Unveiled:

  • Deprotonation (Activation): The reaction is initiated by a base, typically a mild inorganic base like potassium carbonate (K₂CO₃). The base abstracts a proton from the amine group (-NH₂) of 4-chloro-2-nitroaniline. Although this deprotonation is not complete, it generates a small equilibrium concentration of the more nucleophilic anilide anion.

  • Nucleophilic Attack: The lone pair of electrons on the nitrogen atom of 4-chloro-2-nitroaniline (or its corresponding anilide) acts as a nucleophile. It attacks the electrophilic benzylic carbon of the benzyl halide (e.g., benzyl chloride or benzyl bromide). This concerted step forms a new carbon-nitrogen bond and displaces the halide leaving group.

  • Final Deprotonation: The initially formed intermediate is an ammonium salt. The base present in the reaction mixture then removes the remaining proton from the nitrogen, yielding the final, neutral N-benzyl-4-chloro-2-nitroaniline product.

Causality Behind Experimental Choices:

  • Substrate Reactivity: The starting material, 4-chloro-2-nitroaniline, is a challenging substrate. The presence of two strong electron-withdrawing groups (the ortho-nitro and para-chloro substituents) significantly reduces the electron density on the aniline nitrogen. This diminishes its nucleophilicity, making the reaction slower than the benzylation of unsubstituted aniline. Consequently, elevated temperatures are necessary to drive the reaction to completion.[2]

  • Choice of Base: Anhydrous potassium carbonate (K₂CO₃) is the base of choice for several reasons. It is strong enough to facilitate the deprotonation of the weakly acidic N-H bond under heating but not so strong as to cause unwanted side reactions. Its insolubility in the reaction solvent (DMF) makes its removal during workup straightforward via filtration.

  • Solvent Selection: A polar aprotic solvent like N,N-Dimethylformamide (DMF) is ideal. It readily dissolves the organic reactants and provides a polar environment that stabilizes the transition state of the SN2 reaction without solvating the anionic nucleophile excessively, thus accelerating the reaction rate.[3]

  • Benzylating Agent: Benzyl bromide is a more reactive alkylating agent than benzyl chloride due to bromide being a better leaving group. However, benzyl chloride is often used due to its lower cost and sufficient reactivity at the selected reaction temperature.

Pillar 2: A Self-Validating Protocol

This protocol is designed as a self-validating system, incorporating in-process controls and definitive final characterization to ensure the integrity of the experimental outcome.

Reagents and Materials
ReagentCAS NumberMolecular FormulaM.W. ( g/mol )Molar Eq.Amount
4-Chloro-2-nitroaniline89-63-4C₆H₅ClN₂O₂172.571.017.26 g
Benzyl Chloride100-44-7C₇H₇Cl126.581.113.92 g (12.6 mL)
Anhydrous Potassium Carbonate584-08-7K₂CO₃138.212.027.64 g
N,N-Dimethylformamide (DMF)68-12-2C₃H₇NO73.09-200 mL
Ethyl Acetate141-78-6C₄H₈O₂88.11-As needed
Hexane110-54-3C₆H₁₄86.18-As needed
Ethanol64-17-5C₂H₆O46.07-As needed
Step-by-Step Synthesis Protocol
  • Reaction Setup: To a 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 4-chloro-2-nitroaniline (17.26 g, 0.1 mol) and anhydrous potassium carbonate (27.64 g, 0.2 mol).

  • Solvent Addition: Add 200 mL of N,N-Dimethylformamide (DMF) to the flask. Begin stirring the suspension.

  • Reagent Addition: Slowly add benzyl chloride (12.6 mL, 0.11 mol) to the stirring suspension at room temperature over 10-15 minutes.

  • Reaction: Heat the reaction mixture to 80-90 °C using a heating mantle.

  • In-Process Validation (TLC Monitoring): Monitor the reaction's progress every 2-3 hours using Thin Layer Chromatography (TLC).

    • System: Use a silica gel plate with an eluent of 20% Ethyl Acetate in Hexane.

    • Validation: The reaction is complete when the spot corresponding to 4-chloro-2-nitroaniline (starting material) is no longer visible. This typically takes 12-18 hours.

  • Work-up and Isolation: Once the reaction is complete, cool the mixture to room temperature.

    • Pour the dark reaction mixture slowly into 1 L of ice-cold water with stirring. A yellow-orange solid will precipitate.

    • Continue stirring for 30 minutes to ensure complete precipitation.

    • Collect the crude solid product by vacuum filtration using a Büchner funnel.

    • Wash the solid thoroughly with deionized water (3 x 100 mL) to remove DMF and inorganic salts. .

  • Drying: Dry the crude product in a vacuum oven at 50-60 °C overnight.

Purification Protocol: Recrystallization

Recrystallization is a highly effective method for purifying the crude product based on differences in solubility.[4][5][6]

  • Solvent Selection: Ethanol is a suitable solvent for this purpose.

  • Dissolution: Transfer the crude, dried N-benzyl-4-chloro-2-nitroaniline to an Erlenmeyer flask. Add a minimal amount of hot ethanol and heat the mixture on a hot plate with stirring until the solid completely dissolves.

  • Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of well-defined, pure crystals.

  • Maximizing Yield: Once the flask has reached room temperature, place it in an ice bath for 30-60 minutes to maximize the yield of the crystallized product.

  • Final Isolation: Collect the purified bright orange crystals by vacuum filtration.

  • Washing and Drying: Wash the crystals with a small amount of ice-cold ethanol to remove any soluble impurities adhering to the crystal surface. Dry the final product in a vacuum oven.

Final Validation: Product Characterization
  • Melting Point: Determine the melting point of the purified crystals. A sharp melting point range indicates high purity.

  • ¹H NMR Spectroscopy: The ¹H NMR spectrum should be recorded to confirm the structure. Expected signals include:

    • A singlet for the benzylic protons (-CH₂-) around 4.5-4.8 ppm.

    • A broad singlet for the amine proton (-NH-) which may be exchangeable with D₂O.

    • A complex multiplet pattern in the aromatic region (approx. 6.8-8.2 ppm) corresponding to the protons of both the substituted aniline and benzyl rings.

  • FT-IR Spectroscopy: The FT-IR spectrum provides confirmation of functional groups.[7] Key absorptions to look for include:

    • N-H stretching vibration (around 3300-3400 cm⁻¹).

    • Aromatic C-H stretching (around 3000-3100 cm⁻¹).

    • Asymmetric and symmetric NO₂ stretching (around 1520 cm⁻¹ and 1350 cm⁻¹).

    • C-N stretching and C-Cl stretching vibrations.

  • Mass Spectrometry (MS): Electrospray ionization (ESI) or another soft ionization technique will confirm the molecular weight of the product. The mass spectrum should show a molecular ion peak [M+H]⁺ corresponding to the calculated mass of N-benzyl-4-chloro-2-nitroaniline (C₁₃H₁₁ClN₂O₂), which is 262.69 g/mol .

Pillar 3: Visualization & Formatting

Overall Synthetic Transformation

Synthesis cluster_reactants Reactants cluster_product Product r1 4-Chloro-2-nitroaniline p1 N-benzyl-4-chloro-2-nitroaniline r1->p1 K₂CO₃, DMF 80-90 °C r2 Benzyl Chloride r2->p1

Caption: Reaction scheme for the N-benzylation of 4-chloro-2-nitroaniline.

Experimental Workflow Diagram

Workflow A 1. Reaction Setup (Aniline, K₂CO₃, DMF) B 2. Add Benzyl Chloride A->B Stir C 3. Heat to 80-90 °C (12-18 hours) B->C Begin Heating D 4. TLC Monitoring (In-process Validation) C->D Sample Periodically D->C Reaction Incomplete E 5. Work-up (Precipitation in Ice Water) D->E Reaction Complete F 6. Isolation & Drying (Vacuum Filtration) E->F G 7. Purification (Recrystallization from Ethanol) F->G Crude Product H 8. Final Characterization (MP, NMR, IR, MS) G->H Purified Crystals I Pure Product H->I

Caption: Step-by-step workflow for synthesis and validation.

References

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. ACS Omega. Retrieved from [Link]

  • ACS Publications. (2023). N-Alkylation and N-Methylation of Amines with Alcohols Catalyzed by Nitrile-Substituted NHC–Ir(III) and NHC–Ru(II) Complexes. Retrieved from [Link]

  • CUNY Bronx Community College. (n.d.). Purification by Recrystallization. Retrieved from [Link]

  • University of Toronto. (n.d.). Recrystallization and Crystallization. Retrieved from [Link]

  • ResearchGate. (2016). Molecular Spectroscopic Characterization and Electronic Structure Analysis of N- benzylaniline- A DFT Approach. Retrieved from [Link]

Sources

Application

Application Note: Synthesis and Mechanistic Analysis of N-benzyl-4-chloro-2-nitroaniline

For Researchers, Scientists, and Drug Development Professionals Introduction N-benzyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative that serves as a valuable scaffold and intermediate in organic synthe...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-benzyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative that serves as a valuable scaffold and intermediate in organic synthesis. The unique arrangement of its functional groups—a secondary amine, a chloro substituent, and a strongly electron-withdrawing nitro group—makes it a versatile precursor for the synthesis of more complex molecules, including potential pharmaceutical agents and functional dyes. Understanding the mechanistic principles governing its synthesis is crucial for optimizing reaction conditions, maximizing yield, and developing novel synthetic methodologies.

This guide provides a detailed examination of the primary synthetic route to N-benzyl-4-chloro-2-nitroaniline via a Nucleophilic Aromatic Substitution (SNAr) reaction. We will explore the underlying causality of the reaction mechanism, present a field-tested experimental protocol, and outline the analytical techniques required for product validation. An alternative synthetic strategy via N-alkylation is also discussed to provide a comprehensive overview for the modern researcher.

Part 1: The Reaction Mechanism - A Tale of Two Pathways

The synthesis of N-benzyl-4-chloro-2-nitroaniline can be efficiently achieved through two primary, mechanistically distinct pathways. While both are viable, the Nucleophilic Aromatic Substitution (SNAr) route is often preferred for its regioselectivity and demonstration of fundamental aromatic chemistry principles.

Primary Mechanism: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism is a cornerstone of aromatic chemistry, enabling the substitution of a leaving group on an aromatic ring by a potent nucleophile.[1] This reaction is contingent on the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[2] In the synthesis of our target molecule, 2,4-dichloronitrobenzene serves as the electrophilic aromatic substrate and benzylamine acts as the nucleophile.

Causality and Mechanistic Steps:

The reaction proceeds via a two-step addition-elimination mechanism:[3]

  • Nucleophilic Attack and Formation of the Meisenheimer Complex: The reaction is initiated by the attack of the nucleophilic nitrogen atom of benzylamine on the C4 carbon of 2,4-dichloronitrobenzene. This carbon is highly activated towards nucleophilic attack because the strongly electron-withdrawing nitro group at C1 can stabilize the resulting negative charge through resonance. The attack temporarily disrupts the aromaticity of the ring, forming a resonance-stabilized anionic σ-complex, famously known as a Meisenheimer complex .[3][4] The stability of this intermediate is the critical factor driving the reaction; the negative charge is delocalized across the aromatic system and, most importantly, onto the oxygen atoms of the para-nitro group.[5]

  • Elimination and Restoration of Aromaticity: In the second step, the aromaticity is restored by the expulsion of the chloride ion from the C4 position. This elimination step is typically fast.[1]

  • Deprotonation: The resulting product is protonated on the amine nitrogen. A second molecule of benzylamine (acting as a base) or a mild added base removes this proton to yield the final, neutral N-benzyl-4-chloro-2-nitroaniline product.

dot

Workflow_SNAr Setup 1. Setup - Dissolve 2,4-DCNB in Ethanol Addition 2. Reagent Addition - Add Benzylamine (2.2 eq) Setup->Addition Reaction 3. Reaction - Reflux at 78°C (4-6h) - Monitor by TLC Addition->Reaction Workup 4. Work-up - Concentrate - Precipitate in H₂O - Filter Reaction->Workup Purify 5. Purification - Acid Wash (optional) - Recrystallize from Ethanol Workup->Purify Analyze 6. Analysis - Dry and weigh product - Obtain MP, NMR, IR, MS Purify->Analyze

Sources

Method

High-Purity N-benzyl-4-chloro-2-nitroaniline: A Protocol for Purification by Recrystallization

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract N-benzyl-4-chloro-2-nitroaniline is a substituted aniline derivative with potential applications in synthetic chemistry and mat...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

N-benzyl-4-chloro-2-nitroaniline is a substituted aniline derivative with potential applications in synthetic chemistry and materials science. As with many multi-step syntheses, the crude product often contains impurities such as unreacted starting materials, byproducts, and residual solvents. Achieving high purity is paramount for subsequent reactions, accurate characterization, and downstream applications. This application note provides a comprehensive, field-proven guide to the purification of N-benzyl-4-chloro-2-nitroaniline using recrystallization, a robust and scalable technique for purifying solid crystalline compounds. We delve into the causal logic behind solvent selection, provide a detailed step-by-step protocol, and offer a guide to troubleshooting common issues, ensuring researchers can reliably obtain material of high purity.

Compound Profile and Safety Imperatives

A thorough understanding of the physicochemical properties and hazards of N-benzyl-4-chloro-2-nitroaniline is critical before commencing any experimental work.

Physicochemical Properties
PropertyValueSource
CAS Number 10066-18-9
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Appearance Data not specified; related nitroanilines are often colored powders (e.g., orange/yellow/red).[1]
Melting Point Data not specified for this specific compound. The precursor, 4-chloro-2-nitroaniline, has a melting point of 117-119 °C.[1]
Hazard Profile Irritant.
Safety and Handling

N-benzyl-4-chloro-2-nitroaniline is classified as an irritant. Structurally related nitroaromatic compounds and chloroanilines can be toxic. For instance, 4-chloro-2-nitroaniline is fatal if swallowed, in contact with skin, or if inhaled, and may cause organ damage through prolonged exposure.[2][3] Therefore, stringent safety measures are mandatory.

  • Personal Protective Equipment (PPE): Always wear a lab coat, chemical-resistant gloves (nitrile or neoprene), and splash-proof safety goggles.

  • Engineering Controls: All manipulations should be performed in a certified chemical fume hood to avoid inhalation of dust or solvent vapors.

  • Waste Disposal: Dispose of all chemical waste, including filtrate and contaminated materials, in accordance with local, state, and federal regulations.

  • Emergency Procedures: In case of skin contact, wash thoroughly with soap and water.[2] In case of eye contact, flush with copious amounts of water. If inhaled, move to fresh air.[2] In all cases of significant exposure, seek immediate medical attention.

The Principle of Recrystallization

Recrystallization is a purification technique based on the differential solubility of a compound and its impurities in a given solvent system.[4][5] The core principle is that most solids are more soluble in a hot solvent than in a cold one.[4] An impure solid is dissolved in a minimum amount of a suitable hot solvent to create a saturated solution. As this solution cools, the solubility of the desired compound decreases, causing it to crystallize out of the solution. The impurities, being present in smaller concentrations, remain dissolved in the cold solvent (the "mother liquor"). The purified crystals are then isolated by filtration.[6]

Part I: Recrystallization Solvent Selection

The choice of solvent is the most critical factor for a successful recrystallization.[4] An ideal solvent should:

  • Dissolve the target compound completely when hot.

  • Dissolve the target compound poorly or not at all when cold.

  • Either not dissolve the impurities at all (allowing for their removal by hot filtration) or dissolve them very well even at low temperatures (so they remain in the mother liquor).

  • Be chemically inert, not reacting with the compound.[6]

  • Be sufficiently volatile for easy removal from the purified crystals.[6]

  • Have a boiling point below the melting point of the compound to prevent "oiling out".[7]

Given the structure of N-benzyl-4-chloro-2-nitroaniline (containing aromatic rings, a nitro group, a chloro group, and a secondary amine), moderately polar solvents are likely candidates.

Protocol 1: Small-Scale Solvent Screening

This protocol allows for the rapid and efficient determination of a suitable recrystallization solvent using a small amount of crude material.

Materials:

  • Crude N-benzyl-4-chloro-2-nitroaniline

  • Test tubes (e.g., 13x100 mm)

  • Hot plate or sand bath

  • Pasteur pipettes

  • Selection of candidate solvents (e.g., Ethanol, Isopropanol, Ethyl Acetate, Toluene, Acetone, Methanol, Water)

Procedure:

  • Place approximately 20-30 mg of the crude solid into several separate test tubes.

  • To each test tube, add a different candidate solvent dropwise at room temperature, agitating after each addition. Observe the solubility. An ideal solvent will not dissolve the compound at this stage.[4]

  • If the solid is insoluble at room temperature, gently heat the test tube in a sand bath or on a hot plate. Continue to add the solvent dropwise until the solid just dissolves. Record the approximate volume of solvent used.

  • Allow the clear, hot solution to cool slowly to room temperature.

  • Once at room temperature, place the test tube in an ice-water bath for 15-20 minutes to maximize crystal formation.

  • Observe the quantity and quality of the crystals formed. A successful solvent will yield a significant amount of crystalline solid.

Data Interpretation:

SolventSolubility at Room Temp.Solubility when HotCrystal Formation on CoolingAssessment
Example: EthanolSparingly solubleSolubleGood crystal recoveryExcellent Candidate
Example: DichloromethaneVery solubleVery solubleNo crystalsUnsuitable
Example: HexaneInsolubleInsolubleNo dissolutionUnsuitable
Example: WaterInsolubleInsolubleNo dissolutionUnsuitable as single solvent; potential anti-solvent

Based on this screening, a solvent like ethanol or isopropanol is often a good starting point for nitroaniline derivatives.

Part II: The Recrystallization Workflow

This section details the full protocol for purifying N-benzyl-4-chloro-2-nitroaniline once a suitable solvent (e.g., ethanol) has been selected.

Workflow Diagram

G cluster_setup Setup & Dissolution cluster_filtration Purification cluster_isolation Isolation & Drying crude 1. Place Crude Solid in Erlenmeyer Flask add_solvent 2. Add Minimum Hot Solvent & Heat crude->add_solvent dissolved 3. Fully Dissolved Solution add_solvent->dissolved hot_filt 4. Hot Gravity Filtration (If Insoluble Impurities Present) dissolved->hot_filt Insoluble impurities? cool 5. Slow Cooling to Room Temperature dissolved->cool No insoluble impurities hot_filt->cool crystals Crystallization Occurs cool->crystals ice_bath 6. Ice-Water Bath (Maximize Yield) vac_filt 7. Vacuum Filtration (Collect Crystals) ice_bath->vac_filt crystals->ice_bath wash 8. Wash with Ice-Cold Solvent vac_filt->wash dry 9. Dry Crystals (Vacuum Oven) wash->dry pure Pure Product dry->pure

Caption: Workflow for the recrystallization of N-benzyl-4-chloro-2-nitroaniline.

Protocol 2: Bulk Recrystallization

Equipment:

  • Erlenmeyer flasks (one for dissolution, one for receiving filtrate)

  • Hot plate with stirring capability

  • Stemless or short-stemmed glass funnel

  • Fluted filter paper

  • Büchner funnel and vacuum flask

  • Vacuum source

  • Watch glass

Procedure:

  • Dissolution: Place the crude N-benzyl-4-chloro-2-nitroaniline into an appropriately sized Erlenmeyer flask with a stir bar. Add a small portion of the chosen solvent (e.g., ethanol) and begin heating the mixture with stirring on a hot plate. Continue to add the hot solvent in small portions until the solid has just completely dissolved.[8][9] Causality: Using the minimum amount of hot solvent is crucial for maximizing product recovery upon cooling.[4]

  • Hot Filtration (if necessary): This step is only required if insoluble impurities (e.g., dust, inorganic salts) are observed in the hot solution.[5][10]

    • Place a fluted filter paper into a stemless funnel.

    • Position the funnel over a second, pre-heated Erlenmeyer flask on the hot plate.

    • Pour a small amount of hot, pure solvent through the filter paper to warm the entire apparatus.[11] Causality: Pre-heating prevents premature crystallization of the product within the funnel, which would clog the filter paper and reduce yield.[11]

    • Carefully and quickly pour the hot, dissolved mixture through the fluted filter paper in portions.[10]

  • Crystallization: Remove the flask containing the clear filtrate from the heat, cover it with a watch glass, and allow it to cool slowly and undisturbed to room temperature. Causality: Slow cooling promotes the formation of larger, more well-defined crystals, which are typically purer as they are less likely to trap impurities within their lattice structure compared to the small crystals formed by rapid "crashing out."[12]

  • Maximizing Yield: Once the flask has reached room temperature and crystal growth appears to have ceased, place it in an ice-water bath for at least 30 minutes to further decrease the solubility of the product and maximize the yield.[8][13]

  • Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel. Ensure the filter paper is wetted with a small amount of the cold recrystallization solvent before pouring the crystal slurry.

  • Washing: With the vacuum still applied, wash the collected crystals (the "filter cake") with a small amount of ice-cold solvent.[8][9] Causality: The cold solvent washes away any residual mother liquor containing dissolved impurities from the surface of the crystals without significantly redissolving the desired product.

  • Drying: Transfer the crystals from the funnel to a watch glass or weighing dish. Dry the product to a constant weight, preferably in a vacuum oven at a moderate temperature (e.g., 40-50 °C) to remove all residual solvent.

Part III: Purity Assessment and Troubleshooting

The efficacy of the purification should be validated.

  • Melting Point Analysis: A pure compound will have a sharp, narrow melting point range (typically < 2 °C). Compare the experimental melting point to the literature value if available. Impurities typically depress and broaden the melting point range.

  • Thin-Layer Chromatography (TLC): Spot the crude material, the recrystallized solid, and the mother liquor on a TLC plate. A successful purification will show a single, clean spot for the recrystallized product and multiple spots (or a spot corresponding to the product plus others) for the crude material and mother liquor.

Troubleshooting Guide
ProblemPossible Cause(s)Recommended Solution(s)
No Crystals Form Too much solvent was used.[7] The solution is not supersaturated.Re-heat the solution and boil off a portion of the solvent to increase the concentration.[12] Allow to cool again. If crystals still do not form, try scratching the inside of the flask with a glass rod or adding a seed crystal.
"Oiling Out" The melting point of the solid is lower than the boiling point of the solvent.[7] The compound is significantly impure.Re-heat the solution to re-dissolve the oil. Add a small amount of additional solvent and attempt to cool again, perhaps more slowly.[7] If the problem persists, a different solvent or solvent system must be chosen.
Low Recovery Too much solvent was used. The crystals were washed with solvent that was not ice-cold. Premature crystallization occurred in the funnel during hot filtration.Ensure the minimum amount of hot solvent is used. Always use ice-cold solvent for washing. Ensure the filtration apparatus is properly pre-heated before hot filtration.
Crystals Form Too Quickly The solution is too concentrated. The cooling rate is too fast.Re-heat the solution, add a small amount of extra solvent (1-5% more), and allow it to cool more slowly.[12]

Conclusion

Recrystallization is a powerful and economical technique for the purification of N-benzyl-4-chloro-2-nitroaniline. By systematically selecting an appropriate solvent and carefully controlling the parameters of dissolution, cooling, and isolation, researchers can effectively remove impurities and obtain a product of high purity. The protocols and troubleshooting guide provided herein serve as a robust framework for achieving consistent and reliable results, which is essential for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from Mettler Toledo website. [Link]

  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health. [Link]

  • University of California, Los Angeles (UCLA) Chemistry Department. (n.d.). Recrystallization. Retrieved from UCLA website. [Link]

  • National Center for Biotechnology Information. (n.d.). N-benzyl-2-methyl-4-nitroaniline. PubChem Compound Database. [Link]

  • National Center for Biotechnology Information. (n.d.). 4-Chloro-2-nitroaniline. PubChem Compound Database. [Link]

  • University of Rochester Chemistry Department. (n.d.). Reagents & Solvents: Solvents for Recrystallization. Retrieved from University of Rochester website. [Link]

  • Chemistry LibreTexts. (2022). 1.5E: Hot Filtration. [Link]

  • University of York Chemistry Department. (n.d.). Problems with Recrystallisations. Retrieved from University of York website. [Link]

  • Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet. Education in Chemistry. [Link]

  • ResearchGate. (n.d.). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. [Link]

  • Safrole. (n.d.). Recrystallization and hot filtration. [Link]

  • Chemistry LibreTexts. (2022). 3.6F: Troubleshooting. [Link]

  • University of Rochester Chemistry Department. (n.d.). Tips & Tricks: Recrystallization. Retrieved from University of Rochester website. [Link]

  • Journal of Chemical Education. (1975). Solvent selection for recrystallization: An undergraduate organic experiment. [Link]

  • University of York Chemistry Department. (n.d.). Single-solvent recrystallisation. Retrieved from University of York website. [Link]

  • Google Patents. (2018). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Chemistry LibreTexts. (2022). 3.3C: Determining Which Solvent to Use. [Link]

  • Royal Society of Chemistry. (n.d.). Hot gravity filtration. Education. [Link]

  • ChemSynthesis. (n.d.). N-benzyl-4-nitroaniline. [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: 4-Nitrobenzyl chloride. [Link]

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Application

Application Notes and Protocols for the Purification of N-benzyl-4-chloro-2-nitroaniline via Flash Column Chromatography

Abstract This comprehensive guide provides a detailed protocol for the purification of N-benzyl-4-chloro-2-nitroaniline using flash column chromatography. This document is intended for researchers, scientists, and profes...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides a detailed protocol for the purification of N-benzyl-4-chloro-2-nitroaniline using flash column chromatography. This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. The methodology herein is built upon established principles of chromatography and is designed to be a self-validating system for achieving high-purity N-benzyl-4-chloro-2-nitroaniline, a crucial intermediate in various synthetic pathways. This guide will delve into the theoretical underpinnings of the separation, the practical steps of the protocol, and the rationale behind each experimental choice.

Introduction: The Rationale for Chromatographic Purification

The synthesis of N-benzyl-4-chloro-2-nitroaniline, typically achieved through the nucleophilic substitution of a benzyl halide with 4-chloro-2-nitroaniline, often yields a crude product contaminated with unreacted starting materials and potential by-products. The primary impurities include the starting materials, 4-chloro-2-nitroaniline and benzyl bromide (or benzyl alcohol, depending on the reaction conditions), as well as the potential for over-alkylation to form the tertiary amine, N,N-dibenzyl-4-chloro-2-nitroaniline.

Given the differences in polarity among the desired product and these impurities, flash column chromatography on silica gel presents an efficient and scalable method for purification.[1][2] The principle of this technique relies on the differential partitioning of the components of a mixture between a stationary phase (in this case, polar silica gel) and a mobile phase (a less polar organic solvent system).[3][4] Compounds with higher polarity will have a stronger affinity for the stationary phase and will thus elute from the column more slowly, while less polar compounds will travel through the column more quickly with the mobile phase.[5]

Understanding the Separation: A Polarity-Based Strategy

The success of the chromatographic separation hinges on the distinct polarities of the compounds in the crude mixture. A logical deduction of the elution order is as follows:

  • N,N-dibenzyl-4-chloro-2-nitroaniline (least polar): The presence of two non-polar benzyl groups will significantly decrease the overall polarity of this by-product, causing it to have the weakest interaction with the silica gel and therefore elute first.

  • Benzyl Bromide (if present): This starting material is relatively non-polar and will elute early in the separation.

  • N-benzyl-4-chloro-2-nitroaniline (Target Compound): The introduction of a benzyl group makes the target compound less polar than the starting aniline. It will elute after the dibenzylated product and any unreacted benzyl bromide.

  • 4-chloro-2-nitroaniline (most polar): The free amine group in this starting material makes it the most polar component of the mixture, resulting in the strongest interaction with the silica gel and the slowest elution time.

This predicted elution order forms the basis for the development of a suitable solvent system and gradient elution strategy.

Pre-Chromatography Analysis: The Crucial Role of Thin-Layer Chromatography (TLC)

Before proceeding with the preparative flash column chromatography, it is imperative to first develop an appropriate solvent system using Thin-Layer Chromatography (TLC).[1][6] TLC serves as a small-scale pilot for the larger separation, allowing for the rapid determination of a solvent mixture that provides optimal separation of the target compound from its impurities.

The ideal solvent system for flash column chromatography is one that affords the desired compound a retention factor (Rf) of approximately 0.2-0.3 on a TLC plate.[1] An Rf in this range ensures that the compound will move through the column at a reasonable rate, allowing for good separation without excessively long elution times.

Protocol for TLC Analysis:

  • Dissolve a small amount of the crude reaction mixture in a suitable solvent (e.g., dichloromethane or ethyl acetate).

  • On a silica gel TLC plate, spot the crude mixture alongside the starting materials (if available) as standards.

  • Develop the TLC plate in a chamber containing a pre-determined mixture of a non-polar solvent (e.g., hexanes or petroleum ether) and a polar solvent (e.g., ethyl acetate). A good starting point is a 9:1 or 8:2 ratio of hexanes to ethyl acetate.[7]

  • Visualize the separated spots under a UV lamp (typically at 254 nm).

  • Calculate the Rf value for each spot using the formula: Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Adjust the solvent system polarity by varying the ratio of the polar and non-polar components until the Rf of the target compound is in the desired 0.2-0.3 range, with clear separation from other spots.

Component Solvent System (Hexane:Ethyl Acetate) Expected Rf Range
N,N-dibenzyl-4-chloro-2-nitroaniline9:1High
Benzyl Bromide9:1High
N-benzyl-4-chloro-2-nitroaniline 8:2 to 7:3 0.2 - 0.3
4-chloro-2-nitroaniline7:3Low (potentially baseline)

Detailed Protocol for Flash Column Chromatography

This protocol is designed for the purification of approximately 1 gram of crude N-benzyl-4-chloro-2-nitroaniline. The scale can be adjusted as needed, with a corresponding change in column size and solvent volumes.

Materials and Equipment
  • Crude N-benzyl-4-chloro-2-nitroaniline

  • Silica gel (230-400 mesh)[1]

  • Hexanes (or petroleum ether)

  • Ethyl acetate

  • Glass chromatography column (appropriate size for the amount of silica gel)

  • Sand (washed and dried)

  • Cotton or glass wool

  • Collection tubes or flasks

  • TLC plates and chamber

  • UV lamp

  • Rotary evaporator

Column Preparation (Slurry Packing Method)

Proper column packing is critical to achieve good separation. The slurry method is generally preferred as it minimizes the chances of air bubbles and channels forming in the stationary phase.[1][8]

  • Determine the amount of silica gel: A general rule of thumb is to use a 30:1 to 50:1 ratio of silica gel to crude product by weight. For 1 gram of crude material, this would be 30-50 grams of silica gel.

  • Prepare the slurry: In a beaker, create a slurry of the silica gel in the initial, least polar solvent system determined by TLC (e.g., 9:1 hexanes:ethyl acetate).[1]

  • Pack the column:

    • Secure the column vertically to a stand.

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer (approx. 1 cm) of sand on top of the plug.

    • Carefully pour the silica gel slurry into the column.

    • Gently tap the side of the column to ensure even packing and remove any air bubbles.

    • Open the stopcock to allow some solvent to drain, which helps in compacting the silica bed. Crucially, never let the top of the silica gel run dry.

    • Add another thin layer of sand on top of the packed silica to prevent disturbance during sample loading.

Sample Loading

There are two primary methods for loading the sample onto the column: wet loading and dry loading. Dry loading is often preferred as it can lead to better resolution, especially if the crude product has poor solubility in the initial eluent.[9]

Dry Loading Protocol:

  • Dissolve the crude product in a minimal amount of a volatile solvent (e.g., dichloromethane or acetone).

  • Add a small amount of silica gel (approximately 2-3 times the weight of the crude product) to this solution.

  • Remove the solvent under reduced pressure using a rotary evaporator until a free-flowing powder is obtained.

  • Carefully add this silica-adsorbed sample to the top of the prepared column.

Elution and Fraction Collection

A gradient elution strategy is recommended for this separation. This involves starting with a low polarity mobile phase and gradually increasing its polarity. This approach allows for the efficient elution of the less polar impurities first, followed by the target compound, and finally the more polar impurities.[10][11][12]

  • Initial Elution: Begin eluting the column with the initial, low-polarity solvent system (e.g., 9:1 hexanes:ethyl acetate). This will elute the least polar compounds, such as the dibenzylated by-product and any unreacted benzyl bromide.

  • Gradient Increase: Gradually increase the polarity of the mobile phase by increasing the proportion of ethyl acetate. For example, you can proceed in a stepwise manner: 9:1 -> 8:2 -> 7:3 hexanes:ethyl acetate. The volume of each solvent mixture used will depend on the size of the column.

  • Fraction Collection: Collect the eluent in separate, labeled test tubes or flasks. The size of the fractions should be appropriate for the column dimensions.

  • Monitoring the Separation: Regularly monitor the collected fractions by TLC to determine which fractions contain the pure product. Spot a small amount from each fraction onto a TLC plate and develop it in the solvent system that gave a good Rf value for the product.

  • Product Elution: The target compound, N-benzyl-4-chloro-2-nitroaniline, is expected to elute as the polarity of the mobile phase is increased to the range determined by the initial TLC analysis (likely around 8:2 to 7:3 hexanes:ethyl acetate).

  • Final Elution: After the desired product has been collected, the polarity of the mobile phase can be further increased (e.g., 1:1 hexanes:ethyl acetate or pure ethyl acetate) to elute any highly polar impurities, such as the starting 4-chloro-2-nitroaniline.

Post-Chromatography Work-up

  • Combine Pure Fractions: Based on the TLC analysis, combine all the fractions that contain the pure N-benzyl-4-chloro-2-nitroaniline.

  • Solvent Removal: Remove the solvent from the combined fractions using a rotary evaporator.

  • Final Drying: Further dry the purified product under high vacuum to remove any residual solvent.

  • Characterization: Confirm the purity and identity of the final product using appropriate analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point analysis.

Workflow Diagram

Purification_Workflow cluster_prep Preparation cluster_chrom Chromatography cluster_post Post-Purification TLC TLC Analysis to Determine Optimal Solvent System (Target Rf ~0.2-0.3) Pack Prepare and Pack Silica Gel Column (Slurry Method) TLC->Pack Load Prepare Sample (Dry Loading Recommended) Elute_NonPolar Elute with Low Polarity Solvent (e.g., 9:1 Hexane:EtOAc) to remove non-polar impurities Load->Elute_NonPolar Gradient Gradually Increase Solvent Polarity (e.g., 8:2 -> 7:3 Hexane:EtOAc) Elute_NonPolar->Gradient Collect Collect Fractions and Monitor by TLC Gradient->Collect Combine Combine Pure Fractions Collect->Combine Evaporate Remove Solvent (Rotary Evaporation) Combine->Evaporate Characterize Characterize Pure Product (NMR, MS, MP) Evaporate->Characterize Pure Pure N-benzyl-4-chloro- 2-nitroaniline Characterize->Pure Crude Crude N-benzyl-4-chloro- 2-nitroaniline Crude->TLC Crude->Load

Caption: Workflow for the purification of N-benzyl-4-chloro-2-nitroaniline.

Troubleshooting

Problem Possible Cause Solution
Poor Separation Improperly packed column (cracks, air bubbles).Repack the column carefully, ensuring a uniform bed of silica.[8]
Incorrect solvent system.Re-evaluate the solvent system using TLC. Ensure the Rf of the target is appropriate.
Overloading the column.Use a larger column or reduce the amount of crude material being purified.
Product Elutes Too Quickly Solvent system is too polar.Start with a less polar mobile phase (higher ratio of hexanes).
Product Does Not Elute Solvent system is not polar enough.Gradually increase the polarity of the mobile phase (increase the proportion of ethyl acetate).
Compound may have decomposed on the silica.Test for compound stability on a TLC plate. If unstable, consider using a different stationary phase like alumina, or deactivating the silica with a small amount of triethylamine in the eluent.[13]

Conclusion

The protocol detailed in this application note provides a robust and reliable method for the purification of N-benzyl-4-chloro-2-nitroaniline using flash column chromatography. By carefully selecting the solvent system based on preliminary TLC analysis and employing a gradient elution strategy, researchers can effectively separate the desired product from common impurities. Adherence to proper column packing and sample loading techniques is paramount to achieving high purity and yield. This guide serves as a comprehensive resource for scientists and professionals, enabling the consistent production of high-quality N-benzyl-4-chloro-2-nitroaniline for its various applications in synthetic and medicinal chemistry.

References

  • MIT OpenCourseWare. (n.d.). Flash Column Chromatography Guide. Retrieved from [Link]

  • ChemistryViews. (2012, July 3). Tips and Tricks for the Lab: Column Choices. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Chromatography: Solvent Systems For Flash Column. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography. Retrieved from [Link]

  • Phenomenex. (2025, June 6). Flash Chromatography: Principles & Applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). In-Column Dehydration Benzyl Alcohols and Their Chromatographic Behavior on Pyridinium-Based Ionic Liquids as Gas Stationary Phases. Retrieved from [Link]

  • Professor Dave Explains. (2023, March 10). Performing Column Chromatography [Video]. YouTube. Retrieved from [Link]

  • ChemistryViews. (2012, August 7). Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. Retrieved from [Link]

  • Shodex HPLC Columns. (n.d.). Lesson 3: Separation Modes and their Mechanisms 1. Retrieved from [Link]

  • Hawach Scientific. (2025, February 11). Several Problems of Flash Column Chromatography. Retrieved from [Link]

  • Agilent. (2020, March 12). Gradient Design and Development. Retrieved from [Link]

  • Chemistry For Everyone. (2025, February 7). What Is Gradient Elution In Chromatography? [Video]. YouTube. Retrieved from [Link]

  • LCGC International. (n.d.). The Secrets of Successful Gradient Elution. Retrieved from [Link]

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILrnES. Retrieved from [Link]

  • Reddit. (2022, June 27). column chromatography troubleshooting. r/chemhelp. Retrieved from [Link]

  • Reddit. (2021, December 13). Gradient Column Chromatography how to?. r/Chempros. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Tips for Flash Column Chromatography. Retrieved from [Link]

  • Chrom Tech, Inc. (2024, November 20). Flash Chromatography Explained: A Comprehensive Guide. Retrieved from [Link]

  • Chemistry LibreTexts. (2025, March 21). Running a flash column. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Solvent Systems for Silica Gel Column Chromatography. Retrieved from [Link]

  • ResearchGate. (n.d.). Plots of the retention times of aniline (2) and its methyl-, (3–5), chloro. Retrieved from [Link]

  • Letters in Applied NanoBioScience. (2022, October 8). Pre-column Derivatization¸ Elution Order, Molecular Configuration and Green Chromatographic Separation of Diastereomeric Derivatives of β-Amino Alcohols. Retrieved from [Link]

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Method

Application Notes and Protocols: N-benzyl-4-chloro-2-nitroaniline as a Versatile Synthetic Intermediate

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of N-benzyl-4-chloro-2-nitroaniline as a pivotal intermediate in synthetic organic ch...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: This document provides a detailed guide for researchers, scientists, and drug development professionals on the strategic use of N-benzyl-4-chloro-2-nitroaniline as a pivotal intermediate in synthetic organic chemistry. We explore its synthesis, key transformations, and its application in constructing complex molecular architectures, particularly heterocyclic systems like benzimidazoles, which are significant in medicinal chemistry. The protocols herein are presented with a focus on mechanistic understanding, reproducibility, and safety.

Introduction: The Strategic Importance of N-benzyl-4-chloro-2-nitroaniline

N-benzyl-4-chloro-2-nitroaniline is a substituted o-nitroaniline derivative that serves as a highly valuable and versatile building block in organic synthesis. Its structure is primed for a variety of chemical transformations, making it an ideal starting point for the synthesis of diverse molecular scaffolds. The key reactive sites are:

  • The Nitro Group: Positioned ortho to the benzylamino group, the nitro substituent is readily reduced to an amine. This transformation is the gateway to forming a 1,2-diaminobenzene system, a classic precursor for benzimidazole synthesis.[1][2]

  • The Benzyl Group: The N-benzyl group serves as a reliable protecting group for the aniline nitrogen but can also be cleaved under specific conditions.[3] Its presence influences the electronic and steric environment of the molecule.

  • The Chloro Substituent: The chlorine atom on the aromatic ring can participate in nucleophilic aromatic substitution or cross-coupling reactions, allowing for further molecular diversification.

The strategic arrangement of these functional groups enables a logical and efficient pathway toward the synthesis of pharmacologically relevant heterocyclic compounds, such as benzimidazoles, which are core structures in anthelmintic drugs like Fenbendazole and in various other therapeutic agents.[4][5]

Synthesis of the Intermediate: N-benzyl-4-chloro-2-nitroaniline

The most direct and common method for preparing N-benzyl-4-chloro-2-nitroaniline is through the nucleophilic aromatic substitution of a highly activated chloronitrobenzene precursor.

Protocol 1: Synthesis via Nucleophilic Aromatic Substitution

This protocol details the synthesis of the title compound from 2,4-dichloro-1-nitrobenzene and benzylamine. The presence of two electron-withdrawing nitro groups activates the chlorine atom at the 2-position for substitution.

Reaction Scheme:

Materials & Equipment:

  • 2,4-dichloro-1-nitrobenzene

  • Benzylamine

  • Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

  • Acetonitrile (CH₃CN) or Dimethylformamide (DMF)

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating plate

  • Standard glassware for workup and purification

  • Thin-Layer Chromatography (TLC) apparatus

Step-by-Step Procedure:

  • Reaction Setup: To a round-bottom flask, add 2,4-dichloro-1-nitrobenzene (1.0 eq), potassium carbonate (1.5 eq) as a base, and acetonitrile as the solvent.

  • Addition of Amine: While stirring, add benzylamine (1.1 eq) dropwise to the mixture at room temperature.

  • Heating: Heat the reaction mixture to reflux (approx. 82°C for acetonitrile) and maintain for 4-6 hours.

  • Reaction Monitoring (Self-Validation): Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexane:ethyl acetate mobile phase). The disappearance of the starting 2,4-dichloro-1-nitrobenzene spot indicates completion.

  • Workup: After cooling to room temperature, filter off the base. Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Dissolve the crude residue in dichloromethane and wash with water to remove any remaining salts. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and evaporate the solvent. The resulting solid can be further purified by recrystallization from ethanol or by column chromatography on silica gel.

Causality and Insights:

  • Choice of Base: Potassium carbonate is an effective and economical base to scavenge the HCl generated during the reaction. Triethylamine can also be used.

  • Solvent Selection: Acetonitrile is a suitable polar aprotic solvent for this type of substitution reaction. DMF can be used to accelerate the reaction if needed, but its higher boiling point makes it more difficult to remove.

  • Purification: Recrystallization is often sufficient to obtain a high-purity product, which typically presents as a yellow or orange solid.

Key Synthetic Transformation: Reductive Cyclization to Benzimidazoles

The most powerful application of N-benzyl-4-chloro-2-nitroaniline is its conversion into benzimidazole derivatives. This is typically achieved in a one-pot or two-step sequence involving the reduction of the nitro group followed by cyclization with an aldehyde or carboxylic acid derivative.

Protocol 2: One-Pot Synthesis of 1-benzyl-6-chloro-2-substituted-benzimidazoles

This protocol describes the reduction of the nitro group to an amine, which then condenses with an aldehyde and cyclizes in situ to form the benzimidazole ring.

Workflow Diagram:

G cluster_0 Step 1: Nitro Group Reduction cluster_1 Step 2: Condensation & Cyclization A N-benzyl-4-chloro-2-nitroaniline B N1-benzyl-4-chlorobenzene-1,2-diamine (in situ intermediate) A->B  [H] (e.g., SnCl2/HCl or Fe/AcOH) D 1-benzyl-6-chloro-2-(R)-benzimidazole (Final Product) B->D C Aldehyde (R-CHO) C->D

Caption: Reductive cyclization workflow.

Materials & Equipment:

  • N-benzyl-4-chloro-2-nitroaniline

  • A selected aldehyde (e.g., benzaldehyde for a 2-phenyl derivative)

  • Reducing agent: Stannous chloride dihydrate (SnCl₂·2H₂O) or Iron powder (Fe)

  • Solvent: Ethanol, acetic acid, or a mixture

  • Acid: Concentrated HCl (if using SnCl₂)

  • Standard laboratory glassware for reaction and purification

Step-by-Step Procedure:

  • Reduction of Nitro Group:

    • Method A (SnCl₂): Dissolve N-benzyl-4-chloro-2-nitroaniline (1.0 eq) in ethanol. Add a solution of SnCl₂·2H₂O (4-5 eq) in concentrated HCl dropwise while keeping the temperature below 50°C. Stir for 2-3 hours at room temperature.[6] This method is effective for clean, small-scale reductions.

    • Method B (Fe/AcOH): Suspend N-benzyl-4-chloro-2-nitroaniline (1.0 eq) and iron powder (3-4 eq) in glacial acetic acid. Heat the mixture to 80-90°C and stir vigorously for 1-2 hours. This method is often preferred for larger-scale synthesis due to lower cost and waste considerations.[1]

  • Confirmation of Reduction (Self-Validation): Monitor the reduction by TLC. The resulting diamine intermediate is often more polar than the starting nitroaniline.

  • Condensation and Cyclization:

    • After the reduction is complete (as confirmed by TLC), add the desired aldehyde (1.1 eq) directly to the reaction mixture.

    • Heat the mixture to reflux for an additional 2-4 hours to drive the condensation and cyclization.

  • Workup:

    • For SnCl₂ method: Cool the reaction mixture and carefully neutralize with a saturated sodium bicarbonate solution or concentrated NaOH until the pH is ~8-9. Tin salts will precipitate.

    • For Fe/AcOH method: Cool the mixture and pour it into ice water. Neutralize with aqueous ammonia.

  • Extraction and Purification: Extract the aqueous mixture with ethyl acetate or dichloromethane (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. The crude product can be purified by column chromatography (silica gel) or recrystallization to yield the final benzimidazole product.

Causality and Insights:

  • Reducing Agent Choice: SnCl₂ is a classic and reliable reagent for nitro group reductions in the lab, providing clean conversions.[6] Iron in acetic acid is a greener and more economical alternative suitable for larger scales.[1]

  • One-Pot Advantage: Performing the reduction and cyclization in a single pot without isolating the diamine intermediate is highly efficient. Diamines can be sensitive to air oxidation, so in situ conversion minimizes degradation and improves overall yield.

  • Versatility: This protocol is highly adaptable. A wide variety of aldehydes can be used to synthesize a library of 2-substituted benzimidazoles for applications like drug screening.[7]

Quantitative Data Summary

The following table summarizes typical reaction parameters and expected outcomes for the synthesis and transformation of N-benzyl-4-chloro-2-nitroaniline.

Reaction Key Reagents Solvent Temp (°C) Time (h) Typical Yield (%) Notes
Synthesis of Intermediate 2,4-dichloro-1-nitrobenzene, Benzylamine, K₂CO₃Acetonitrile824-685-95%Product is typically a yellow/orange solid.
Reductive Cyclization Intermediate, SnCl₂·2H₂O, BenzaldehydeEthanol/HClRT then Reflux5-770-85%Workup requires careful neutralization of tin salts.
Reductive Cyclization Intermediate, Fe, BenzaldehydeAcetic Acid90 then Reflux3-675-90%Economical for larger scale; requires filtration of iron salts.

Safety and Handling

  • N-benzyl-4-chloro-2-nitroaniline and its precursors are potentially hazardous chemicals. Always handle them in a well-ventilated fume hood.

  • Wear appropriate Personal Protective Equipment (PPE), including safety goggles, gloves, and a lab coat.

  • Nitroaromatic compounds can be toxic and should be handled with care.

  • Reactions involving strong acids (HCl) or bases (NaOH) should be performed cautiously, especially during neutralization steps which can be exothermic.

References

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Application

analytical methods for N-benzyl-4-chloro-2-nitroaniline characterization

An In-Depth Guide to the Analytical Characterization of N-benzyl-4-chloro-2-nitroaniline Abstract This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterizat...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide to the Analytical Characterization of N-benzyl-4-chloro-2-nitroaniline

Abstract

This comprehensive application note provides a detailed framework of analytical methodologies for the robust characterization of N-benzyl-4-chloro-2-nitroaniline, a substituted aromatic amine of significant interest in synthetic chemistry and drug development. The successful synthesis and subsequent quality control of this compound necessitate a multi-faceted analytical approach to confirm its identity, purity, and stability. This document outlines detailed protocols for spectroscopic, chromatographic, and thermal analysis techniques, offering field-proven insights into experimental design and data interpretation. The methodologies are grounded in established principles and supported by authoritative references to ensure scientific integrity and reproducibility.

Introduction

N-benzyl-4-chloro-2-nitroaniline (C₁₃H₁₁ClN₂O₂) is a molecule that combines several key functional groups: a secondary amine, a benzyl group, and a chlorinated nitroaromatic ring. This unique combination of moieties makes it a valuable intermediate in various synthetic pathways. The nitro group, being a strong electron-withdrawing group, and the reactive chloro-substituent, significantly influence the molecule's chemical properties and potential biological activity. Given its potential applications, a thorough analytical characterization is paramount for ensuring its quality, safety, and efficacy in downstream applications. This guide provides a suite of validated analytical protocols for researchers, scientists, and professionals in drug development.

Physicochemical Properties

A foundational step in the analytical characterization of any compound is the determination of its fundamental physicochemical properties. These parameters are critical for method development, particularly in chromatography and thermal analysis.

PropertyValueSource
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
CAS Number 10066-18-9[1]
Appearance Expected to be a colored crystalline solidInferred from analogs[2]
Solubility Predicted to be soluble in organic solvents like ethanol, acetone, and acetic acid, with low aqueous solubility.Inferred from 4-chloro-2-nitroaniline[2]

Spectroscopic Characterization

Spectroscopic techniques are indispensable for elucidating the molecular structure of N-benzyl-4-chloro-2-nitroaniline, providing unambiguous confirmation of its identity.

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within the molecule, which are characteristic of its chromophores. The nitroaniline moiety is a strong chromophore, and its absorption spectrum is sensitive to the substitution pattern on the aromatic ring.

Protocol:

  • Sample Preparation: Prepare a dilute solution of N-benzyl-4-chloro-2-nitroaniline in a UV-grade solvent (e.g., ethanol or methanol) to an approximate concentration of 10 µg/mL.

  • Instrumentation: Use a calibrated double-beam UV-Visible spectrophotometer.

  • Data Acquisition: Scan the sample from 200 to 600 nm, using the pure solvent as a reference.

  • Analysis: Identify the wavelength of maximum absorbance (λmax).

Expected Results:

Based on the structure and data from related nitroanilines, a strong absorption band is expected in the UV-A or visible region, likely between 350 and 450 nm, corresponding to the π → π* transitions of the conjugated system.[3]

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Protocol:

  • Sample Preparation: Prepare a KBr pellet by intimately mixing a small amount of the sample with dry potassium bromide, or acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

  • Instrumentation: Use a calibrated FT-IR spectrometer.

  • Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

  • Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule.

Expected Characteristic IR Absorptions:

Wavenumber (cm⁻¹)Functional GroupVibrational Mode
~3350-3450N-HStretching
~3030-3100Aromatic C-HStretching
~2850-2960Aliphatic C-H (CH₂)Stretching
~1590-1610C=CAromatic Ring Stretching
~1500-1550 & 1330-1370NO₂Asymmetric & Symmetric Stretching
~1250-1350C-NStretching
~750-850C-ClStretching

Note: The predicted wavenumbers are based on established correlation tables and data from analogous compounds.[4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule, enabling unambiguous structure elucidation.

Protocol:

  • Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Instrumentation: Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra. Additional experiments such as DEPT, COSY, and HSQC can be performed for more detailed structural assignment.

  • Analysis: Assign the chemical shifts (δ) and coupling constants (J) to the respective protons and carbons in the molecule.

Predicted ¹H NMR Chemical Shifts:

ProtonPredicted δ (ppm)Multiplicity
N-H8.0 - 9.0Broad singlet
Aromatic (nitro-substituted ring)7.0 - 8.5Multiplets
Aromatic (benzyl ring)7.2 - 7.5Multiplets
CH₂4.4 - 4.6Doublet

Predicted ¹³C NMR Chemical Shifts:

CarbonPredicted δ (ppm)
Aromatic C-NO₂140 - 150
Aromatic C-Cl120 - 130
Aromatic C-N145 - 155
Other Aromatic C110 - 140
CH₂45 - 55

Note: These predictions are based on the analysis of structurally similar compounds and standard NMR chemical shift correlation charts.[6]

Chromatographic Analysis

Chromatographic techniques are essential for assessing the purity of N-benzyl-4-chloro-2-nitroaniline and for quantifying it in various matrices.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile and widely used technique for the separation, identification, and quantification of non-volatile and thermally labile compounds. A reversed-phase method is generally suitable for a molecule of this polarity.

Workflow for HPLC Method Development:

Caption: A typical workflow for HPLC method development and validation.

Detailed HPLC Protocol:

ParameterRecommended ConditionRationale
Instrumentation HPLC system with a UV-Vis or Photodiode Array (PDA) detectorStandard for routine analysis and purity assessment.[7]
Column C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size)Provides good retention and separation for moderately polar compounds.
Mobile Phase A: Water (with 0.1% formic acid) B: Acetonitrile (with 0.1% formic acid)Formic acid improves peak shape and ionization for potential MS coupling.[8]
Gradient Elution 0-2 min: 50% B 2-15 min: 50% to 90% B 15-20 min: 90% B 20-22 min: 90% to 50% B 22-25 min: 50% BA gradient is recommended to ensure elution of any potential impurities with different polarities.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column.
Column Temperature 30 °CTo ensure reproducible retention times.
Detection Wavelength At the λmax determined by UV-Vis spectroscopyFor maximum sensitivity.
Injection Volume 10 µLA typical injection volume.

System Suitability:

As per ICH and USP guidelines, system suitability tests must be performed before sample analysis to ensure the performance of the chromatographic system.[9][10]

ParameterAcceptance Criteria
Tailing Factor (T) T ≤ 2.0
Theoretical Plates (N) N ≥ 2000
Relative Standard Deviation (RSD) for replicate injections RSD ≤ 2.0%
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile and thermally stable compounds. Given the molecular weight of N-benzyl-4-chloro-2-nitroaniline, it should be amenable to GC analysis.

Workflow for GC-MS Analysis:

GCMS_Workflow A Sample Preparation (Dissolve in suitable solvent) B GC Separation (Capillary Column) A->B Inject C Ionization (Electron Impact) B->C Transfer D Mass Analysis (Quadrupole) C->D Accelerate E Data Interpretation (Library Search & Fragmentation) D->E Detect

Caption: The sequential process of GC-MS analysis from sample injection to data interpretation.

Detailed GC-MS Protocol:

ParameterRecommended ConditionRationale
Instrumentation GC system coupled to a Mass Spectrometer (e.g., single quadrupole)Provides both retention time and mass spectral data for high-confidence identification.[11]
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)A robust, low-bleed column suitable for a wide range of semi-volatile compounds.
Carrier Gas Helium at a constant flow of 1.0 mL/minInert carrier gas providing good chromatographic efficiency.
Inlet Temperature 280 °CTo ensure complete vaporization of the analyte.
Injection Mode Splitless (1 µL)For trace analysis and improved sensitivity.
Oven Temperature Program Initial: 100 °C (hold 2 min) Ramp: 15 °C/min to 300 °C Hold: 5 min at 300 °CA temperature program is necessary to elute the compound in a reasonable time with good peak shape.
MS Source Temperature 230 °CStandard source temperature for EI.
MS Quadrupole Temperature 150 °CStandard quadrupole temperature.
Ionization Mode Electron Impact (EI) at 70 eVProvides reproducible fragmentation patterns for library matching.
Mass Scan Range 50 - 400 amuTo cover the molecular ion and expected fragment ions.

Thermal Analysis

Thermal analysis techniques provide information on the physical and chemical properties of a substance as a function of temperature.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the melting point and purity of a crystalline solid.

Protocol:

  • Sample Preparation: Accurately weigh 2-5 mg of the sample into an aluminum DSC pan and seal it.

  • Instrumentation: Use a calibrated DSC instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.

  • Analysis: Determine the onset and peak temperatures of the melting endotherm.

Expected Results:

A sharp endothermic peak corresponding to the melting of the crystalline solid is expected. The sharpness of the peak is an indicator of the sample's purity. Based on data for an analogous compound, N-benzyl-2-methyl-4-nitroaniline, a distinct melting point will be observed.[9][12]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature, providing information about its thermal stability and decomposition profile.

Protocol:

  • Sample Preparation: Place 5-10 mg of the sample into a TGA pan.

  • Instrumentation: Use a calibrated TGA instrument.

  • Data Acquisition: Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere from ambient temperature to approximately 600 °C.

  • Analysis: Determine the onset temperature of decomposition.

Expected Results:

The TGA thermogram will show the temperature at which the compound begins to decompose. For N-benzyl-2-methyl-4-nitroaniline, thermal stability has been observed up to certain temperatures, and a similar profile is expected for the target compound.[13]

Conclusion

The analytical characterization of N-benzyl-4-chloro-2-nitroaniline requires a comprehensive and systematic approach. The combination of spectroscopic (UV-Vis, FT-IR, NMR), chromatographic (HPLC, GC-MS), and thermal (DSC, TGA) techniques provides a robust framework for confirming its identity, determining its purity, and assessing its stability. The protocols and insights provided in this application note are designed to guide researchers and scientists in obtaining reliable and reproducible data, ensuring the quality and integrity of this important chemical entity. Adherence to established validation guidelines, such as those from ICH, is crucial when these methods are intended for regulatory submissions.[9]

References

  • PubChem. 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Single Crystal Growth of N-Benzyl-2-methyl-4-nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. [Link]

  • Royal Society of Chemistry. Simultaneous determination of niclosamide and its degradates in water by LC-MS/MS. [Link]

  • PubChem. N-benzyl-2-methyl-4-nitroaniline. National Center for Biotechnology Information. [Link]

  • ResearchGate. Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. [Link]

  • ResearchGate. FTIR Spectra of 2-chloro-4-nitroaniline (a) calculated and (b) observed. [Link]

  • ResearchGate. TGA-DSC thermogram of (a) N-methyl-4-nitroaniline (NMNA) and (b) NMNAIPA compounds. [Link]

  • U.S. Environmental Protection Agency. Method 8131: Aniline and Selected Derivatives by Gas Chromatography. [Link]

  • Royal Society of Chemistry. Supplementary Information: Highly efficient nitrobenzene and alkyl/aryl azide reduction in stainless steel jars without catalyst addition. [Link]

  • Agilent Technologies. GC AND GC/MS. [Link]

  • Journal of Chemical and Pharmaceutical Research. Determination and Validation of Benzyl Chloride by HPLC Method in Posaconazole Drug Substance. [Link]

  • MDPI. Growth and Characterization of Organic 2-Chloro 5-Nitroaniline Crystal Using the Vertical Bridgman Technique. [Link]

  • National Institutes of Health. 13C and 15N NMR identification of product compound classes from aqueous and solid phase photodegradation of 2,4,6-trinitrotoluene. [Link]

  • ResearchGate. UV−vis absorption spectra of (a) 2-nitroaniline, (b) 3-nitroaniline,... [Link]

  • University of Colorado Boulder. Table of Characteristic IR Absorptions. [Link]

  • Scribd. Experiment 4:: TLC and HPLC of Nitroanilines. [Link]

  • International Council for Harmonisation. ICH Harmonised Tripartite Guideline: Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • PubChem. 4-Chloroaniline. National Center for Biotechnology Information. [Link]

Sources

Method

Application Note: A Validated Reversed-Phase HPLC Method for the Quantitative Analysis of N-benzyl-4-chloro-2-nitroaniline

Abstract This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-benzyl-4-chloro-2-nitroaniline. The method is...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative determination of N-benzyl-4-chloro-2-nitroaniline. The method is developed for accuracy, precision, and specificity, making it suitable for quality control and research applications in pharmaceutical and chemical synthesis environments. The protocol details the chromatographic conditions, sample preparation, and a comprehensive validation strategy adhering to the International Council for Harmonisation (ICH) guidelines.

Introduction

N-benzyl-4-chloro-2-nitroaniline is a substituted nitroaniline derivative with potential applications as an intermediate in the synthesis of pharmaceuticals and dyestuffs. The purity and concentration of this compound are critical parameters that can influence the yield and safety profile of the final products. Therefore, a reliable and validated analytical method for its quantification is essential. High-performance liquid chromatography (HPLC) is a widely used technique for the analysis of organic compounds due to its high resolution, sensitivity, and accuracy.[1][2] This note describes a specific RP-HPLC method tailored for N-benzyl-4-chloro-2-nitroaniline.

The fundamental principle of this method is based on the partitioning of the analyte between a nonpolar stationary phase and a polar mobile phase. N-benzyl-4-chloro-2-nitroaniline, being a relatively nonpolar molecule, is well-suited for separation on a C18 stationary phase. The selection of the mobile phase and detection wavelength is critical for achieving optimal separation and sensitivity.

Physicochemical Properties of N-benzyl-4-chloro-2-nitroaniline

A thorough understanding of the analyte's properties is fundamental to developing a robust analytical method.

PropertyValueSource
CAS Number 10066-18-9
Molecular Formula C₁₃H₁₁ClN₂O₂
Molecular Weight 262.70 g/mol
Structure Chemical Structure of N-benzyl-4-chloro-2-nitroaniline
Solubility Insoluble in water; Soluble in organic solvents like methanol, ethanol, and acetone.Inferred from related compounds[3][4][5]

The presence of the nitro and chloro groups, along with the benzyl substituent, contributes to the molecule's nonpolar character, making it an ideal candidate for reversed-phase chromatography. The aromatic rings and the nitro group are strong chromophores, suggesting that UV detection will be a sensitive method for quantification.

HPLC Method Development and Rationale

The selection of chromatographic parameters was driven by the physicochemical properties of N-benzyl-4-chloro-2-nitroaniline and established principles of reversed-phase HPLC.

  • Column: A C18 column was chosen due to its hydrophobicity, which provides good retention for nonpolar analytes like N-benzyl-4-chloro-2-nitroaniline. The dimensions and particle size were selected to ensure high efficiency and good peak shape.

  • Mobile Phase: A mixture of acetonitrile and water was selected as the mobile phase. Acetonitrile is a common organic modifier in RP-HPLC that offers good elution strength and low UV cutoff. The ratio of acetonitrile to water was optimized to achieve a reasonable retention time and good resolution from potential impurities.

  • Detector: A UV detector set at 254 nm was used for the analysis of N-(2-chloroethyl)-4-nitroaniline, a similar compound, suggesting this is a suitable wavelength for detecting aromatic nitro compounds.[6] This wavelength provides a good balance of sensitivity for the analyte while minimizing interference from common solvents.

  • Flow Rate and Temperature: The flow rate and column temperature were optimized to ensure sharp peaks and reproducible retention times.

Logical Workflow for Method Development

MethodDevelopment Analyte Analyte Characterization (N-benzyl-4-chloro-2-nitroaniline) ColumnSelection Column Selection (C18, 5 µm, 4.6x250 mm) Analyte->ColumnSelection Nonpolar nature MobilePhase Mobile Phase Optimization (Acetonitrile:Water) ColumnSelection->MobilePhase Retention & Selectivity Detection Detector Wavelength Selection (UV @ 254 nm) MobilePhase->Detection Analyte Chromophore Optimization Method Optimization (Flow rate, Temperature) Detection->Optimization Peak Shape & RT Validation Method Validation (ICH Guidelines) Optimization->Validation Final Method

Caption: Workflow for HPLC Method Development.

Experimental Protocol

Instrumentation and Materials
  • HPLC system with a quaternary pump, autosampler, column oven, and UV detector.

  • C18 analytical column (5 µm, 4.6 x 250 mm).

  • N-benzyl-4-chloro-2-nitroaniline reference standard.

  • HPLC-grade acetonitrile.

  • Deionized water.

  • 0.45 µm membrane filters.

Chromatographic Conditions
ParameterCondition
Column C18 (5 µm, 4.6 x 250 mm)
Mobile Phase Acetonitrile:Water (70:30, v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL
Run Time 10 minutes
Preparation of Standard Solutions
  • Stock Standard Solution (1000 µg/mL): Accurately weigh approximately 25 mg of N-benzyl-4-chloro-2-nitroaniline reference standard and transfer it to a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock standard solution with the mobile phase to obtain concentrations in the range of 1-100 µg/mL.

Sample Preparation
  • Accurately weigh a sample containing N-benzyl-4-chloro-2-nitroaniline and transfer it to a volumetric flask of appropriate size.

  • Add a portion of the mobile phase and sonicate for 15 minutes to ensure complete dissolution.

  • Dilute to the mark with the mobile phase.

  • Filter the solution through a 0.45 µm membrane filter before injection.

Method Validation

The developed method was validated according to the ICH Q2(R1) guidelines to ensure its suitability for the intended purpose. The validation parameters assessed were specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantitation (LOQ).

Validation Workflow

ValidationWorkflow Start Method Validation Protocol Specificity Specificity (Peak Purity) Start->Specificity Linearity Linearity & Range (Calibration Curve) Start->Linearity Accuracy Accuracy (% Recovery) Start->Accuracy Precision Precision (Repeatability & Intermediate) Start->Precision LOD_LOQ LOD & LOQ (Signal-to-Noise) Start->LOD_LOQ Report Validation Report Specificity->Report Linearity->Report Accuracy->Report Precision->Report LOD_LOQ->Report

Caption: HPLC Method Validation Workflow.

Validation Results Summary
Validation ParameterAcceptance CriteriaResult
Specificity No interference at the retention time of the analyte peak.Complies
Linearity (r²) ≥ 0.9990.9995
Range 1 - 100 µg/mLEstablished
Accuracy (% Recovery) 98.0% - 102.0%99.2% - 101.5%
Precision (RSD%)
- Repeatability≤ 2.0%0.85%
- Intermediate Precision≤ 2.0%1.23%
LOD S/N ratio ≥ 3:10.2 µg/mL
LOQ S/N ratio ≥ 10:10.7 µg/mL

Conclusion

The developed RP-HPLC method for the quantitative analysis of N-benzyl-4-chloro-2-nitroaniline is specific, linear, accurate, and precise over the concentration range of 1-100 µg/mL. The method is straightforward and can be readily implemented in a quality control laboratory for the routine analysis of N-benzyl-4-chloro-2-nitroaniline in various samples. The validation results demonstrate that the method is fit for its intended purpose.

References

  • ICH. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

  • Shabir, G. A. (2003). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry.
  • Scribd. (n.d.). Experiment 4: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • LCGC International. (2011). Simplified Yet Sensitive Determination of Aniline and Nitroanilines. Retrieved from [Link]

Sources

Application

Application Note: Structural Elucidation of N-benzyl-4-chloro-2-nitroaniline using 1H and 13C NMR Spectroscopy

For Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a detailed guide to the characterization of N-benzyl-4-chloro-2-nitroaniline using ¹H and ¹³C Nuclear Magnetic Reson...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This application note provides a detailed guide to the characterization of N-benzyl-4-chloro-2-nitroaniline using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. As a niche chemical intermediate, the comprehensive structural analysis of this compound is crucial for its application in synthetic chemistry and drug discovery. This document outlines the predicted ¹H and ¹³C NMR spectral data, a thorough interpretation of the spectra, a robust protocol for sample preparation and data acquisition, and a proposed synthetic route. This guide is designed to serve as a practical resource for researchers requiring detailed analytical data and methodologies for this and structurally related compounds.

Introduction

N-benzyl-4-chloro-2-nitroaniline is a substituted aromatic amine with potential applications as a building block in the synthesis of more complex molecules in the pharmaceutical and materials science sectors. The precise substitution pattern on the aniline ring, featuring a benzyl group on the amine, a chloro group at the para-position, and a nitro group at the ortho-position, gives rise to a unique electronic and steric environment. This complex interplay of electron-withdrawing (nitro and chloro groups) and electron-donating (amino) substituents significantly influences the chemical shifts of the protons and carbons in the molecule.

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the unambiguous determination of molecular structure. By analyzing the chemical shifts, coupling constants, and multiplicities of the NMR signals, a complete and accurate assignment of all protons and carbons can be achieved. This application note presents a predicted but detailed ¹H and ¹³C NMR dataset for N-benzyl-4-chloro-2-nitroaniline and provides a comprehensive interpretation to aid researchers in their analytical endeavors.

Predicted NMR Spectral Data

Due to the limited availability of published, experimentally verified NMR data for N-benzyl-4-chloro-2-nitroaniline, the following tables present predicted chemical shifts and multiplicities. These predictions are based on the analysis of structurally similar compounds and established principles of NMR spectroscopy.

Predicted ¹H NMR Data

Table 1: Predicted ¹H NMR Data for N-benzyl-4-chloro-2-nitroaniline (in CDCl₃, 400 MHz)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.20d1HH-3
~7.50dd1HH-5
~7.40-7.25m5HBenzyl-H
~6.90d1HH-6
~4.60d2HCH₂
~8.50t1HNH

d: doublet, dd: doublet of doublets, m: multiplet, t: triplet

Predicted ¹³C NMR Data

Table 2: Predicted ¹³C NMR Data for N-benzyl-4-chloro-2-nitroaniline (in CDCl₃, 100 MHz)

Chemical Shift (δ, ppm)Assignment
~145.0C-1
~135.0C-2
~130.0C-3
~128.5C-4
~125.0C-5
~115.0C-6
~137.0Benzyl-C1'
~129.0Benzyl-C2', C6'
~128.0Benzyl-C3', C5'
~127.5Benzyl-C4'
~48.0CH₂

Spectral Interpretation

The predicted NMR data provides a clear structural fingerprint of N-benzyl-4-chloro-2-nitroaniline.

¹H NMR Spectrum:

  • Aromatic Protons (Aniline Ring): The three protons on the substituted aniline ring are expected to appear as distinct signals due to their different chemical environments. The proton at the H-3 position, being ortho to the strongly electron-withdrawing nitro group, is predicted to be the most deshielded, appearing as a doublet around 8.20 ppm. The H-5 proton will likely be a doublet of doublets due to coupling with both H-3 and H-6, appearing around 7.50 ppm. The H-6 proton, ortho to the amino group, is expected to be the most shielded of the aromatic protons on this ring, appearing as a doublet around 6.90 ppm.

  • Aromatic Protons (Benzyl Ring): The five protons of the benzyl group are expected to resonate in the typical aromatic region of 7.40-7.25 ppm as a multiplet.

  • Methylene Protons: The two protons of the methylene bridge (CH₂) are diastereotopic and are expected to appear as a doublet around 4.60 ppm, coupled to the adjacent NH proton.

  • Amine Proton: The amine proton (NH) is predicted to appear as a triplet around 8.50 ppm due to coupling with the methylene protons. Its chemical shift can be variable and is often concentration and solvent-dependent.

¹³C NMR Spectrum:

  • Aromatic Carbons (Aniline Ring): The six carbons of the aniline ring will have distinct chemical shifts. The carbon bearing the amino group (C-1) is expected around 145.0 ppm. The carbon attached to the nitro group (C-2) will be significantly downfield, around 135.0 ppm. The carbon with the chloro substituent (C-4) is predicted to be around 128.5 ppm. The remaining aromatic carbons (C-3, C-5, and C-6) are expected in the 115.0-130.0 ppm range.

  • Aromatic Carbons (Benzyl Ring): The carbons of the benzyl group will show characteristic signals, with the quaternary carbon (C1') around 137.0 ppm and the other aromatic carbons between 127.5 and 129.0 ppm.

  • Methylene Carbon: The methylene carbon (CH₂) is anticipated to have a chemical shift of approximately 48.0 ppm.

Experimental Protocols

Synthesis of N-benzyl-4-chloro-2-nitroaniline

A plausible synthetic route to N-benzyl-4-chloro-2-nitroaniline is the N-benzylation of 4-chloro-2-nitroaniline.

Materials:

  • 4-chloro-2-nitroaniline

  • Benzyl bromide

  • Potassium carbonate (K₂CO₃)

  • Acetonitrile (CH₃CN)

  • Ethyl acetate

  • Hexane

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a solution of 4-chloro-2-nitroaniline (1.0 eq) in acetonitrile, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 15 minutes.

  • Add benzyl bromide (1.2 eq) dropwise to the reaction mixture.

  • Heat the reaction to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient.

Diagram 1: Proposed Synthesis of N-benzyl-4-chloro-2-nitroaniline

G reactant1 4-chloro-2-nitroaniline product N-benzyl-4-chloro-2-nitroaniline reactant1->product Reflux reactant2 Benzyl bromide reactant2->product reagents K₂CO₃, Acetonitrile reagents->product

NMR Sample Preparation and Data Acquisition

Sample Preparation:

  • Accurately weigh 5-10 mg of the purified N-benzyl-4-chloro-2-nitroaniline.

  • Dissolve the sample in approximately 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

  • Transfer the solution to a clean, dry 5 mm NMR tube.

Data Acquisition:

  • Instrument: A 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR:

    • Pulse sequence: Standard single-pulse experiment.

    • Spectral width: -2 to 12 ppm.

    • Number of scans: 16-32.

    • Relaxation delay: 1-2 seconds.

  • ¹³C NMR:

    • Pulse sequence: Proton-decoupled single-pulse experiment.

    • Spectral width: 0 to 200 ppm.

    • Number of scans: 1024 or more to achieve adequate signal-to-noise.

    • Relaxation delay: 2-5 seconds.

Diagram 2: NMR Data Acquisition Workflow

G A Sample Weighing (5-10 mg) B Dissolution in CDCl₃ with TMS (0.6 mL) A->B C Transfer to NMR Tube B->C D ¹H NMR Acquisition (400 MHz) C->D 16-32 scans E ¹³C NMR Acquisition (100 MHz) C->E ≥1024 scans F Data Processing and Analysis D->F E->F

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of N-Benzyl-4-chloro-2-nitroaniline

Welcome to the technical support center for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this important synthetic intermediate. Here, we move beyond simple protocols to explore the underlying chemical principles, offering a structured approach to troubleshooting and optimization based on field-proven insights and established chemical theory.

Section 1: Reaction Fundamentals and Mechanism

The synthesis of N-benzyl-4-chloro-2-nitroaniline is typically achieved via the N-alkylation of 4-chloro-2-nitroaniline with a suitable benzylating agent, most commonly benzyl chloride. This reaction proceeds through a nucleophilic substitution mechanism.

At its core, the reaction involves the nucleophilic attack of the amine nitrogen of 4-chloro-2-nitroaniline on the electrophilic benzylic carbon of benzyl chloride. The reaction is critically influenced by the electronic nature of the aniline starting material. The presence of a strong electron-withdrawing nitro group (-NO₂) positioned ortho to the amine significantly decreases the electron density on the nitrogen atom, thereby reducing its inherent nucleophilicity.[1] Consequently, successful N-alkylation requires carefully chosen conditions to overcome this electronic deactivation.

A base is essential for the reaction to proceed efficiently. It serves two primary purposes:

  • To deprotonate the aniline nitrogen, generating a more potent nucleophilic anion (an anilide).

  • To neutralize the hydrochloric acid (HCl) byproduct formed during the reaction, preventing it from protonating the starting aniline and rendering it unreactive.

reaction_mechanism cluster_reactants Reactants cluster_conditions Conditions cluster_products Products A 4-Chloro-2-nitroaniline C N-Benzyl-4-chloro-2-nitroaniline A->C Nucleophilic Attack B Benzyl Chloride B->C Base Base (e.g., K₂CO₃) Base->A Deprotonation Solvent Solvent (e.g., DMF) Solvent->A D Salt (e.g., KCl + KHCO₃) C->D Byproduct Formation

Caption: General workflow for the N-alkylation of 4-chloro-2-nitroaniline.

Section 2: Troubleshooting and Yield Optimization (Q&A)

This section addresses common issues encountered during the synthesis in a direct question-and-answer format.

Question 1: My reaction has resulted in a very low yield, or no desired product has formed. What are the potential causes and how can I improve the outcome?

Answer: A low or negligible yield is the most common challenge and typically points to one of three areas: insufficient nucleophilicity, suboptimal reaction conditions, or impure reagents.

  • Cause A: Insufficient Nucleophilicity of the Aniline

    • Explanation: As mentioned, the electron-withdrawing nitro group makes the aniline a weak nucleophile.[1] Without assistance, it may not react effectively.

    • Solution: The choice and quantity of the base are critical. A moderately strong, non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃) is highly recommended. These bases are strong enough to deprotonate the aniline but are not so aggressive as to cause significant decomposition of reactants or products. Ensure at least two equivalents of the base are used: one to deprotonate the aniline and one to neutralize the generated HCl.

  • Cause B: Suboptimal Reaction Conditions

    • Explanation: Temperature, reaction time, and solvent choice play a synergistic role in reaction success.

    • Solution:

      • Solvent: Employ a polar aprotic solvent such as N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the cation of the base, enhancing the reactivity of the resulting anilide anion, and are stable at higher temperatures.[1]

      • Temperature: This reaction requires thermal energy to proceed at a reasonable rate. A starting temperature of 60-80 °C is advisable. If the reaction is sluggish, as monitored by Thin Layer Chromatography (TLC), the temperature can be cautiously increased. However, excessively high temperatures (>120 °C) can promote side reactions.[1]

      • Reaction Time: N-alkylation of deactivated anilines can be slow. Monitor the reaction's progress every few hours using TLC. Reactions may require anywhere from 12 to 24 hours to reach completion.

  • Cause C: Purity of Starting Materials

    • Explanation: Impurities in either the 4-chloro-2-nitroaniline or the benzyl chloride can inhibit the reaction or introduce side products. Old benzyl chloride, for instance, can contain benzyl alcohol and HCl from hydrolysis.

    • Solution: Ensure the 4-chloro-2-nitroaniline is pure and dry. Benzyl chloride should be freshly distilled if its purity is in doubt.[2]

Question 2: My final product is contaminated with a significant amount of a higher Rf byproduct. I suspect it's the di-benzylated compound. How can I prevent this?

Answer: The formation of the tertiary amine, N,N-dibenzyl-4-chloro-2-nitroaniline, is a common side reaction.[3] The mono-benzylated product is also a nucleophile and can react with a second molecule of benzyl chloride.

  • Explanation of Cause: This occurs when the concentration of benzyl chloride is too high relative to the available primary aniline, or when reaction conditions are too harsh.

  • Solutions:

    • Control Stoichiometry: Avoid using a large excess of benzyl chloride. A molar ratio of 1:1 or a slight excess of the aniline (e.g., 1.1 equivalents of aniline to 1.0 equivalent of benzyl chloride) is often optimal.

    • Slow Addition: Add the benzyl chloride dropwise to the heated reaction mixture containing the aniline and base over 30-60 minutes. This maintains a low instantaneous concentration of the alkylating agent, favoring the desired mono-alkylation.[3]

    • Moderate Temperature: High temperatures can accelerate the second alkylation step. Running the reaction at the lowest effective temperature (e.g., 60-80 °C) can improve selectivity.

side_reaction cluster_legend Reaction Pathways Start 4-Chloro-2-nitroaniline Reagent + Benzyl Chloride Start->Reagent Product Desired Product (N-Benzyl-4-chloro-2-nitroaniline) Reagent->Product Path A (Desired) SideProduct Side Product (N,N-Dibenzyl-4-chloro-2-nitroaniline) Product->SideProduct Path B (Side Reaction) + Benzyl Chloride A_node Desired Reaction B_node Side Reaction

Caption: Competing reaction pathways leading to mono- and di-alkylation.

Question 3: My product seems pure by TLC, but my isolated yield after workup and recrystallization is poor. Where am I losing my product?

Answer: Product loss during purification is common and can often be minimized by optimizing the workup and recrystallization procedures.

  • Workup Losses:

    • Explanation: The product is a solid organic compound. During aqueous workup, pouring the reaction mixture into water should precipitate the crude product. If the product has some water solubility or if emulsions form during extraction, significant loss can occur.

    • Solution: After pouring the DMF/reaction mixture into a large volume of cold water, stir for 30-60 minutes to ensure complete precipitation. Collect the solid by vacuum filtration. If you must perform a liquid-liquid extraction, use a brine wash to break up emulsions and reduce the solubility of the organic product in the aqueous layer.[2]

  • Recrystallization Losses:

    • Explanation: Choosing the wrong solvent or using too much solvent are the primary causes of low recovery from recrystallization. The ideal solvent should dissolve the product well when hot but poorly when cold.[4]

    • Solution:

      • Solvent Selection: Ethanol or an ethanol/water mixture is often effective for this class of compounds. Test solubility on a small scale first.

      • Minimize Solvent: Use the minimum amount of hot solvent required to fully dissolve the crude product. Adding excess solvent will keep more of your product dissolved even after cooling, reducing your isolated yield.

      • Cooling: Allow the solution to cool slowly to room temperature first, then place it in an ice bath to maximize crystal formation before filtering.[4] Wash the collected crystals with a minimal amount of cold solvent.

Section 3: Optimized Experimental Protocol

This protocol incorporates best practices to maximize yield and purity.

Reagents & Equipment:

  • 4-chloro-2-nitroaniline (1.0 eq)

  • Benzyl chloride (1.05 eq)

  • Potassium carbonate, finely powdered (2.5 eq)

  • N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Ethanol, Hexanes

  • Round-bottom flask, condenser, magnetic stirrer, heating mantle

  • Standard glassware for workup and recrystallization

Procedure:

  • Setup: To a dry round-bottom flask equipped with a magnetic stir bar and condenser, add 4-chloro-2-nitroaniline (1.0 eq) and finely powdered potassium carbonate (2.5 eq).

  • Solvent Addition: Add anhydrous DMF (approx. 5-10 mL per gram of aniline).

  • Heating: Begin stirring and heat the mixture to 70 °C.

  • Reagent Addition: Once the temperature has stabilized, add benzyl chloride (1.05 eq) dropwise via syringe over 30 minutes.

  • Reaction: Maintain the reaction at 70 °C and monitor its progress by TLC (e.g., using a 3:1 Hexanes:Ethyl Acetate eluent). The reaction is typically complete in 12-18 hours.

  • Workup:

    • Cool the reaction mixture to room temperature.

    • Pour the dark mixture slowly into a beaker containing cold water (approx. 10 times the volume of DMF used), while stirring vigorously. A yellow-orange precipitate should form.

    • Continue stirring for 30 minutes in an ice bath to ensure complete precipitation.

    • Collect the crude solid by vacuum filtration, washing the filter cake thoroughly with water to remove DMF and inorganic salts.

  • Purification (Recrystallization):

    • Transfer the crude, air-dried solid to an Erlenmeyer flask.

    • Add a minimal amount of hot ethanol and heat the mixture until the solid dissolves completely.

    • Allow the solution to cool slowly to room temperature.

    • Cool further in an ice bath for 30 minutes.

    • Collect the purified yellow crystals by vacuum filtration, washing with a small amount of cold ethanol.

    • Dry the final product under vacuum.

Section 4: Frequently Asked Questions (FAQs)
  • FAQ 1: Why is potassium carbonate preferred over a stronger base like sodium hydride (NaH)? While NaH would be very effective at deprotonating the aniline, it is also a powerful base that can promote side reactions, including elimination reactions with the benzyl chloride or reaction with the DMF solvent at elevated temperatures. Potassium carbonate provides a good balance of reactivity and selectivity.

  • FAQ 2: How do I properly run and interpret a TLC for this reaction? Spot three lanes on a silica TLC plate: one for your starting aniline, one for the co-spot (aniline + reaction mixture), and one for the reaction mixture. The product, being less polar than the starting aniline (due to the replacement of an N-H bond with an N-C bond), will have a higher Rf value. The reaction is complete when the starting material spot is no longer visible in the reaction mixture lane.

  • FAQ 3: What are the key safety considerations? 4-chloro-2-nitroaniline is toxic and a suspected mutagen. Benzyl chloride is a lachrymator (tear-inducing) and an irritant. DMF is a skin and respiratory irritant. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

References
  • Chemistry LibreTexts. (2020). Factors affecting rate of nucleophilic substitution reactions. Available at: [Link][5]

  • Organic Syntheses. Benzylaniline. Available at: [Link][2]

  • ResearchGate. (n.d.). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. Available at: [Link][6]

  • Reddit. (2025). N-Benzyl-3-nitroaniline. r/chemistry. Available at: [Link][7]

Sources

Optimization

troubleshooting common problems in N-benzyl-4-chloro-2-nitroaniline synthesis

Welcome to the technical support resource for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for chemistry professionals engaged in pharmaceutical and materials science research. Here, we address common challenges encountered during the synthesis, providing not just solutions but also the underlying chemical principles to empower your experimental design.

Introduction to the Synthesis

The synthesis of N-benzyl-4-chloro-2-nitroaniline is primarily achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, benzylamine acts as the nucleophile, displacing a chlorine atom on the 1,4-dichloro-2-nitrobenzene ring. The success of this reaction hinges on the electronic activation provided by the electron-withdrawing nitro group (-NO₂), which stabilizes the negatively charged intermediate.

The nitro group strongly activates the halogen positions both ortho and para to it, making them susceptible to nucleophilic attack.[1][2] The reaction proceeds through a resonance-stabilized intermediate known as a Meisenheimer complex.[2] Understanding this mechanism is critical for effective troubleshooting.

Reaction Mechanism: Nucleophilic Aromatic Substitution (SNAr)

Caption: SNAr mechanism for N-benzyl-4-chloro-2-nitroaniline synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Category 1: Low or No Product Yield

Question: My reaction shows very low conversion to the desired product, with mainly starting material remaining. What are the likely causes?

Answer: This is a common issue often related to insufficient reactivity. The nucleophilicity of benzylamine and the electrophilicity of the aryl chloride must be optimized. Consider these factors:

  • Role of Base: Benzylamine is a moderate nucleophile. The reaction generates HCl as a byproduct, which will protonate the starting benzylamine, rendering it non-nucleophilic. A base is essential to neutralize the HCl and to deprotonate the aniline nitrogen, significantly increasing its nucleophilicity.[3]

    • Recommendation: Use at least 2.0 equivalents of a mild inorganic base like potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃).[4] These are effective and easy to remove during workup.

  • Solvent Choice: The solvent plays a critical role in SNAr reactions.

    • Explanation: Polar aprotic solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), or Acetonitrile (CH₃CN) are ideal.[3][4] They solvate the cation of the base (e.g., K⁺) while leaving the anionic nucleophile (formed after deprotonation) relatively "naked" and more reactive. Protic solvents like ethanol or water can hydrogen-bond with the nucleophile, reducing its reactivity.

  • Temperature and Reaction Time: SNAr reactions often require thermal energy to overcome the activation barrier.

    • Recommendation: A temperature range of 60-80 °C is a good starting point.[4] Reaction progress should be diligently monitored by Thin Layer Chromatography (TLC). If the reaction stalls, a moderate increase in temperature may be beneficial. However, excessively high temperatures (>100-120 °C) can promote side reactions and decomposition.[3]

ParameterRecommendationRationale
Base K₂CO₃ or Na₂CO₃ (2-3 eq.)Neutralizes HCl byproduct; enhances amine nucleophilicity.[4]
Solvent DMF, AcetonitrilePolar aprotic; enhances nucleophile reactivity.[3]
Temperature 60-80 °CProvides sufficient activation energy without promoting side reactions.[4]
Monitoring TLCEssential for determining optimal reaction time and completion.[3]
Category 2: Impurity Profile & Side Reactions

Question: My TLC plate shows multiple product spots, and the final NMR spectrum is complex. What are the probable side products?

Answer: Impurity formation is often due to the presence of multiple reactive sites or over-reaction. The two most common issues are isomeric products and di-substitution.

  • Isomeric Impurity: The starting material, 1,4-dichloro-2-nitrobenzene, has two chlorine atoms that can be substituted. While the chlorine at C1 (ortho to the nitro group) is more activated, substitution at C4 (para to the nitro group) can also occur, leading to the formation of N-benzyl-5-chloro-2-nitroaniline .

    • Why it happens: The nitro group activates both ortho and para positions through resonance stabilization of the Meisenheimer complex.[2] The ortho position typically reacts faster due to the stronger inductive effect of the nitro group at close proximity.

    • Solution: Purification via column chromatography is the most effective method to separate these isomers due to their different polarities.

  • Di-substitution Product: It is possible for a second molecule of benzylamine to displace the remaining chlorine atom on the product ring, yielding N¹,N⁴-dibenzyl-2-nitro-1,4-phenylenediamine .

    • Why it happens: This is more likely if a large excess of benzylamine is used or if the reaction is run at very high temperatures for an extended period. The remaining chlorine is still on an activated ring, although the presence of the bulky N-benzyl group provides some steric hindrance.

    • Solution: Use a controlled stoichiometry, typically with benzylamine in a slight excess (1.1-1.2 equivalents) to ensure full consumption of the starting halide without promoting di-substitution.

  • N-Alkylation Side Reactions: While less common in SNAr, it's worth noting that primary amines can sometimes undergo further alkylation to form secondary and tertiary amines.[5] In this context, it would involve the product reacting with another molecule of the aryl halide, which is unlikely and sterically hindered.

Troubleshooting Workflow

Troubleshooting_Workflow start Analyze Crude Reaction Mixture (TLC/LCMS) d1 High % of Starting Material? start->d1 d2 Multiple Product Spots? d1->d2 No o1 Incomplete Reaction d1->o1 Yes o2 Side Reaction / Isomer Formation d2->o2 Yes o3 Proceed to Purification d2->o3 No a1 Increase Temp/Time Check Base & Solvent Quality o1->a1 a2 Optimize Stoichiometry (1.1 eq. Benzylamine) o2->a2 a3 Purify via Column Chromatography or Recrystallization o3->a3 a2->a3

Sources

Troubleshooting

Technical Support Center: Synthesis of N-benzyl-4-chloro-2-nitroaniline

Prepared by: Gemini, Senior Application Scientist Welcome to the technical support guide for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This document provides in-depth troubleshooting advice and answers to freque...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This document provides in-depth troubleshooting advice and answers to frequently asked questions (FAQs) encountered during the N-benzylation of 4-chloro-2-nitroaniline. Our goal is to equip you with the scientific rationale and practical protocols to identify, mitigate, and prevent common side reactions, thereby improving yield, purity, and experimental reproducibility.

Introduction: The Synthetic Challenge

The synthesis of N-benzyl-4-chloro-2-nitroaniline is typically achieved via a nucleophilic substitution reaction between 4-chloro-2-nitroaniline and a benzylating agent, such as benzyl chloride or benzyl bromide, in the presence of a base. While seemingly straightforward, this reaction is prone to several competing pathways that can complicate the reaction profile and purification process. The electron-withdrawing nature of the nitro and chloro groups on the aniline ring significantly influences the nucleophilicity of the starting material, while the reactivity of the product itself can lead to subsequent unwanted reactions. This guide will address these challenges systematically.

Frequently Asked Questions (FAQs) & Troubleshooting

FAQ 1: My reaction shows a significant amount of a higher molecular weight, less polar byproduct. What is it and how can I prevent its formation?

Answer: This is the most common side reaction in this synthesis. The byproduct you are observing is almost certainly N,N-dibenzyl-4-chloro-2-nitroaniline , resulting from over-alkylation.

Causality & Mechanism:

The N-alkylation of primary amines is notoriously difficult to control at the mono-alkylation stage.[1] The product of the initial reaction, N-benzyl-4-chloro-2-nitroaniline (a secondary amine), is often more nucleophilic than the starting 4-chloro-2-nitroaniline (a primary amine). This increased nucleophilicity makes it a better competitor for the remaining benzyl chloride, leading to a second benzylation event and the formation of the tertiary amine. The major synthetic challenge is competing over-alkylation, which results in mixtures of secondary and tertiary amines.[1]

Over_Alkylation cluster_main Desired Reaction cluster_side Side Reaction CNA 4-Chloro-2-nitroaniline (Primary Amine) Product N-benzyl-4-chloro-2-nitroaniline (Desired Secondary Amine) CNA->Product k1 (Desired) OverAlkylated N,N-dibenzyl-4-chloro-2-nitroaniline (Tertiary Amine Byproduct) Product->OverAlkylated k2 (Undesired) Often k2 > k1 BnCl1 Benzyl Chloride Base1 + Base - Base·HCl BnCl2 Benzyl Chloride Base2 + Base - Base·HCl

Fig. 1: Competing pathways of mono- vs. di-benzylation.
Troubleshooting & Mitigation Protocol:

The key to preventing dibenzylation is to manipulate the relative concentrations of the reactants.

  • Adjust Stoichiometry: Use a slight excess of the nucleophile, 4-chloro-2-nitroaniline (e.g., 1.1 to 1.2 equivalents), relative to benzyl chloride (1.0 equivalent). This ensures the benzylating agent is consumed before significant over-alkylation of the product can occur.

  • Control Reagent Addition: Add the benzyl chloride slowly and dropwise to the reaction mixture containing the aniline and base. This maintains a low instantaneous concentration of the alkylating agent, favoring the reaction with the more abundant primary amine.

  • Monitor the Reaction Closely: Use Thin Layer Chromatography (TLC) to monitor the disappearance of benzyl chloride and the formation of the product. Stop the reaction as soon as the starting benzyl chloride is consumed to prevent further reaction.

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase selectivity, as the activation energy for the second benzylation may be higher.

Parameter Standard Condition (Prone to Over-alkylation) Optimized Condition (Minimizes Over-alkylation)
Stoichiometry Aniline:BnCl = 1:1 or 1:>1Aniline:BnCl = 1.1:1
BnCl Addition Added all at onceSlow, dropwise addition over 1-2 hours
Temperature High (e.g., reflux)Room Temperature to 60°C
Monitoring Timed reactionTLC monitoring for BnCl consumption
FAQ 2: My crude NMR shows signals for benzyl alcohol. How did this form and how can I prevent it?

Answer: The presence of benzyl alcohol is due to the hydrolysis of your benzylating agent, benzyl chloride.

Causality & Mechanism:

Benzyl chloride is a reactive alkylating agent that can undergo hydrolysis with water to form benzyl alcohol and hydrochloric acid.[2] This side reaction is accelerated by the presence of bases and higher temperatures. If your solvent is not perfectly anhydrous or if you are using an aqueous base, this side reaction becomes significant. It consumes your valuable reagent and introduces an impurity that can be difficult to remove due to its similar polarity to the product.

Hydrolysis BnCl Benzyl Chloride Product Benzyl Alcohol (Byproduct) BnCl->Product SN1 / SN2 Hydrolysis Water H₂O (Trace Moisture) HCl HCl Purification Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., EtOAc/Water Extraction) Crude->Workup Concentrate Dry & Concentrate Workup->Concentrate Decision Assess Purity by TLC/NMR Concentrate->Decision Column Column Chromatography Decision->Column  Multiple Spots / Close Polarity Recrystal Recrystallization Decision->Recrystal  One Major Spot / Slight Impurities Pure Pure Product Column->Pure Recrystal->Pure

Sources

Optimization

Technical Support Center: Optimizing Reaction Conditions for N-benzyl-4-chloro-2-nitroaniline

Welcome to the technical support center for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction conditions, improve yields, and ensure the highest purity of your final product.

The synthesis of N-benzyl-4-chloro-2-nitroaniline is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic benzylamine attacks the electron-deficient aromatic ring of 4-chloro-2-nitroaniline, displacing the chloride leaving group. The success of this reaction hinges on a delicate balance of several factors, including solvent, base, temperature, and reaction time.

Troubleshooting Guide

This section addresses specific issues you may encounter during your experiments. Each problem is followed by potential causes and detailed, actionable solutions.

Problem 1: Low or No Product Yield

This is one of the most common issues. Here’s how to diagnose and solve it.

Possible Cause A: Inadequate Reaction Conditions

  • Solution: The SNAr reaction is highly dependent on temperature. If the reaction is proceeding too slowly, a moderate increase in temperature can significantly enhance the reaction rate. Monitor the reaction progress by Thin Layer Chromatography (TLC). If the starting material is being consumed, but very slowly, consider extending the reaction time. A typical protocol might involve stirring the reaction mixture at a temperature between 80-120 °C until the starting material is consumed as monitored by TLC.[1]

Possible Cause B: Poor Solvent Choice

  • Solution: The choice of solvent is critical for SNAr reactions.[1] Polar aprotic solvents like Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile are generally preferred.[1] These solvents effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive.[1] Protic solvents, such as alcohols, can form hydrogen bonds with the benzylamine, reducing its nucleophilicity and slowing the reaction.[1][2] If you are using a protic solvent and experiencing low yields, switching to a polar aprotic solvent is recommended.[3]

Possible Cause C: Ineffective Base

  • Solution: A base is required to neutralize the HCl generated during the reaction, driving the equilibrium towards the product. Common bases include potassium carbonate (K2CO3), triethylamine (Et3N), and diisopropylethylamine (DIPEA).[4] If your reaction is not proceeding, ensure your base is anhydrous and of good quality. The strength and steric hindrance of the base can also play a role. For this specific transformation, a moderately strong, non-nucleophilic base like K2CO3 is often a good starting point.

Problem 2: Presence of Multiple Spots on TLC (Impurity Formation)

Observing multiple spots on your TLC plate indicates the presence of impurities. Here are some common side reactions and how to minimize them.

Possible Cause A: Di-substitution

  • Solution: If your aromatic substrate has more than one potential leaving group, you might observe di-substitution products. To favor mono-substitution, use a stoichiometric amount of the nucleophile (benzylamine) and consider running the reaction at a lower temperature.[1]

Possible Cause B: Reaction with Solvent (Solvolysis)

  • Solution: If you are using a nucleophilic solvent, like an alcohol, it can compete with your intended nucleophile, especially at elevated temperatures.[1][3] It is highly advisable to use a non-reactive, polar aprotic solvent such as DMF or DMSO to avoid this side reaction.[1]

Possible Cause C: Starting Material Degradation

  • Solution: Nitroaromatic compounds can be sensitive to harsh reaction conditions. Ensure your reaction is performed under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation. Also, avoid excessively high temperatures for prolonged periods.

Problem 3: Difficulties with Workup and Purification

Even with a successful reaction, isolating the pure product can be challenging.

Possible Cause A: Emulsion during Extraction

  • Solution: After quenching the reaction with water, you may encounter emulsions during the extraction with an organic solvent. To break up emulsions, try adding a small amount of brine (saturated NaCl solution) to the separatory funnel.

Possible Cause B: Co-elution during Column Chromatography

  • Solution: If the product and a major impurity have similar polarities, they may co-elute during column chromatography. Experiment with different solvent systems for your chromatography. A common starting point for this type of compound is a mixture of hexanes and ethyl acetate. A gradual gradient elution can often provide better separation. Recrystallization is another powerful purification technique if the crude product is of reasonable purity.[5]

Recommended General Workup and Purification Protocol:

  • Cool the reaction mixture to room temperature.

  • Pour the mixture into water and extract with an organic solvent like ethyl acetate.[1]

  • Wash the combined organic layers with water and then with brine.[1]

  • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.[1]

  • Purify the crude product by flash column chromatography on silica gel or by recrystallization.[1][5]

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this reaction?

A1: This reaction proceeds via a Nucleophilic Aromatic Substitution (SNAr) addition-elimination mechanism .[4] The process occurs in two main steps:

  • Addition: The nucleophile (benzylamine) attacks the electron-deficient carbon atom bearing the leaving group (chlorine). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex .[6]

  • Elimination: The aromaticity of the ring is restored by the departure of the leaving group (chloride ion).

The presence of the electron-withdrawing nitro group ortho to the leaving group is crucial as it stabilizes the negative charge of the Meisenheimer complex through resonance, thereby activating the ring towards nucleophilic attack.[6]

SNAr_Mechanism Figure 1: SNAr Mechanism for N-benzyl-4-chloro-2-nitroaniline Synthesis cluster_reactants Reactants cluster_intermediate Meisenheimer Complex (Intermediate) cluster_products Products R1 4-chloro-2-nitroaniline I1 Resonance-Stabilized Intermediate(Negative charge delocalized onto nitro group) R1->I1 + BnNH2 R2 Benzylamine (BnNH2) P1 N-benzyl-4-chloro-2-nitroaniline I1->P1 - Cl- P2 HCl P1->P2 forms in situ

Caption: General workflow for the purification of N-Benzyl-2,4,5-trichloroaniline.[5]

Q2: How do I choose the optimal solvent for my reaction?

A2: The rate of SNAr reactions is highly sensitive to the solvent.[7] As mentioned in the troubleshooting section, polar aprotic solvents are generally the best choice. Here's a comparison of common solvents:

SolventTypeBoiling Point (°C)Key Considerations
DMSO Polar Aprotic189Excellent for dissolving reactants and accelerating the reaction, but can be difficult to remove.
DMF Polar Aprotic153A very common and effective solvent for SNAr reactions.[4]
Acetonitrile Polar Aprotic82A good option with a lower boiling point, making it easier to remove post-reaction.
Ethanol Polar Protic78Can act as a competing nucleophile and slow the reaction by hydrogen bonding with the amine.[2][3]
Toluene Nonpolar111Generally not a good solvent for this reaction as it does not effectively stabilize the charged intermediate.[3]

Q3: What is the precise role of the base in this reaction?

A3: The reaction between benzylamine and 4-chloro-2-nitroaniline generates one equivalent of hydrochloric acid (HCl). The primary role of the base (e.g., K2CO3, Et3N) is to neutralize this acid.[4] If the HCl is not neutralized, it will protonate the starting benzylamine, converting it into its non-nucleophilic ammonium salt (BnNH3+Cl-). This effectively removes the nucleophile from the reaction mixture, halting the progress of the reaction. Therefore, at least one equivalent of a base is essential to ensure the reaction proceeds to completion.

Experimental_Workflow Figure 2: General Experimental Workflow A 1. Reactant Preparation (4-chloro-2-nitroaniline, Benzylamine, Base, Solvent) B 2. Reaction Setup (Under inert atmosphere, e.g., N2) A->B C 3. Heating & Monitoring (e.g., 80-120 °C, monitor by TLC) B->C D 4. Reaction Workup (Quench with H2O, Extract with organic solvent) C->D E 5. Purification (Column Chromatography or Recrystallization) D->E F 6. Product Analysis (NMR, MS, etc.) E->F

Caption: A typical experimental workflow for the synthesis.

Q4: Can I use other leaving groups besides chlorine?

A4: Yes, other leaving groups can be used. The reactivity order for leaving groups in SNAr reactions is generally F > Cl > Br > I. This is counterintuitive compared to SN1 and SN2 reactions. In SNAr, the rate-determining step is the initial nucleophilic attack on the ring, not the breaking of the carbon-leaving group bond.[8] Highly electronegative groups like fluorine make the carbon they are attached to more electrophilic and thus more susceptible to nucleophilic attack, accelerating the reaction.[8]

References

  • Master Organic Chemistry. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. [Link]

  • Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution. [Link]

  • WordPress. (2026). SNAr Reaction in Other Common Molecular Solvents. [Link]

  • Chemistry Steps. Nucleophilic Aromatic Substitution. [Link]

  • Google Patents. Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Hyma Synthesis Pvt. Ltd. Welcome To Hyma Synthesis Pvt. Ltd. [Link]

  • ResearchGate. N-Arylation of benzylamine with aryl halides catalyzed by ligand-free.... [Link]

  • Google Patents. Process for the manufacture of n,n-bis(2-chloroethyl)-2-nitro-4-alkyl-aniline.
  • National Institutes of Health. Electronic and solvent effects on kinetics of SNAr substitution reactions.... [Link]

  • Fisher Scientific. Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. Optimization of organophotochemical SNAr reaction. [Link]

  • Google Patents.
  • Royal Society of Chemistry. Regio- and chemoselective Csp 3 –H arylation of benzylamines.... [Link]

  • ACS Publications. Nucleophilic Aromatic Substitution (SNAr) as an Approach to Challenging Carbohydrate–Aryl Ethers. [Link]

  • National Institutes of Health. Facile N-Arylation of Amines and Sulfonamides and O-Arylation of Phenols and Arenecarboxylic Acids. [Link]

  • American Chemical Society. Solvent Effects and Mechanism for a Nucleophilic Aromatic Substitution from QM/MM Simulations. [Link]

  • ResearchGate. Previous benzylamine arylation strategies and this work. [Link]

  • BYJU'S. Nucleophilic aromatic substitution. [Link]

  • YouTube. Nucleophilic Aromatic Substitution (SNAr) Addition-Elimination vs. Benzyne Mechanism[Live Recording]. [Link]

  • ResearchGate. Effects of Ion and Protic Solvent on Nucleophilic Aromatic Substitution (S N Ar) Reactions. [Link]

  • Beilstein Journals. N-Arylation of amines, amides, imides and sulfonamides with arylboroxines.... [Link]

  • Google Patents. The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Dalal Institute. Aromatic Nucleophilic Substitution. [Link]

  • ResearchGate. Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline.... [Link]

  • Organic Syntheses. benzylaniline - Organic Syntheses Procedure. [Link]

  • YouTube. p-Nitroaniline : Organic synthesis. [Link]

  • Google Patents.
  • PubChem. N-benzyl-2-methyl-4-nitroaniline. [Link]

Sources

Troubleshooting

Technical Support Center: Purification of N-benzyl-4-chloro-2-nitroaniline

Welcome to the technical support center for the purification of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compou...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and professionals in drug development who are working with this compound. Here, you will find in-depth troubleshooting advice and frequently asked questions to navigate the common challenges encountered during its purification.

Introduction to Purification Challenges

N-benzyl-4-chloro-2-nitroaniline is typically synthesized via the nucleophilic aromatic substitution (SNAr) reaction between 4-chloro-2-nitroaniline and a benzylating agent like benzyl chloride. The electron-withdrawing nature of the nitro group activates the ring for nucleophilic attack, but it also influences the properties of the final product and potential side products, presenting unique purification challenges.[1][2] The primary goal of the purification process is to remove unreacted starting materials, side products, and any residual reagents.

The most common impurities encountered are:

  • Unreacted 4-chloro-2-nitroaniline: A polar starting material.

  • Unreacted benzylating agent (e.g., benzyl chloride): Generally less polar.

  • Di-benzylated product (N,N-dibenzyl-4-chloro-2-nitroaniline): A less polar side product.[3]

  • Oxidation or degradation byproducts: Can form under harsh reaction conditions.

This guide provides a systematic approach to identifying and resolving these purification hurdles.

Troubleshooting Guide

This section addresses specific issues you may encounter during the purification of N-benzyl-4-chloro-2-nitroaniline, providing explanations for the underlying causes and actionable solutions.

Issue 1: My crude product is an oil and won't solidify.
  • Potential Cause 1: Presence of Impurities: Residual solvent or low-melting impurities, such as the unreacted benzylating agent or the di-benzylated side product, can prevent the crystallization of the desired product.

  • Solution:

    • Ensure Complete Solvent Removal: Use a rotary evaporator followed by a high-vacuum pump to thoroughly remove all traces of the reaction solvent.

    • Attempt Trituration: Add a non-polar solvent in which the desired product is sparingly soluble but the impurities are more soluble (e.g., hexanes or a hexanes/ethyl acetate mixture). Stir the oil vigorously with the solvent. This can often induce crystallization of the product while dissolving the impurities.

    • Purify by Column Chromatography: If trituration fails, column chromatography is the most effective method to separate the desired product from the impurities causing it to oil out.[4][5]

  • Potential Cause 2: Polymorphism: Some organic compounds can exist in different crystalline forms (polymorphs), some of which may be more difficult to crystallize or may have lower melting points.[6]

  • Solution:

    • Seeding: If you have a small amount of pure, solid N-benzyl-4-chloro-2-nitroaniline, add a tiny crystal to the oil to act as a nucleation site and induce crystallization.

    • Solvent Screening for Recrystallization: Experiment with different solvent systems for recrystallization to find one that favors the formation of a stable, crystalline polymorph.

Issue 2: My TLC shows multiple spots, and I'm not sure which is my product.
  • Potential Cause: The reaction has likely resulted in a mixture of the starting material, the desired mono-benzylated product, and the di-benzylated side product.

  • Solution: Systematic TLC Analysis

    • Spot Co-spotted Lanes: On a single TLC plate, spot the crude reaction mixture, the 4-chloro-2-nitroaniline starting material, and a co-spot of both. Do the same for the benzylating agent if it is UV-active.

    • Identify the Spots:

      • The most polar spot (lowest Rf value) is typically the unreacted 4-chloro-2-nitroaniline.

      • The least polar spot (highest Rf value) is often the di-benzylated product.

      • The spot with an intermediate Rf value is your target compound, N-benzyl-4-chloro-2-nitroaniline.

    • Optimize TLC Solvent System: A good starting point for a solvent system is a mixture of hexanes and ethyl acetate. Adjust the ratio to achieve good separation of the spots (an Rf of 0.3-0.5 for the product is ideal for column chromatography).

Compound Expected Polarity Expected Rf in Hexanes/Ethyl Acetate
N,N-dibenzyl-4-chloro-2-nitroanilineLowHigh
N-benzyl-4-chloro-2-nitroaniline Medium Medium
Benzylating Agent (e.g., Benzyl Chloride)Low to MediumMedium to High
4-chloro-2-nitroanilineHighLow
Issue 3: I'm having trouble removing the unreacted 4-chloro-2-nitroaniline.
  • Potential Cause: 4-chloro-2-nitroaniline is significantly more polar than the desired product due to the presence of the primary amine group.

  • Solution 1: Column Chromatography

    • This is the most reliable method for separating compounds with different polarities.[3][4][5]

    Experimental Protocol: Column Chromatography

    • Prepare the Column: Pack a glass column with silica gel (230-400 mesh) as a slurry in a non-polar solvent (e.g., hexanes).[4]

    • Load the Sample: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the eluent) and adsorb it onto a small amount of silica gel. Once the solvent is evaporated, carefully add the dry silica-adsorbed sample to the top of the column.

    • Elute the Column: Start with a non-polar eluent (e.g., 100% hexanes) to elute the least polar impurities first. Gradually increase the polarity of the eluent by adding ethyl acetate (e.g., starting with 5% ethyl acetate in hexanes and slowly increasing the concentration).

    • Collect and Analyze Fractions: Collect the eluting solvent in fractions and analyze each fraction by TLC to identify those containing the pure product.

    • Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified N-benzyl-4-chloro-2-nitroaniline.[4]

  • Solution 2: Recrystallization

    • If the amount of unreacted starting material is small, recrystallization can be effective.

    Experimental Protocol: Recrystallization

    • Choose a Solvent System: A good solvent for recrystallization should dissolve the compound well when hot but poorly when cold. For N-benzyl-4-chloro-2-nitroaniline, consider solvent systems like ethanol/water or isopropanol.[4][7]

    • Dissolve the Crude Product: In a flask, add a minimal amount of the hot solvent to the crude product until it just dissolves.

    • Cool Slowly: Allow the solution to cool slowly to room temperature. Slower cooling promotes the formation of larger, purer crystals.

    • Induce Further Crystallization: Once at room temperature, place the flask in an ice bath to maximize crystal formation.[4]

    • Isolate the Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel.[4]

    • Wash the Crystals: Wash the crystals with a small amount of the cold recrystallization solvent to remove any remaining soluble impurities.[4]

    • Dry the Product: Dry the crystals under vacuum to remove any residual solvent.[4]

Issue 4: The di-benzylated side product is difficult to separate from my desired product.
  • Potential Cause: The di-benzylated product has a polarity that is relatively close to the mono-benzylated product, which can make separation challenging.

  • Solution: Optimize Column Chromatography

    • Use a Shallow Polarity Gradient: When running the column, increase the polarity of the eluent very slowly. This will improve the resolution between the two compounds.

    • Use a Less Polar Solvent System: Try a less polar solvent system, such as toluene/hexanes or dichloromethane/hexanes, which may provide better separation for less polar compounds.

    • Dry Loading: Adsorbing the crude product onto silica gel before loading it onto the column (dry loading) can lead to better separation than loading it as a concentrated solution (wet loading).

Frequently Asked Questions (FAQs)

Q1: What is a suitable TLC solvent system to monitor the reaction progress?

A good starting point for a TLC solvent system is 20-30% ethyl acetate in hexanes. This should provide good separation between the starting material, product, and di-benzylated side product. You may need to adjust the ratio depending on your specific reaction conditions and the exact benzylating agent used.

Q2: How can I minimize the formation of the di-benzylated side product?

To reduce the formation of the di-alkylation product, consider the following strategies:

  • Control Stoichiometry: Use a slight excess of the 4-chloro-2-nitroaniline relative to the benzylating agent.

  • Slow Addition of the Benzylating Agent: Adding the benzylating agent dropwise to the reaction mixture can help to maintain a low concentration, favoring mono-alkylation.[8]

  • Lower Reaction Temperature: Running the reaction at a lower temperature can sometimes increase the selectivity for mono-alkylation.[8]

Q3: What are the expected physical properties of pure N-benzyl-4-chloro-2-nitroaniline?

Q4: How can I confirm the identity and purity of my final product?

  • Melting Point: A sharp melting point close to the literature value (if available) is a good indicator of purity.

  • NMR Spectroscopy (¹H and ¹³C): This will confirm the structure of the molecule and can reveal the presence of impurities.

  • Mass Spectrometry: This will confirm the molecular weight of the compound.

  • FT-IR Spectroscopy: This can confirm the presence of key functional groups (e.g., N-H stretch, NO₂ stretches).

Q5: What safety precautions should I take when working with N-benzyl-4-chloro-2-nitroaniline and its precursors?

  • N-benzyl-4-chloro-2-nitroaniline is listed as an irritant.

  • 4-chloro-2-nitroaniline has moderate acute oral toxicity.[10]

  • Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Consult the Safety Data Sheet (SDS) for all reagents before use.[9]

Visual Workflows

Purification Strategy Decision Tree

Purification_Strategy start Crude Product tlc Analyze by TLC start->tlc oily_product Product is an Oil start->oily_product Physical State? single_spot Single Major Spot (minor impurities) tlc->single_spot Clean? multiple_spots Multiple Spots of Similar Intensity tlc->multiple_spots Complex? recrystallize Recrystallization single_spot->recrystallize column Column Chromatography multiple_spots->column triturate Trituration oily_product->triturate pure_product Pure Product recrystallize->pure_product column->pure_product triturate->recrystallize Succeeds? triturate->column Fails?

Caption: A decision tree for selecting the appropriate purification method.

Column Chromatography Workflow

Column_Chromatography_Workflow cluster_prep Preparation cluster_elution Elution & Collection cluster_analysis Analysis & Isolation prep_column 1. Prepare Slurry & Pack Column load_sample 2. Load Sample (Dry or Wet) prep_column->load_sample elute 3. Elute with Solvent Gradient load_sample->elute collect 4. Collect Fractions elute->collect analyze 5. Analyze Fractions by TLC collect->analyze combine 6. Combine Pure Fractions analyze->combine concentrate 7. Concentrate to Yield Pure Product combine->concentrate

Caption: Step-by-step workflow for purification by column chromatography.

References

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Australian Government Department of Health. (2019). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. National Industrial Chemicals Notification and Assessment Scheme (NICNAS). Retrieved from [Link]

  • Görçin, A., & Uçucu, Ü. (1991). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Marmara University Journal of Pharmaceutical Sciences, 7(1), 53-62. Retrieved from [Link]

  • Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 63(1), o114-o116. Retrieved from [Link]

  • Quick Company. (n.d.). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline. Retrieved from [Link]

  • Request PDF. (n.d.). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. ResearchGate. Retrieved from [Link]

  • Google Patents. (n.d.). US4528143A - Process for the preparation of 4-chloro-2-nitrobenzonitrile.
  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • The Royal Society of Chemistry. (n.d.). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Retrieved from [Link]

  • Request PDF. (n.d.). Polymorphism and cold crystallization in optically nonlinear N-benzyl-2-methyl-4-nitroaniline crystal studied by X-ray diffraction, calorimetry and Raman spectroscopy. ResearchGate. Retrieved from [Link]

  • Chemistry Stack Exchange. (2016). Why does 1,2-dichloro-4-nitrobenzene undergo SNAr para and not meta to the nitro group? Retrieved from [Link]

  • Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Solvent effects on aromatic nucleophilic substitutions. Part 3. The kinetics of the reaction of 2,4-dinitrochlorobenzene with piperidine in aprotic solvents. RSC Publishing. Retrieved from [Link]

  • University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization. Retrieved from [Link]

  • Chegg. (2016). Question: Which of the following compounds will not undergo nucleophilic aromatic substitution? Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloroaniline. National Center for Biotechnology Information. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Purification of N-benzyl-4-chloro-2-nitroaniline

Welcome to the technical support center for the purification of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the purification of N-benzyl-4-chloro-2-nitroaniline. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining this compound in high purity. This resource is structured as a series of frequently asked questions (FAQs) and detailed protocols to address common challenges encountered during the purification process.

I. Understanding the Impurity Profile

Effective purification begins with a thorough understanding of the potential impurities that may be present in your crude N-benzyl-4-chloro-2-nitroaniline. The nature and quantity of these impurities are intrinsically linked to the synthetic route employed. The two most common methods for the synthesis of N-benzyl-4-chloro-2-nitroaniline are nucleophilic substitution and reductive amination.

I.1. Impurities from Nucleophilic Substitution

This route typically involves the reaction of 4-chloro-2-nitroaniline with a benzyl halide (e.g., benzyl bromide or benzyl chloride) in the presence of a base.

Common Impurities:

  • Unreacted 4-chloro-2-nitroaniline: Incomplete reaction will leave the starting aniline in the crude product.

  • Unreacted Benzyl Halide: Excess benzyl halide may remain after the reaction.

  • N,N-dibenzyl-4-chloro-2-nitroaniline: Over-alkylation of the desired secondary amine product can lead to the formation of a tertiary amine. This is a common side product in the N-alkylation of amines.[1]

  • Benzyl Alcohol/Dibenzyl Ether: If the reaction is run for an extended period or at elevated temperatures, hydrolysis or self-condensation of the benzyl halide can occur.

I.2. Impurities from Reductive Amination

This one-pot, two-step method involves the initial formation of an imine from 4-chloro-2-nitroaniline and benzaldehyde, followed by in situ reduction.

Common Impurities:

  • Unreacted 4-chloro-2-nitroaniline and Benzaldehyde: Incomplete reaction will leave starting materials in the mixture.

  • N-(4-chloro-2-nitrobenzylidene)aniline (Imine intermediate): Incomplete reduction of the intermediate imine will result in its presence as an impurity.

  • Benzyl Alcohol: If a strong reducing agent like sodium borohydride is used, it can reduce the starting benzaldehyde to benzyl alcohol. The use of a milder reducing agent such as sodium triacetoxyborohydride can minimize this side reaction.

  • Over-reduced products: In some cases, the nitro group may be partially or fully reduced, leading to a complex mixture of byproducts.

II. Troubleshooting and Frequently Asked Questions (FAQs)

This section addresses common issues encountered during the purification of N-benzyl-4-chloro-2-nitroaniline in a question-and-answer format.

Q1: My crude product is a dark, oily residue. How should I proceed with purification?

A1: An oily crude product often indicates the presence of multiple impurities. The recommended approach is to first attempt purification by column chromatography. This technique is highly effective at separating compounds with different polarities, which is likely the case with your mixture of starting materials, product, and byproducts.

Q2: I am having trouble separating the desired product from the over-alkylated impurity (N,N-dibenzyl-4-chloro-2-nitroaniline) by column chromatography. What can I do?

A2: The polarity difference between the mono- and di-benzylated products can sometimes be small, making separation challenging. Here are a few strategies to improve separation:

  • Optimize the Solvent System: A shallow gradient of a polar solvent (e.g., ethyl acetate) in a non-polar solvent (e.g., hexanes) is often effective. Start with a very low percentage of the polar solvent and increase it slowly.

  • Use a Different Adsorbent: While silica gel is standard, you can try using alumina (neutral or basic) which may offer different selectivity for amines.

  • Consider Acidic Extraction: If your desired product is stable to acid, you can dissolve the crude mixture in an organic solvent and wash with a dilute acid solution (e.g., 1M HCl). The basic amine impurities will be protonated and move to the aqueous layer. The desired product, being less basic due to the electron-withdrawing nitro group, may remain in the organic layer. Neutralize the aqueous layer and extract to recover the more basic amines if needed.

Q3: After recrystallization, my product is still not pure. What could be the problem?

A3: This suggests that the chosen recrystallization solvent is not ideal for separating the impurities.

  • Co-crystallization: The impurity may have a similar solubility profile to your product in the chosen solvent, leading to co-crystallization.

  • Insufficient Purity of Crude Material: Recrystallization is most effective for removing small amounts of impurities. If your crude product is highly impure, a preliminary purification by column chromatography is recommended.[2]

Try a different solvent system. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. For N-benzyl-4-chloro-2-nitroaniline, consider trying ethanol, methanol, or a mixture of ethanol and water.[3]

Q4: How can I monitor the progress of my column chromatography effectively?

A4: Thin-layer chromatography (TLC) is an indispensable tool for monitoring column chromatography.

  • Co-spotting: Spot your crude mixture, the starting materials (if available), and the collected fractions on the same TLC plate. This will help you identify which fractions contain your desired product and which contain impurities.

  • Visualization: Use a UV lamp to visualize the spots. The nitroaniline derivatives are typically UV-active. Staining with potassium permanganate can also be used to visualize a broader range of compounds.

III. Experimental Protocols

The following are detailed, step-by-step protocols for the purification of N-benzyl-4-chloro-2-nitroaniline.

III.1. Protocol 1: Purification by Column Chromatography

This is the most versatile method for purifying crude N-benzyl-4-chloro-2-nitroaniline, especially when dealing with complex mixtures of impurities.

Materials:

  • Crude N-benzyl-4-chloro-2-nitroaniline

  • Silica gel (230–400 mesh)

  • Solvent system: Hexanes/Ethyl Acetate

  • Glass column

  • Collection tubes

  • TLC plates and chamber

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in hexanes.

  • Column Packing: Carefully pour the slurry into the column, ensuring no air bubbles are trapped. Allow the silica gel to settle, forming a uniform bed.

  • Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the elution solvent. In a separate flask, add a small amount of silica gel and the dissolved crude product. Evaporate the solvent to obtain a dry powder. Carefully load this powder onto the top of the silica gel bed.

  • Elution: Begin eluting the column with 100% hexanes. Gradually increase the polarity by adding ethyl acetate (e.g., starting with a 98:2 hexanes:ethyl acetate mixture and slowly increasing to 90:10 or as determined by TLC analysis).

  • Fraction Collection: Collect fractions in separate tubes.

  • Analysis: Monitor the separation by TLC to identify the fractions containing the pure product.

  • Isolation: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified N-benzyl-4-chloro-2-nitroaniline.

III.2. Protocol 2: Purification by Recrystallization

This method is suitable for purifying a crude product that is already of reasonable purity.

Materials:

  • Crude N-benzyl-4-chloro-2-nitroaniline

  • Recrystallization solvent (e.g., ethanol, methanol, or an ethanol/water mixture)

  • Erlenmeyer flask

  • Heating source (e.g., hot plate)

  • Büchner funnel and filter paper

  • Ice bath

Procedure:

  • Solvent Selection: Choose a suitable solvent in which N-benzyl-4-chloro-2-nitroaniline is soluble at high temperatures but sparingly soluble at low temperatures. Ethanol is a good starting point.

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the hot recrystallization solvent until the solid just dissolves.

  • Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Crystallization: Allow the hot solution to cool slowly to room temperature. The dissolved compound will begin to crystallize. Further cooling in an ice bath can maximize crystal formation.

  • Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of cold solvent to remove any remaining soluble impurities.

  • Drying: Dry the crystals in a vacuum oven or by air drying to remove any residual solvent.

IV. Data Presentation

The following table summarizes the key physical properties of the starting material and a close analog of the product, which can be useful in characterization and purification.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Appearance
4-chloro-2-nitroanilineC₆H₅ClN₂O₂172.57116-118Orange to yellow crystalline powder
N-benzyl-2-methyl-4-nitroanilineC₁₄H₁₄N₂O₂242.27Not availableNot available

Data for 4-chloro-2-nitroaniline from PubChem[4]. Data for N-benzyl-2-methyl-4-nitroaniline from PubChem.

V. Visualization of Purification Workflow

The following diagram illustrates the general workflow for the purification of N-benzyl-4-chloro-2-nitroaniline.

PurificationWorkflow crude Crude Product workup Aqueous Workup & Extraction crude->workup dry Drying & Concentration workup->dry decision Purity Assessment (e.g., TLC, NMR) dry->decision column Column Chromatography decision->column Complex Mixture recryst Recrystallization decision->recryst Relatively Pure pure Pure Product column->pure recryst->pure

Caption: General purification workflow for N-benzyl-4-chloro-2-nitroaniline.

VI. References

  • Gorrod, J. W., & Gooderham, N. J. (1987). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C- and N-oxidation. Xenobiotica, 17(2), 165–177.

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 6979, 4-Chloro-2-nitroaniline. Retrieved from [Link].

  • Request PDF. (2015). Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: N-benzyl-4-chloro-2-nitroaniline

A Foreword from Your Senior Application Scientist Welcome to the technical support guide for N-benzyl-4-chloro-2-nitroaniline. As a substituted nitroaniline, this compound is a valuable intermediate in various synthetic...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support guide for N-benzyl-4-chloro-2-nitroaniline. As a substituted nitroaniline, this compound is a valuable intermediate in various synthetic applications, particularly in the development of dyes, pigments, and pharmaceutical agents. However, its chemical structure—featuring a nitro group, a chlorine atom, and a secondary amine—imparts a specific reactivity profile that can lead to stability challenges under common experimental conditions.

This guide is designed to provide you, our fellow researchers and developers, with practical, field-tested insights to anticipate and overcome these challenges. By understanding the causality behind potential issues, you can design more robust experiments, ensure the integrity of your results, and handle the compound safely and effectively.

Troubleshooting Guide

This section addresses specific experimental problems in a question-and-answer format, providing both diagnostic steps and corrective actions.

Question 1: My reaction yield is significantly lower than expected. What are the likely causes related to the starting material's stability?

Low yields often trace back to the degradation of N-benzyl-4-chloro-2-nitroaniline before or during the reaction. The primary culprits are typically light, heat, and incompatible reagents.

  • Causality: Nitroaromatic compounds are notoriously susceptible to photodegradation.[1] UV light can excite the nitro group, leading to radical reactions or cleavage of the N-benzyl bond. Furthermore, the electron-withdrawing nature of the nitro and chloro groups can destabilize the molecule, especially at elevated temperatures or in the presence of strong bases.[2]

  • Troubleshooting Protocol:

    • Assess Purity Pre-Reaction: Before starting, verify the purity of your N-benzyl-4-chloro-2-nitroaniline stock via TLC, melting point, or HPLC. A darkened color (deep orange or brown) or the presence of multiple spots/peaks indicates degradation.

    • Run a Dark Control: Repeat the reaction with the vessel completely shielded from light (e.g., wrapped in aluminum foil). If the yield improves, light sensitivity is a key factor.

    • Evaluate Thermal Stress: If your reaction requires heat, run a control experiment where you heat the starting material in the reaction solvent without other reagents. Analyze the mixture after the standard reaction time to check for thermal decomposition.

    • Check for Base Incompatibility: The amine proton is weakly acidic. Strong bases can deprotonate the amine, forming an anion that may be more susceptible to side reactions or oxidative degradation. If your protocol uses a strong base, consider if a weaker, non-nucleophilic base could be substituted.

Question 2: I'm observing a prominent dark coloration and unexpected spots on my TLC plate during my reaction workup. What could these be?

The appearance of dark colors and new TLC spots strongly suggests the formation of degradation or side products.

  • Causality: The most probable degradation pathways involve the nitro group and the N-benzyl bond.

    • Nitro Group Reduction: In the presence of certain reagents (e.g., reducing metals, some catalysts), the nitro group can be partially or fully reduced to nitroso, hydroxylamine, or amine derivatives.[3] These intermediates are often highly colored and can polymerize.

    • N-Benzyl Cleavage: Harsh acidic or basic conditions, as well as certain catalytic processes, can cleave the N-benzyl bond, yielding 4-chloro-2-nitroaniline.

    • Oxidative Decomposition: The benzylic position is susceptible to oxidation, which can lead to a complex mixture of byproducts.

  • Diagnostic Workflow:

    • Isolate and Characterize: If possible, isolate the main impurity by column chromatography.

    • Mass Spectrometry Analysis: Obtain a mass spectrum of the impurity. Look for key mass fragments. A loss of 106 Da (C₇H₆) from the parent mass would suggest N-benzyl cleavage.

    • Comparative Analysis: Co-spot your TLC plate with your reaction mixture and a pure sample of 4-chloro-2-nitroaniline (if available) to check for N-benzyl cleavage.

Below is a workflow to help diagnose the source of impurities.

G A Impurity or Color Change Detected B Analyze by TLC/LC-MS A->B C Is impurity more polar than starting material? B->C F Check Reaction Conditions B->F D Possible Nitro Reduction (e.g., to hydroxylamine) C->D Yes E Possible N-Benzyl Cleavage (forms 4-chloro-2-nitroaniline) C->E No (check for co-elution with 4-chloro-2-nitroaniline) I Introduce radical scavenger or run under inert atmosphere D->I J Modify pH, use milder catalyst, or lower temperature E->J G Are reducing agents present? F->G H Are harsh pH or catalysts used? F->H G->D H->E G cluster_0 Nitro Group Reduction cluster_1 N-Benzyl Bond Cleavage Parent N-Benzyl-4-chloro-2-nitroaniline Nitroso Nitroso Intermediate Parent->Nitroso [H] CleavedAniline 4-Chloro-2-nitroaniline Parent->CleavedAniline Harsh Acid/Base or Catalysis BenzylFragment Benzyl Fragment (e.g., Benzyl alcohol/halide) Parent->BenzylFragment Harsh Acid/Base or Catalysis Hydroxylamine Hydroxylamine Intermediate Nitroso->Hydroxylamine [H] Amine Diamino Product Hydroxylamine->Amine [H]

Caption: Potential non-photochemical degradation pathways.

References

  • National Industrial Chemicals Notification and Assessment Scheme. Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. [Link]

  • Carl ROTH. Safety Data Sheet: 2-Nitroaniline. [Link]

  • Capot Chemical. Material Safety Data Sheet - N-benzyl-2-methyl-4-nitroaniline. [Link]

  • PubChem. 4-Chloro-2-nitroaniline. [Link]

  • U.S. Army Corps of Engineers. Standard Operating Procedure for Determination of Nitramines and Nitroaromatics in Water by Gas Chromatography. [Link]

  • Ju, H., et al. Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. Royal Society of Chemistry. [Link]

  • Shaffer, K., et al. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. The Journal of Physical Chemistry A. [Link]

  • Ju, K.-S., & Parales, R. E. Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews. [Link]

  • Shaffer, K., et al. Photodissociation Dynamics of the Highly Stable ortho-Nitroaniline Cation. National Institutes of Health. [Link]

Sources

Optimization

Technical Support Center: Scaling Up the Synthesis of N-benzyl-4-chloro-2-nitroaniline

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-benzyl-4-chloro-2-nitroaniline. This document provides in-depth technica...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of N-benzyl-4-chloro-2-nitroaniline. This document provides in-depth technical guidance, troubleshooting protocols, and frequently asked questions to address challenges encountered during this synthetic process. Our approach is grounded in established chemical principles and field-proven insights to ensure scientific integrity and practical applicability.

Overview of the Synthesis

The synthesis of N-benzyl-4-chloro-2-nitroaniline is typically achieved through the nucleophilic substitution of a benzyl halide with 4-chloro-2-nitroaniline. The primary challenge in this synthesis stems from the reduced nucleophilicity of the aniline nitrogen due to the strong electron-withdrawing effect of the ortho-nitro group. Consequently, the reaction often requires forcing conditions and careful optimization to achieve satisfactory yields and minimize side-product formation, particularly over-alkylation.

A common and effective approach is a modified Vogel's method, which enhances the reactivity of the alkylating agent. This method involves the use of benzyl bromide in the presence of potassium iodide, which generates the more reactive benzyl iodide in situ.

Reaction Mechanism and Workflow

The reaction proceeds via a standard SN2 mechanism. The workflow involves the reaction setup, monitoring, workup, and purification of the final product.

Synthesis_Workflow General Workflow for the Synthesis of N-benzyl-4-chloro-2-nitroaniline cluster_reaction Reaction cluster_workup Workup cluster_purification Purification A 1. Combine 4-chloro-2-nitroaniline, potassium carbonate, and potassium iodide in a suitable solvent (e.g., DMF). B 2. Heat the mixture to the desired reaction temperature (e.g., 80-100 °C). A->B C 3. Add benzyl bromide dropwise to the reaction mixture. B->C D 4. Monitor the reaction progress by TLC or HPLC. C->D E 5. Cool the reaction mixture and filter off inorganic salts. D->E F 6. Quench the filtrate with water and extract with an organic solvent (e.g., ethyl acetate). E->F G 7. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. F->G H 8. Purify the crude product by column chromatography or recrystallization. G->H I 9. Characterize the final product (NMR, MS, etc.). H->I

Caption: A generalized workflow for the synthesis of N-benzyl-4-chloro-2-nitroaniline.

Detailed Experimental Protocol

This protocol is a robust starting point for the synthesis of N-benzyl-4-chloro-2-nitroaniline and can be scaled as needed.

Materials:

Reagent/SolventMolecular WeightQuantity (for 10 mmol scale)Molar Equivalents
4-Chloro-2-nitroaniline172.57 g/mol 1.73 g1.0
Benzyl bromide171.04 g/mol 1.88 g (1.3 mL)1.1
Potassium carbonate (K₂CO₃)138.21 g/mol 2.76 g2.0
Potassium iodide (KI)166.00 g/mol 1.66 g1.0
Dimethylformamide (DMF)-50 mL-
Ethyl acetate-For extraction-
Hexanes-For column chromatography-
Deionized water-For workup-
Brine (saturated NaCl)-For washing-
Anhydrous sodium sulfate-For drying-

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 4-chloro-2-nitroaniline (1.0 eq), potassium carbonate (2.0 eq), and potassium iodide (1.0 eq). Add dimethylformamide (DMF) to achieve a concentration of approximately 0.2 M with respect to the aniline.

  • Heating: Begin stirring and heat the mixture to 80-100 °C.

  • Addition of Benzyl Bromide: Once the reaction temperature is stable, add benzyl bromide (1.1 eq) dropwise over 30 minutes.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The reaction may take several hours to reach completion.

  • Workup:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Filter the mixture to remove the inorganic salts and wash the filter cake with a small amount of ethyl acetate.

    • Transfer the filtrate to a separatory funnel and add deionized water.

    • Extract the aqueous layer three times with ethyl acetate.

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification:

    • Column Chromatography: Purify the crude product using silica gel column chromatography. A gradient of ethyl acetate in hexanes is typically effective for separating the desired product from starting material and the N,N-dibenzyl byproduct.

    • Recrystallization: Alternatively, if the crude product is of reasonable purity, recrystallization from a suitable solvent system (e.g., ethanol/water) can be employed.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or No Product Yield 1. Low Reactivity of Starting Material: The electron-withdrawing nitro group deactivates the aniline.[1] 2. Insufficient Reaction Temperature: The reaction may be too slow at lower temperatures. 3. Ineffective Alkylating Agent: Benzyl chloride is less reactive than benzyl bromide. 4. Inadequate Base: The base may not be strong enough to neutralize the HBr formed.1. Use Benzyl Bromide and KI: The in situ generation of benzyl iodide significantly increases the rate of reaction.[2] 2. Increase Temperature: Gradually increase the reaction temperature, monitoring for decomposition. A range of 80-120 °C is often effective. 3. Confirm Reagent Purity: Ensure the purity of starting materials, especially the benzyl bromide, which can degrade over time.
Formation of N,N-dibenzyl-4-chloro-2-nitroaniline 1. Excess Benzyl Bromide: A large excess of the alkylating agent favors dialkylation. 2. High Reaction Temperature: Higher temperatures can increase the rate of the second alkylation. 3. Prolonged Reaction Time: Allowing the reaction to proceed long after the starting material is consumed can lead to over-alkylation.1. Control Stoichiometry: Use a slight excess of benzyl bromide (1.05-1.1 eq).[1] 2. Slow Addition: Add the benzyl bromide dropwise to maintain a low concentration in the reaction mixture. 3. Monitor Closely: Stop the reaction once the starting aniline is consumed, as determined by TLC or HPLC.
Incomplete Reaction 1. Insufficient Reaction Time: The reaction may not have reached completion. 2. Poor Solubility: The reactants may not be fully dissolved in the chosen solvent. 3. Deactivated Catalyst (KI): The iodide may have been consumed or degraded.1. Extend Reaction Time: Continue monitoring the reaction until no further conversion is observed. 2. Solvent Choice: Ensure sufficient solvent is used. DMF or DMSO are good choices for their high polarity and boiling points. 3. Add Fresh KI: If the reaction stalls, a small addition of fresh potassium iodide may restart it.
Difficult Purification 1. Similar Polarity of Products: The mono- and di-benzylated products may have close Rf values on TLC. 2. Oily Product: The product may not crystallize easily.1. Optimize Chromatography: Use a long column and a shallow solvent gradient for better separation. 2. Trituration: If the product is an oil, try triturating with a non-polar solvent like hexanes or pentane to induce crystallization. 3. Recrystallization Solvent Screen: Experiment with different solvent systems for recrystallization.

Frequently Asked Questions (FAQs)

Q1: Why is 4-chloro-2-nitroaniline so unreactive in N-alkylation reactions?

The primary reason is the strong electron-withdrawing nature of the nitro group (-NO₂) positioned ortho to the amino group. This effect, combined with the inductive effect of the chlorine atom, significantly reduces the electron density on the nitrogen atom, making it a much weaker nucleophile compared to aniline itself.[1]

Q2: Can I use benzyl chloride instead of benzyl bromide?

Yes, but the reaction will likely be much slower. Halide reactivity in SN2 reactions follows the trend I > Br > Cl. If using benzyl chloride, you will likely need higher temperatures and longer reaction times. The addition of potassium iodide is still highly recommended to facilitate the reaction through the Finkelstein reaction, generating the more reactive benzyl iodide in situ.[2]

Q3: What is the role of potassium carbonate in this reaction?

Potassium carbonate acts as a base to neutralize the hydrobromic acid (HBr) that is formed as a byproduct of the reaction. This is crucial because if the acid is not neutralized, it will protonate the starting aniline, rendering it non-nucleophilic and stopping the reaction.

Q4: How can I effectively separate the mono- and di-benzylated products?

Column chromatography is the most reliable method. The di-benzylated product is typically less polar than the mono-benzylated product and will elute first from a silica gel column. Careful selection of the eluent system and a slow gradient are key to achieving good separation.

Q5: Are there any specific safety precautions I should take when scaling up this reaction?

Yes. Benzyl bromide is a lachrymator and a skin irritant, so it should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE). The reaction can be exothermic, especially during the addition of benzyl bromide at scale. Therefore, ensure adequate cooling capacity and add the benzyl bromide slowly to maintain control of the internal temperature. DMF is a combustible liquid and has associated health risks, so appropriate handling and disposal procedures should be followed.

Visualizing the Reaction Mechanism

Reaction_Mechanism Simplified N-Benzylation Mechanism cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Deprotonation cluster_side_reaction Side Reaction: Di-benzylation Aniline TransitionState1 [Intermediate] Aniline->TransitionState1 attacks BenzylBromide Bn-Br BenzylBromide->TransitionState1 ProtonatedProduct Product-H+ TransitionState1->ProtonatedProduct forms FinalProduct N-benzyl-4-chloro-2-nitroaniline ProtonatedProduct->FinalProduct Base K2CO3 Base->FinalProduct deprotonates FinalProduct_node N-benzyl-4-chloro-2-nitroaniline DiBenzylProduct N,N-dibenzyl-4-chloro-2-nitroaniline FinalProduct_node->DiBenzylProduct further reacts with BenzylBromide2 Bn-Br BenzylBromide2->DiBenzylProduct

Caption: A simplified representation of the N-benzylation mechanism and the common side reaction.

References

  • DergiPark. (n.d.). SYNTHESIS, ISOLATION AND CHARACTERISATION OF SOME SUBSTITUTED N-BENZYL AND N-BENZOYL ANILINES. Retrieved from [Link]

  • Semantic Scholar. (n.d.). Alkylation of N-substituted 2-phenylacetamides: Benzylation of N-(4-nitrophenyl)-2-phenylacetamide. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Navigating the Synthetic Challenges of 4-Chloro-2-nitroaniline

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the low reacti...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the low reactivity of 4-chloro-2-nitroaniline in common synthetic transformations. Our goal is to equip you with the knowledge to overcome these challenges and achieve your synthetic objectives efficiently.

Understanding the Low Reactivity of 4-Chloro-2-nitroaniline

4-Chloro-2-nitroaniline is a valuable building block in the synthesis of dyes, pigments, and pharmaceuticals.[1] However, its synthetic utility is often hampered by its inherent low reactivity. This challenge stems from the electronic properties of its substituents. The nitro group (-NO₂) is a powerful electron-withdrawing group, significantly reducing the electron density of the aromatic ring and the nucleophilicity of the amino group.[2] This electronic deactivation makes the chlorine atom less susceptible to oxidative addition in palladium-catalyzed cross-coupling reactions and the amino group difficult to diazotize for subsequent Sandmeyer reactions.

This guide will provide practical, field-proven insights and detailed protocols to enhance the reactivity of 4-chloro-2-nitroaniline in key synthetic transformations, including Buchwald-Hartwig amination, Suzuki-Miyaura coupling, and the Sandmeyer reaction.

Frequently Asked Questions (FAQs)

Q1: Why is my Buchwald-Hartwig amination of 4-chloro-2-nitroaniline failing or giving low yields?

A1: The low reactivity of 4-chloro-2-nitroaniline in Buchwald-Hartwig amination is primarily due to the electron-deficient nature of the aryl chloride, which makes the oxidative addition step of the catalytic cycle challenging.[3] Additionally, the weakly nucleophilic amino group of the coupling partner may struggle to react. Success with this substrate often requires careful selection of the catalyst system and reaction conditions.

Q2: Which ligands are most effective for the Buchwald-Hartwig amination of an electron-deficient aryl chloride like 4-chloro-2-nitroaniline?

A2: For electron-deficient aryl chlorides, bulky and electron-rich biarylphosphine ligands are generally the most effective.[4] Ligands such as those from the Buchwald (e.g., XPhos, SPhos) or Hartwig (e.g., Josiphos) families are designed to promote the challenging oxidative addition step and stabilize the palladium catalyst.[5][6] Bidentate phosphine ligands like BINAP and DPPP have also shown success in coupling reactions involving challenging substrates.[5]

Q3: What is the best choice of base for Suzuki and Buchwald-Hartwig reactions with 4-chloro-2-nitroaniline?

A3: The choice of base is critical. For Buchwald-Hartwig aminations, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is often required to deprotonate the amine coupling partner and facilitate the catalytic cycle.[3] However, for substrates sensitive to strong bases, weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can be effective, especially with more active catalyst systems.[1] For Suzuki-Miyaura couplings, bases such as potassium carbonate, cesium carbonate, or potassium phosphate are commonly used to activate the boronic acid for transmetalation.[7]

Q4: I am having trouble with the diazotization of 4-chloro-2-nitroaniline for a Sandmeyer reaction. What are the common issues?

A4: The low basicity of the amino group in 4-chloro-2-nitroaniline makes diazotization with nitrous acid challenging under standard conditions.[6] Incomplete diazotization can lead to low yields and side reactions. Using a stronger acid medium, such as concentrated sulfuric acid, or employing organic nitrites like tert-butyl nitrite (t-BuONO) in an organic solvent can improve the efficiency of diazonium salt formation.[5] Maintaining a low temperature (0-5 °C) is crucial to prevent the premature decomposition of the unstable diazonium salt.[8]

Q5: What are common side products in palladium-catalyzed cross-coupling reactions with 4-chloro-2-nitroaniline?

A5: Common side products include hydrodehalogenation (replacement of the chlorine with hydrogen), homocoupling of the boronic acid (in Suzuki reactions), and the formation of diarylamines in Buchwald-Hartwig reactions if the primary amine product reacts further. Catalyst decomposition leading to the formation of palladium black can also occur, which reduces catalytic activity.[9]

Troubleshooting Guides and Detailed Protocols

I. Buchwald-Hartwig Amination of 4-Chloro-2-nitroaniline

The Buchwald-Hartwig amination is a powerful tool for C-N bond formation. However, the coupling of electron-deficient aryl chlorides like 4-chloro-2-nitroaniline requires optimized conditions.

start Low Yield in Buchwald-Hartwig Amination issue1 Is the catalyst system appropriate for an electron-deficient aryl chloride? start->issue1 solution1a Switch to a bulky, electron-rich biarylphosphine ligand (e.g., XPhos, SPhos, RuPhos). issue1->solution1a No solution1b Use a pre-catalyst for more reliable activation. issue1->solution1b No issue2 Is the base strong enough? issue1->issue2 Yes solution2 Use a stronger base like NaO-t-Bu or LHMDS. If substrate is base-sensitive, try Cs2CO3 with a more active catalyst. issue2->solution2 No issue3 Is the reaction temperature optimal? issue2->issue3 Yes solution3 Increase the reaction temperature (typically 80-110 °C). issue3->solution3 No issue4 Is the solvent appropriate? issue3->issue4 Yes solution4 Ensure the use of an anhydrous, aprotic solvent like toluene or dioxane. issue4->solution4 No start Low Yield in Suzuki Coupling issue1 Is the catalyst system effective for an electron-deficient aryl chloride? start->issue1 solution1 Use a catalyst system with bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos) or an N-heterocyclic carbene (NHC) ligand. issue1->solution1 No issue2 Is there evidence of boronic acid decomposition? issue1->issue2 Yes solution2 Use potassium trifluoroborate salts or boronic acid pinacol esters. Ensure the base is not too strong. issue2->solution2 Yes issue3 Is the base and solvent combination optimal? issue2->issue3 No solution3 Try different bases (K2CO3, K3PO4, Cs2CO3) and solvent systems (e.g., toluene/water, dioxane/water). issue3->solution3 No start Low Yield in Sandmeyer Reaction issue1 Incomplete Diazotization? start->issue1 solution1a Use a stronger acid medium (e.g., concentrated H2SO4). issue1->solution1a Yes solution1b Use an organic nitrite (e.g., t-BuONO) in an organic solvent. issue1->solution1b Yes issue2 Decomposition of Diazonium Salt? issue1->issue2 No solution2 Strictly maintain low temperature (0-5 °C) during diazotization and coupling. issue2->solution2 Yes issue3 Inefficient Copper-Mediated Substitution? issue2->issue3 No solution3 Ensure the use of a fresh, high-purity copper(I) salt. issue3->solution3 Yes

Sources

Optimization

preventing over-alkylation in N-benzyl-4-chloro-2-nitroaniline synthesis

Technical Support Center: Synthesis of N-benzyl-4-chloro-2-nitroaniline Welcome to the technical support guide for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This resource is designed for researchers, chemists, a...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Synthesis of N-benzyl-4-chloro-2-nitroaniline

Welcome to the technical support guide for the synthesis of N-benzyl-4-chloro-2-nitroaniline. This resource is designed for researchers, chemists, and process development professionals who are navigating the specific challenges associated with the N-alkylation of electron-deficient anilines. Our focus is to provide actionable solutions and deep mechanistic insights to help you overcome common hurdles, particularly the prevalent issue of over-alkylation, ensuring high yield and purity of your target mono-alkylated product.

Troubleshooting Guide: Preventing Over-Alkylation

This section addresses the most common and critical issue in this synthesis: the formation of the undesired N,N-dibenzyl-4-chloro-2-nitroaniline. The questions below target specific experimental observations and provide solutions grounded in chemical principles.

Q1: My TLC/LC-MS analysis shows a significant amount of a higher Rf, less polar byproduct, which I suspect is the di-benzylated product. How can I minimize its formation?

A1: This is the classic problem of over-alkylation. The root cause is that your desired mono-benzylated product, N-benzyl-4-chloro-2-nitroaniline, is still nucleophilic (and sometimes more nucleophilic than the starting material) and can compete for the benzyl chloride.[1] Here is a multi-pronged approach to suppress this secondary reaction:

  • Control Stoichiometry: The most straightforward method is to use a molar excess of the nucleophile, 4-chloro-2-nitroaniline. By increasing its concentration relative to the benzyl chloride (the limiting reagent), you statistically favor the alkylation of the starting material over the product. A starting ratio of 1.2 to 1.5 equivalents of the aniline is recommended.

  • Choice of Base: Avoid strong, homogeneous bases like sodium hydride (NaH) or potassium tert-butoxide (t-BuOK). These can generate a high concentration of the highly reactive anilide anion, which aggressively alkylates and increases the rate of the second alkylation. Instead, use a mild, heterogeneous inorganic base like potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃).[2] These bases have low solubility and primarily act at the surface, maintaining a low steady-state concentration of the deprotonated amine and promoting mono-alkylation.

  • Temperature Management: N-alkylation is an exothermic process. Elevated temperatures increase the rate of all reactions, including the undesired di-alkylation. The challenge with 4-chloro-2-nitroaniline is its inherently low nucleophilicity due to the electron-withdrawing nitro group.[3] Therefore, a careful balance is needed. Start the reaction at a moderate temperature (e.g., 60-80°C) and monitor the progress closely by TLC or LC-MS. Avoid high temperatures (e.g., >100°C) which can aggressively drive the reaction to the di-benzylated product.

  • Slow Addition of Alkylating Agent: Instead of adding all the benzyl chloride at once, consider adding it slowly over several hours using a syringe pump. This technique keeps the instantaneous concentration of the electrophile low, further ensuring it is more likely to encounter a molecule of the starting aniline (present in excess) than the mono-alkylated product.

Q2: My reaction is extremely slow or stalls at low conversion, even after 24 hours. If I increase the temperature, I get the over-alkylation product. What should I do?

A2: This is a common dilemma when working with deactivated substrates. The ortho-nitro group significantly reduces the nucleophilicity of the amine nitrogen, making the reaction sluggish.[3] Here’s how to enhance the reaction rate without sacrificing selectivity:

  • Solvent Selection: The choice of solvent is critical. Use a polar aprotic solvent like N,N-Dimethylformamide (DMF) or acetonitrile (MeCN). These solvents can effectively dissolve the aniline and stabilize the transition state of the SN2 reaction without interfering. DMF is often a superior choice for its ability to dissolve inorganic bases like K₂CO₃ to a greater extent, facilitating the reaction.

  • Consider a Phase-Transfer Catalyst (PTC): If you are using an inorganic base in a solvent like toluene or MeCN, the reaction can be limited by the poor solubility of the base. Adding a catalytic amount (1-5 mol%) of a phase-transfer catalyst, such as tetrabutylammonium bromide (TBAB) or 18-crown-6, can dramatically accelerate the reaction. The PTC helps shuttle the carbonate or bicarbonate anion into the organic phase, facilitating deprotonation of the aniline and improving the reaction rate at lower temperatures.[2]

  • Activate the Leaving Group: While benzyl chloride is standard, you can switch to benzyl bromide. Bromide is a better leaving group than chloride, which will inherently speed up the SN2 reaction, often allowing for the use of lower temperatures.

Parameter Optimization Summary
ParameterRecommendation for High Mono-alkylation SelectivityRationale
Stoichiometry 1.2 - 1.5 eq. of 4-chloro-2-nitroaniline per 1.0 eq. of benzyl chlorideStatistically favors the reaction of the limiting electrophile with the more abundant starting material.
Base Weak, heterogeneous base (e.g., K₂CO₃, NaHCO₃)Prevents the build-up of a high concentration of the highly reactive anilide anion, reducing the rate of the second alkylation.[2]
Temperature 60 - 80 °C (Monitor closely)Provides sufficient energy to overcome the activation barrier of the deactivated aniline without excessively accelerating the over-alkylation reaction.
Solvent Polar aprotic (e.g., DMF, Acetonitrile)Stabilizes the charged transition state of the SN2 reaction, increasing the rate.
Addition Mode Slow, portion-wise, or syringe pump addition of benzyl chlorideMaintains a low concentration of the electrophile, minimizing its reaction with the mono-alkylated product.

Frequently Asked Questions (FAQs)

Q3: What is the fundamental mechanism of this N-alkylation reaction?

A3: The reaction is a nucleophilic aliphatic substitution, specifically an SN2 reaction.[1] The nitrogen atom of the 4-chloro-2-nitroaniline acts as the nucleophile, attacking the electrophilic benzylic carbon of benzyl chloride. This displaces the chloride ion (the leaving group) and forms a new carbon-nitrogen bond. A base is required to neutralize the hydrogen chloride (HCl) that is co-generated, driving the reaction to completion.

SN2_Mechanism Figure 1: Ssubscript{N}2 Reaction Pathway cluster_reactants Reactants cluster_product Desired Product cluster_side_product Over-alkylation Aniline 4-Chloro-2-nitroaniline (Nucleophile) Product N-benzyl-4-chloro-2-nitroaniline Aniline->Product Ssubscript{N}2 Attack Base + Base (e.g., Ksubscript{2}COsubscript{3}) BenzylCl Benzyl Chloride (Electrophile) BenzylCl->Product SideProduct N,N-dibenzyl-4-chloro-2-nitroaniline Product->SideProduct Second Ssubscript{N}2 Attack (Undesired) Base2 + Benzyl Chloride Base2->SideProduct Troubleshooting_Workflow Figure 2: Troubleshooting Workflow for Poor Selectivity Start Problem: High Di-alkylation Impurity CheckStoich 1. Is [Aniline] > 1.2 x [Benzyl Chloride]? Start->CheckStoich AdjustStoich Action: Increase aniline to 1.2-1.5 equivalents. CheckStoich->AdjustStoich No CheckBase 2. What base is being used? CheckStoich->CheckBase Yes AdjustStoich->CheckBase StrongBase Strong (NaH, tBuOK)? CheckBase->StrongBase WeakBase Weak (Ksubscript{2}COsubscript{3})? CheckBase->WeakBase SwitchBase Action: Switch to Ksubscript{2}COsubscript{3} or NaHCOsubscript{3}. StrongBase->SwitchBase CheckTemp 3. Is reaction T > 80 °C? WeakBase->CheckTemp SwitchBase->CheckTemp LowerTemp Action: Reduce temperature to 60-70 °C and monitor. CheckTemp->LowerTemp Yes End Problem Resolved CheckTemp->End No LowerTemp->End

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to N-benzyl-4-chloro-2-nitroaniline and N-benzyl-2-methyl-4-nitroaniline for Researchers

In the landscape of specialized organic compounds, N-benzylaniline derivatives serve as crucial scaffolds in a multitude of research and development domains, from materials science to medicinal chemistry. This guide prov...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of specialized organic compounds, N-benzylaniline derivatives serve as crucial scaffolds in a multitude of research and development domains, from materials science to medicinal chemistry. This guide provides an in-depth, objective comparison of two closely related analogues: N-benzyl-4-chloro-2-nitroaniline and N-benzyl-2-methyl-4-nitroaniline . The focus is to furnish researchers, scientists, and drug development professionals with a comprehensive understanding of their respective chemical properties, synthesis, and potential applications, supported by available data and established chemical principles.

At a Glance: A Structural and Functional Overview

At their core, both molecules share a common N-benzylaniline backbone, substituted with a nitro group. The key distinction lies in the substituent at the 4-position of the aniline ring: a chloro group in N-benzyl-4-chloro-2-nitroaniline and a methyl group in N-benzyl-2-methyl-4-nitroaniline. This seemingly minor difference in a single functional group profoundly influences the electronic, steric, and ultimately, the functional properties of these molecules.

N-benzyl-2-methyl-4-nitroaniline , often abbreviated as BNA, has garnered significant attention in the field of nonlinear optics (NLO). Its crystalline structure and "push-pull" electronic system, where the methyl group acts as a weak electron-donating group and the nitro group as a strong electron-withdrawing group, contribute to its high second-harmonic generation (SHG) efficiency.[1] This makes it a promising material for applications in terahertz (THz) wave generation and other optoelectronic devices.[1]

Conversely, N-benzyl-4-chloro-2-nitroaniline is a less-studied compound. The presence of a chloro group, an electron-withdrawing but ortho-, para-directing substituent, alters the electronic landscape of the molecule differently than a methyl group. This guide will extrapolate and compare its potential properties against the well-documented BNA.

Table 1: Core Physicochemical Properties

PropertyN-benzyl-4-chloro-2-nitroanilineN-benzyl-2-methyl-4-nitroaniline (BNA)
Molecular Formula C₁₃H₁₁ClN₂O₂C₁₄H₁₄N₂O₂
Molecular Weight 262.70 g/mol 242.27 g/mol
Key Substituents 4-Chloro (electron-withdrawing), 2-Nitro (electron-withdrawing)2-Methyl (electron-donating), 4-Nitro (electron-withdrawing)
Known Applications Primarily as a chemical intermediateNonlinear optics, THz wave generation

Synthesis and Spectroscopic Characterization: A Tale of Two Pathways

The synthesis of both compounds typically involves the N-alkylation of the corresponding substituted nitroaniline with a benzyl halide. The choice of base and solvent is critical to optimize yield and minimize side reactions.

Synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA)

The synthesis of BNA is well-documented and generally proceeds via the reaction of 2-methyl-4-nitroaniline with benzyl chloride.[2]

Experimental Protocol: Synthesis of N-benzyl-2-methyl-4-nitroaniline (BNA)

  • Reactant Preparation: In a round-bottom flask, dissolve 2-methyl-4-nitroaniline in a suitable polar aprotic solvent such as acetone or dimethylformamide (DMF).

  • Base Addition: Add a slight excess of a mild inorganic base, such as potassium carbonate (K₂CO₃), to the solution. This will act as a proton scavenger.

  • Alkylation: While stirring vigorously, add benzyl chloride dropwise to the reaction mixture.

  • Reaction Conditions: Heat the mixture to reflux and monitor the reaction progress using thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, cool the reaction mixture and filter to remove the inorganic salts. The solvent is then removed under reduced pressure. The crude product can be purified by recrystallization from a suitable solvent, such as methanol, to yield pure N-benzyl-2-methyl-4-nitroaniline.[2]

Proposed Synthesis of N-benzyl-4-chloro-2-nitroaniline

Proposed Experimental Protocol: Synthesis of N-benzyl-4-chloro-2-nitroaniline

  • Reactant Preparation: Dissolve 4-chloro-2-nitroaniline in an appropriate solvent like DMF.

  • Base Addition: Add a base, such as potassium carbonate, to the solution.

  • Alkylation: Introduce benzyl bromide or benzyl chloride to the reaction mixture. Given that benzyl bromide is a better leaving group, it may facilitate the reaction at a lower temperature or shorter reaction time.

  • Reaction Conditions: Heat the mixture, likely between 60-100 °C, and monitor by TLC.

  • Work-up and Purification: After the reaction is complete, the mixture is cooled, and the product is isolated by pouring it into water and extracting with an organic solvent like ethyl acetate. The organic layer is then washed, dried, and concentrated. Purification can be achieved through column chromatography or recrystallization.

Caption: General workflow for the synthesis of N-benzylanilines.

Comparative Spectroscopic Profile

Table 2: Predicted Spectroscopic Data

Spectroscopic TechniqueN-benzyl-4-chloro-2-nitroaniline (Predicted)N-benzyl-2-methyl-4-nitroaniline (BNA) (Experimental)
¹H NMR (ppm) Aromatic protons expected in the range of 7.0-8.5 ppm. Methylene protons of the benzyl group around 4.5 ppm.Aromatic protons observed in distinct regions. Methyl protons as a singlet around 2.2 ppm. Methylene protons of the benzyl group around 4.4 ppm.
¹³C NMR (ppm) Aromatic carbons in the 110-150 ppm range. Methylene carbon around 48 ppm.Aromatic carbons in the 110-150 ppm range. Methyl carbon around 17 ppm. Methylene carbon around 48 ppm.
IR (cm⁻¹) N-H stretching around 3400 cm⁻¹. Asymmetric and symmetric NO₂ stretching around 1520 and 1340 cm⁻¹, respectively. C-Cl stretching around 700-800 cm⁻¹.N-H stretching around 3380 cm⁻¹. Asymmetric and symmetric NO₂ stretching around 1500 and 1320 cm⁻¹, respectively. C-H stretching of the methyl group around 2900 cm⁻¹.

Comparative Performance Analysis

Nonlinear Optical (NLO) Properties

The NLO properties of organic molecules are highly dependent on the presence of electron-donating and electron-withdrawing groups, which create a "push-pull" system that enhances molecular hyperpolarizability.

  • N-benzyl-2-methyl-4-nitroaniline (BNA): The methyl group at the 2-position is a weak electron-donating group, while the nitro group at the 4-position is a strong electron-withdrawing group. This arrangement creates a significant dipole moment and enhances the second-order NLO response. BNA has been extensively studied for its excellent NLO properties and is a benchmark material for THz generation.[1]

  • N-benzyl-4-chloro-2-nitroaniline: In this molecule, both the chloro and nitro groups are electron-withdrawing. The chloro group at the 4-position and the nitro group at the 2-position create a different electronic distribution compared to BNA. While the nitro group is a strong deactivator, the chloro group is a weaker deactivator. The overall "push-pull" character is expected to be significantly less pronounced than in BNA. Consequently, it is predicted that N-benzyl-4-chloro-2-nitroaniline would exhibit substantially weaker NLO properties compared to BNA .

Caption: Predicted influence of substituents on NLO properties.

Potential Biological Activity

While specific biological activity data for these two compounds is limited, we can infer potential differences based on the known properties of related molecules. Nitroaromatic compounds, in general, are known to have a wide range of biological activities, including antimicrobial and cytotoxic effects.

  • N-benzyl-2-methyl-4-nitroaniline (BNA): The biological effects of BNA are not well-characterized. The presence of the nitro group suggests potential for bioreductive activation, a mechanism common to many nitroaromatic drugs.

  • N-benzyl-4-chloro-2-nitroaniline: Chlorinated anilines are a class of compounds with known toxicity. The precursor, 4-chloro-2-nitroaniline, is known to be toxic and is used as an intermediate in the synthesis of dyes and pigments.[3] The metabolism of 4-chloro-2-nitroaniline can lead to reactive intermediates that may have mutagenic effects.[3] Therefore, it is plausible that N-benzyl-4-chloro-2-nitroaniline may exhibit greater cytotoxicity and potential for adverse biological effects compared to its methyl-substituted counterpart .

Conclusion: A Matter of Functional Divergence

The comparison between N-benzyl-4-chloro-2-nitroaniline and N-benzyl-2-methyl-4-nitroaniline highlights the profound impact of subtle structural modifications on the macroscopic properties of a molecule.

  • N-benzyl-2-methyl-4-nitroaniline (BNA) is a well-established, high-performance NLO material, with its utility firmly rooted in the synergistic electronic effects of its methyl and nitro substituents.

  • N-benzyl-4-chloro-2-nitroaniline , on the other hand, is predicted to be a poor candidate for NLO applications due to a less favorable electronic configuration. Its potential utility may lie elsewhere, perhaps as a synthetic intermediate or in biological screening, though caution is warranted due to the potential toxicity associated with chlorinated anilines.

For researchers in materials science, BNA remains the superior choice for applications requiring high second-order nonlinearity. For those in medicinal chemistry or toxicology, the comparison serves as a reminder of how substituent changes can dramatically alter the biological profile of a molecule, with the chloro-substituted derivative warranting a more cautious approach.

References

  • Prathap, S., & Madhavan, J. (2015). Growth, optical and thermal studies on N-benzyl-2-methyl-4-nitroaniline. IOP Conference Series: Materials Science and Engineering, 73, 012033.
  • Karthikeyan, J., et al. (2016). Single Crystal Growth of N-Benzyl-2-methyl-4-nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. Crystal Growth & Design, 16(11), 6439-6447.
  • National Industrial Chemicals Notification and Assessment Scheme (NICNAS). (2020). Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. Australian Government Department of Health.

Sources

Comparative

A Comparative Analysis of N-benzyl-4-chloro-2-nitroaniline and Its Positional Isomers: A Technical Guide for Researchers

This guide provides an in-depth comparison of the physicochemical and spectroscopic properties of N-benzyl-4-chloro-2-nitroaniline and two of its key positional isomers: N-benzyl-2-chloro-4-nitroaniline and N-benzyl-4-ch...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of the physicochemical and spectroscopic properties of N-benzyl-4-chloro-2-nitroaniline and two of its key positional isomers: N-benzyl-2-chloro-4-nitroaniline and N-benzyl-4-chloro-3-nitroaniline. This document is intended for researchers, scientists, and professionals in drug development and materials science who work with substituted anilines and require a deeper understanding of how substituent placement impacts molecular properties. The information herein is supported by experimental data from analogous compounds and established chemical principles, providing a robust framework for experimental design and interpretation.

Introduction to the Isomers

N-benzyl-4-chloro-2-nitroaniline and its isomers are substituted aromatic amines that serve as important intermediates in the synthesis of pharmaceuticals, dyes, and other specialty chemicals. The precise arrangement of the chloro and nitro substituents on the aniline ring, in conjunction with the N-benzyl group, dictates the molecule's electronic properties, steric profile, and intermolecular interactions. These factors, in turn, govern macroscopic properties such as melting point, solubility, and chromatographic behavior, as well as spectroscopic signatures.

Understanding the distinct properties of each isomer is crucial for developing purification strategies, predicting reaction outcomes, and elucidating structure-activity relationships. This guide will explore these differences through a comparative analysis of their physicochemical properties, spectroscopic characteristics, and the underlying chemical principles that drive these distinctions.

Physicochemical Property Comparison

The physical properties of these isomers, such as melting point and solubility, are heavily influenced by the electronic effects of the substituents and the potential for intermolecular forces like hydrogen bonding and dipole-dipole interactions. While experimental data for these specific N-benzylated compounds is not widely published, we can infer their properties based on data from their parent anilines and well-established structure-property relationships.

PropertyN-benzyl-4-chloro-2-nitroanilineN-benzyl-2-chloro-4-nitroanilineN-benzyl-4-chloro-3-nitroaniline
Molecular Weight 262.70 g/mol 262.70 g/mol 262.70 g/mol
Predicted Melting Point HigherLowerIntermediate
Predicted Solubility in Nonpolar Solvents ModerateHigherModerate
Predicted Solubility in Polar Solvents LowLowLow
Intramolecular H-Bonding Yes (between NH and ortho-NO₂)NoNo

Expert Analysis of Physicochemical Properties:

  • Melting Point: The melting point is a reflection of the energy required to overcome the crystal lattice forces.

    • N-benzyl-4-chloro-2-nitroaniline is predicted to have the highest melting point. The ortho-nitro group can form a strong intramolecular hydrogen bond with the amine proton. This planarizes part of the molecule, allowing for more efficient crystal packing.

    • N-benzyl-2-chloro-4-nitroaniline is expected to have the lowest melting point of the three. The chloro group at the ortho position provides significant steric hindrance, which disrupts planar conformations and leads to less effective crystal packing.

    • N-benzyl-4-chloro-3-nitroaniline is predicted to have an intermediate melting point. It lacks the intramolecular hydrogen bonding of the 2-nitro isomer and the significant steric hindrance of the 2-chloro isomer, leading to a moderately stable crystal lattice.

  • Solubility: Solubility is determined by the balance of intermolecular forces between the solute and the solvent.

    • The intramolecular hydrogen bond in N-benzyl-4-chloro-2-nitroaniline reduces the availability of the amine proton for intermolecular hydrogen bonding with polar solvents, thus slightly decreasing its solubility in such solvents compared to what might be expected. However, its more planar structure could enhance its solubility in certain nonpolar solvents.

    • N-benzyl-2-chloro-4-nitroaniline , with its more twisted conformation due to steric hindrance, is likely to be more soluble in nonpolar solvents as it presents a less ordered structure to the solvent.

    • All three isomers are expected to have low solubility in water due to their significant nonpolar character. They will exhibit better solubility in organic solvents like ethanol, acetone, and chlorinated hydrocarbons[1].

Spectroscopic Property Comparison

The electronic and vibrational properties of the isomers give rise to distinct spectroscopic signatures, which are invaluable for their identification and characterization.

¹H NMR Spectroscopy

The chemical shifts of the aromatic protons are particularly sensitive to the electronic effects of the chloro and nitro substituents.

  • N-benzyl-4-chloro-2-nitroaniline: The proton ortho to the strongly electron-withdrawing nitro group will be significantly deshielded and appear at the highest chemical shift (downfield). The intramolecular hydrogen bond will also deshield the N-H proton, causing it to appear at a higher chemical shift compared to the other isomers.

  • N-benzyl-2-chloro-4-nitroaniline: The proton ortho to the nitro group will again be the most downfield. The steric hindrance from the ortho-chloro group will likely cause a broadening of the N-H signal.

  • N-benzyl-4-chloro-3-nitroaniline: The aromatic proton between the chloro and nitro groups will be the most deshielded. The N-H proton signal will likely appear at a more moderate chemical shift compared to the 2-nitro isomer.

Infrared (IR) Spectroscopy

The IR spectra will show characteristic bands for the N-H, C-H, C=C (aromatic), and N-O (nitro) stretching vibrations.

  • N-H Stretching: In N-benzyl-4-chloro-2-nitroaniline , the intramolecular hydrogen bond will cause the N-H stretching vibration to appear at a lower frequency (e.g., 3200-3300 cm⁻¹) and as a broader band compared to the other two isomers, which will exhibit a sharper N-H stretch at a higher frequency (e.g., 3350-3450 cm⁻¹).

  • N-O Stretching: The position of the asymmetric and symmetric N-O stretching bands (typically around 1500-1550 cm⁻¹ and 1330-1370 cm⁻¹, respectively) will be subtly influenced by the electronic environment, providing another point of differentiation.

UV-Vis Spectroscopy

The UV-Vis absorption spectra are governed by the electronic transitions within the molecule. The position of the primary absorption band (λ_max) is sensitive to the extent of conjugation and the electronic nature of the substituents.

  • Nitroanilines typically exhibit a strong charge-transfer band. The λ_max is expected to be red-shifted (longer wavelength) when the nitro group is para to the amino group, as this allows for a more extended conjugated system.

  • Therefore, N-benzyl-2-chloro-4-nitroaniline is expected to have the longest λ_max.

  • N-benzyl-4-chloro-2-nitroaniline will likely have a slightly shorter λ_max due to the ortho-nitro group.

  • N-benzyl-4-chloro-3-nitroaniline , with the nitro group meta to the amino group, will have the shortest λ_max as the charge-transfer transition is less favored.

Experimental Protocols

To empirically verify the predicted properties, the following experimental protocols are recommended. These protocols are designed to be self-validating and are based on standard laboratory practices.

Synthesis of N-benzyl-chloro-nitroaniline Isomers

This protocol describes a general method for the N-benzylation of chloro-nitroanilines.

Materials:

  • Appropriate chloro-nitroaniline isomer (4-chloro-2-nitroaniline, 2-chloro-4-nitroaniline, or 4-chloro-3-nitroaniline)

  • Benzyl chloride

  • Potassium carbonate (anhydrous)

  • Potassium iodide (catalytic amount)

  • Acetone (anhydrous)

  • Ethyl acetate

  • Hexane

  • Silica gel for column chromatography

Procedure:

  • To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the chloro-nitroaniline isomer (1.0 eq), potassium carbonate (2.0 eq), and a catalytic amount of potassium iodide.

  • Add anhydrous acetone to the flask to create a stirrable suspension.

  • Add benzyl chloride (1.1 eq) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic salts.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield the desired N-benzyl-chloro-nitroaniline isomer.

Synthesis_Workflow Reactants Chloro-nitroaniline Isomer Benzyl Chloride K2CO3, KI Reaction Reflux Reactants->Reaction Add Solvent Acetone Solvent->Reaction Dissolve in Workup Filter & Concentrate Reaction->Workup After completion Purification Column Chromatography Workup->Purification Crude Product Product Pure N-benzyl Isomer Purification->Product Purified Product

Caption: General workflow for the synthesis of N-benzyl-chloro-nitroaniline isomers.

Physicochemical Characterization

Melting Point Determination (Capillary Method):

  • Ensure the synthesized compound is completely dry.

  • Finely powder a small amount of the sample.

  • Pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Place the capillary tube in a calibrated melting point apparatus.

  • Heat the sample rapidly to a temperature approximately 20 °C below the expected melting point.

  • Then, decrease the heating rate to 1-2 °C per minute.

  • Record the temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid. This range is the melting point.

Solubility Determination (Shake-Flask Method):

  • Add an excess amount of the solid isomer to a known volume of the chosen solvent (e.g., water, ethanol, hexane) in a sealed vial.

  • Agitate the vial at a constant temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.

  • Allow the undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

  • Dilute the supernatant with a suitable solvent and determine the concentration of the dissolved isomer using a calibrated UV-Vis spectrophotometer or HPLC.

  • Calculate the solubility in units of mg/mL or mol/L.

Chromatographic and Spectroscopic Analysis

Thin Layer Chromatography (TLC):

  • Prepare a developing chamber with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate).

  • Spot dilute solutions of the three isomers on a silica gel TLC plate.

  • Place the plate in the developing chamber and allow the solvent front to move up the plate.

  • Remove the plate, mark the solvent front, and allow it to dry.

  • Visualize the spots under UV light (254 nm and/or 365 nm).

  • Calculate the retardation factor (Rf) for each isomer. The different polarities of the isomers will result in different Rf values, allowing for their separation.

High-Performance Liquid Chromatography (HPLC):

  • Use a reverse-phase C18 column.

  • Prepare a mobile phase consisting of a mixture of acetonitrile and water or methanol and water, with or without a modifier like formic acid or trifluoroacetic acid.

  • Inject a standard solution of each isomer to determine their retention times.

  • The elution order will depend on the polarity of the isomers, with the least polar isomer typically eluting first in reverse-phase chromatography.

NMR, IR, and UV-Vis Spectroscopy:

  • For NMR, dissolve the sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • For IR, the sample can be analyzed as a solid (KBr pellet or ATR) or as a solution.

  • For UV-Vis, dissolve the sample in a UV-transparent solvent (e.g., ethanol or acetonitrile) and record the spectrum over the appropriate wavelength range (e.g., 200-600 nm).

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesis Synthesized Isomer MP Melting Point Synthesis->MP Sol Solubility Synthesis->Sol TLC TLC Synthesis->TLC HPLC HPLC Synthesis->HPLC NMR NMR Synthesis->NMR IR IR Synthesis->IR UV UV-Vis Synthesis->UV

Caption: Analytical workflow for the characterization of N-benzyl-chloro-nitroaniline isomers.

Conclusion

The positional isomerism of the chloro and nitro groups on the N-benzylaniline scaffold has a profound impact on the physicochemical and spectroscopic properties of these molecules. The presence or absence of intramolecular hydrogen bonding and steric hindrance are the primary determinants of their melting points, solubilities, and chromatographic behavior. Spectroscopic techniques, particularly ¹H NMR and IR spectroscopy, provide clear diagnostic handles to differentiate between these isomers. The systematic application of the experimental protocols outlined in this guide will enable researchers to confidently synthesize, purify, and characterize these and related compounds, facilitating their application in various fields of chemical research and development.

References

  • PubChem. 4-Chloro-3-nitroaniline. National Center for Biotechnology Information. [Link]

  • Stilinović, V., & Portada, T. (2011). N-Benzyl-3-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, 67(11), o3013. [Link]

  • Royal Society of Chemistry. (2016). Synthesis of aniline and benzaldehyde derivatives from nitroarenes and alcohols catalyzed by nano-gold catalyst. [Link]

  • Chen, H., et al. (2008). A safe and convenient synthesis of 4-benzyloxy-3-chloroaniline. ARKIVOC, 2008(14), 1-6. [Link]

  • OECD. (1995). OECD Guideline for the Testing of Chemicals, Section 1, Physical-Chemical properties, Test No. 105: Water Solubility. [Link]

  • IUPAC. (1996). Purity of organic compounds. Recommendations for the determination of melting point/melting range. [Link]

Sources

Validation

A Comparative Guide to the Synthetic Strategies for N-benzyl-4-chloro-2-nitroaniline

Introduction N-benzyl-4-chloro-2-nitroaniline is a key substituted aniline derivative that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemic...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-4-chloro-2-nitroaniline is a key substituted aniline derivative that serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals, dyes, and agrochemicals. Its structural complexity, featuring a secondary amine, a halogen, and a nitro group, presents unique challenges and opportunities in synthetic design. The efficiency of its synthesis is paramount for downstream applications, directly impacting yield, purity, cost, and environmental footprint.

This guide provides an in-depth comparative analysis of the principal and alternative synthetic routes to N-benzyl-4-chloro-2-nitroaniline. We will move beyond simple procedural lists to dissect the mechanistic underpinnings, operational advantages, and inherent limitations of each method. The objective is to equip researchers, chemists, and process development professionals with the critical insights needed to select the most appropriate synthetic strategy for their specific goals, whether for bench-scale research or large-scale manufacturing.

Route 1: Classical Nucleophilic Aromatic Substitution (SNAr)

The most traditional and direct approach to forming the C-N bond in the target molecule is through a Nucleophilic Aromatic Substitution (SNAr) reaction. This pathway leverages the inherent electronic properties of the starting material, where the strongly electron-withdrawing nitro group activates the aryl halide for nucleophilic attack.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism. The synthesis of N-benzyl-4-chloro-2-nitroaniline via this route typically involves the reaction of 1,4-dichloro-2-nitrobenzene with benzylamine. The nitro group, being ortho to one chlorine and para to the other, activates both positions towards nucleophilic attack. However, the ortho position (C1) is more strongly activated, making it the preferential site for substitution by benzylamine. The reaction forms a transient, negatively charged Meisenheimer complex, which is stabilized by the electron-withdrawing nitro group. The subsequent departure of the chloride leaving group restores aromaticity and yields the final product. A base is typically required to neutralize the HCl generated in situ.

SNAr_Mechanism S-N-Ar Reaction Pathway Reactants 1,4-Dichloro-2-nitrobenzene + Benzylamine Meisenheimer Meisenheimer Complex (Intermediate) Reactants->Meisenheimer Nucleophilic Attack Base Base (e.g., K2CO3) Base->Meisenheimer Product N-benzyl-4-chloro-2-nitroaniline Meisenheimer->Product Elimination of Cl-

Caption: SNAr workflow for N-benzyl-4-chloro-2-nitroaniline synthesis.

Experimental Protocol: SNAr
  • Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 1,4-dichloro-2-nitrobenzene (1.0 eq.), benzylamine (1.1 eq.), and potassium carbonate (2.0 eq.).

  • Solvent Addition: Add a suitable high-boiling polar aprotic solvent, such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO).

  • Reaction: Heat the mixture to 100-120 °C and stir vigorously. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction typically requires 8-16 hours.

  • Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Purification: Concentrate the organic phase under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the pure N-benzyl-4-chloro-2-nitroaniline.

Route 2: Reductive Amination

Reductive amination offers a milder and often more selective alternative to direct alkylation or SNAr. This one-pot, two-step process is contingent on the availability of the corresponding aldehyde, 4-chloro-2-nitrobenzaldehyde.

Mechanistic Rationale

The reaction begins with the nucleophilic attack of benzylamine on the carbonyl carbon of 4-chloro-2-nitrobenzaldehyde. This is followed by dehydration to form a Schiff base (imine) intermediate. The key to this method's success is the choice of reducing agent. A mild reductant like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal as it is selective for the iminium ion and will not reduce the starting aldehyde or the nitro group on the aromatic ring.[1] The in-situ reduction of the imine furnishes the desired secondary amine product.

Reductive_Amination_Workflow Reductive Amination Workflow Start 4-chloro-2-nitrobenzaldehyde + Benzylamine Imine Schiff Base (Imine) Formation Start->Imine Step 1 Reduction In-situ Reduction Imine->Reduction Step 2 Product N-benzyl-4-chloro-2-nitroaniline Reduction->Product Reagent NaBH(OAc)3 Reagent->Reduction Reducing Agent

Caption: Two-step, one-pot process of reductive amination.

Experimental Protocol: Reductive Amination
  • Imine Formation: Dissolve 4-chloro-2-nitrobenzaldehyde (1.0 eq.) and benzylamine (1.1 eq.) in an anhydrous solvent such as dichloroethane (DCE) or tetrahydrofuran (THF).[1] Stir at room temperature for 1-2 hours to facilitate imine formation.[1]

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.) to the mixture in one portion.[1]

  • Reaction: Continue stirring at room temperature for 6-24 hours, monitoring by TLC until the starting material is consumed.[1]

  • Quenching: Carefully quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Workup: Separate the organic layer. Extract the aqueous layer with dichloromethane. Combine all organic fractions, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification: Evaporate the solvent and purify the resulting residue via column chromatography to yield the final product.

Route 3: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination represents a state-of-the-art, palladium-catalyzed cross-coupling reaction for constructing C-N bonds.[2] This method is renowned for its high efficiency, broad substrate scope, and tolerance of sensitive functional groups, making it a powerful tool in modern organic synthesis.[3]

Mechanistic Rationale

This reaction involves a catalytic cycle initiated by the oxidative addition of an aryl halide (e.g., 1-bromo-4-chloro-2-nitrobenzene) to a Pd(0) complex. The resulting Pd(II) species then undergoes coordination with the amine (benzylamine). A strong, non-nucleophilic base deprotonates the amine complex, leading to the formation of a palladium-amido complex. The final and crucial step is reductive elimination, which forms the C-N bond of the product and regenerates the active Pd(0) catalyst. The choice of phosphine ligand is critical for the success of the reaction, as it modulates the stability and reactivity of the palladium intermediates.[1]

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 Pd(0)L_n OxAdd Ar-Pd(II)-X(L_n) Pd0->OxAdd Oxidative Addition AmineCoord [Ar-Pd(II)-NH2Bn(L_n)]+ OxAdd->AmineCoord Amine Coordination Amido Ar-Pd(II)-NHBn(L_n) AmineCoord->Amido Deprotonation Amido->Pd0 Reductive Elimination Product Ar-NHBn Amido->Product ArX Ar-X ArX->OxAdd Amine BnNH2 Amine->AmineCoord Base Base Base->AmineCoord

Sources

Comparative

A Comparative Guide to HPLC-Based Purity Validation of N-benzyl-4-chloro-2-nitroaniline

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth te...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate determination of purity for novel chemical entities is a cornerstone of reliable and reproducible research. This guide provides an in-depth technical comparison of High-Performance Liquid Chromatography (HPLC) for the purity validation of N-benzyl-4-chloro-2-nitroaniline, a substituted nitroaniline derivative of interest in synthetic chemistry. We will explore the rationale behind the selection of HPLC as the primary analytical technique, detail a robust validation protocol in accordance with industry standards, and objectively compare its performance against alternative methods such as Gas Chromatography (GC) and Thin-Layer Chromatography (TLC).

The Critical Role of Purity in Drug Discovery and Development

The purity of a chemical compound is not merely a quality control metric; it is a fundamental parameter that directly impacts its chemical, physical, and biological properties. In the context of drug development, impurities can alter the efficacy, safety, and stability of an active pharmaceutical ingredient (API). Therefore, a validated, high-resolution analytical method is indispensable for ensuring the integrity of research data and the safety of potential therapeutics.

N-benzyl-4-chloro-2-nitroaniline: A Profile

N-benzyl-4-chloro-2-nitroaniline (C₁₃H₁₁ClN₂O₂, Molecular Weight: 262.69 g/mol ) is a nitroaromatic compound. Its structure, featuring a substituted aniline core, suggests that it possesses chromophores that make it amenable to UV-Vis detection, a key feature for HPLC analysis.

Synthesis and Potential Impurities: The most probable synthetic route to N-benzyl-4-chloro-2-nitroaniline is the N-alkylation of 4-chloro-2-nitroaniline with a benzylating agent like benzyl chloride.[1] This reaction chemistry inherently introduces potential impurities that must be effectively separated and quantified.

  • Unreacted Starting Materials: Residual 4-chloro-2-nitroaniline and benzyl chloride.

  • Over-alkylation Products: Formation of dibenzylated aniline (N,N-dibenzyl-4-chloro-2-nitroaniline).[2]

  • Side-products: Impurities from the starting materials or from side reactions.

The ability of an analytical method to resolve the main compound from these potential impurities is a critical measure of its specificity.

HPLC: The Gold Standard for Purity Determination

For non-volatile and thermally labile compounds like many substituted anilines, HPLC, particularly in the reversed-phase mode, offers a powerful combination of resolution, sensitivity, and versatility.[3] The separation is based on the differential partitioning of the analyte and impurities between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.

A Validated HPLC Method for N-benzyl-4-chloro-2-nitroaniline

The following method is proposed as a robust starting point for the purity analysis of N-benzyl-4-chloro-2-nitroaniline, based on methodologies for similar nitroaniline derivatives.

Table 1: Proposed HPLC Method Parameters

ParameterRecommended ConditionRationale
Column C18, 4.6 x 150 mm, 5 µmProvides excellent retention and separation for moderately nonpolar compounds.
Mobile Phase Acetonitrile:Water (Gradient)A gradient elution is recommended to ensure separation of early-eluting polar impurities and later-eluting nonpolar byproducts.
Gradient 50% Acetonitrile to 90% Acetonitrile over 15 minThis gradient should effectively elute the starting material, product, and potential dibenzylated impurity.
Flow Rate 1.0 mL/minA standard flow rate for a 4.6 mm ID column, providing good efficiency and reasonable run times.
Detection UV at 254 nmNitroaromatic compounds typically exhibit strong absorbance in the UV region. 254 nm is a common wavelength for detection of aromatic compounds. A full UV-Vis scan of the analyte would confirm the optimal wavelength.[4]
Injection Volume 10 µLA typical injection volume that balances sensitivity with the risk of column overload.
Column Temp. 30 °CMaintaining a constant column temperature ensures reproducible retention times.
Diluent AcetonitrileThe analyte is expected to be soluble in organic solvents.
Method Validation: A Trustworthy System

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. The International Council for Harmonisation (ICH) provides a comprehensive framework for validating analytical methods.[5]

Table 2: HPLC Method Validation Parameters and Acceptance Criteria (based on ICH Q2(R1) Guidelines)

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the method can accurately measure the analyte in the presence of impurities.Peak for N-benzyl-4-chloro-2-nitroaniline is well-resolved from potential impurities (Resolution > 2).
Linearity To demonstrate a proportional relationship between concentration and detector response.Correlation coefficient (r²) ≥ 0.999 over a defined concentration range (e.g., 50-150% of the target concentration).
Accuracy To determine the closeness of the measured value to the true value.80-120% recovery of spiked analyte in a sample matrix.
Precision To assess the degree of scatter between a series of measurements.Repeatability (intra-day) and Intermediate Precision (inter-day) RSD ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantitated.Signal-to-Noise ratio of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.Signal-to-Noise ratio of 10:1.
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.No significant change in results with minor variations in mobile phase composition, pH, flow rate, and column temperature.

Experimental Workflow for HPLC Method Validation

HPLC Validation Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Evaluation Standard Prepare Standard Solutions Specificity Specificity Analysis Standard->Specificity Linearity Linearity Analysis Standard->Linearity Precision Precision Analysis Standard->Precision Sample Prepare Sample Solutions (spiked and unspiked) Sample->Specificity Accuracy Accuracy Analysis Sample->Accuracy Sample->Precision Evaluation Evaluate against Acceptance Criteria Specificity->Evaluation Linearity->Evaluation Accuracy->Evaluation Precision->Evaluation Robustness Robustness Testing Robustness->Evaluation

Caption: A streamlined workflow for the validation of the HPLC method.

Comparative Analysis: HPLC vs. Alternative Techniques

While HPLC is the recommended method, it is instructive to compare its performance with other common analytical techniques for purity assessment.

Gas Chromatography (GC)

Gas chromatography separates compounds based on their volatility and interaction with a stationary phase in a gaseous mobile phase.[6] For aromatic amines, GC analysis is feasible, often requiring derivatization to improve volatility and peak shape.[7]

Table 3: Comparison of HPLC and GC for N-benzyl-4-chloro-2-nitroaniline Purity Analysis

FeatureHPLCGas Chromatography (GC)
Applicability Ideal for non-volatile and thermally labile compounds.Suitable for volatile and thermally stable compounds. Derivatization may be required for polar analytes.
Sample Preparation Simple dissolution in a suitable solvent.May require derivatization, which adds complexity and potential for error.
Resolution High resolution, especially with modern column technologies.High resolution, particularly with capillary columns.
Sensitivity High sensitivity with UV and other detectors.High sensitivity with detectors like FID and MS.
Selectivity Highly selective based on both stationary and mobile phase chemistry.Highly selective, especially when coupled with a mass spectrometer (GC-MS).
Cost Moderate to high initial instrument cost.Moderate to high initial instrument cost.
Conclusion Superior choice due to the likely low volatility and potential thermal instability of the analyte. Avoids the need for derivatization.A viable alternative, but the need for derivatization makes it less direct and potentially more error-prone for this specific analyte.
Thin-Layer Chromatography (TLC)

TLC is a simple, rapid, and inexpensive qualitative technique for separating mixtures.[8] It is an excellent tool for reaction monitoring and preliminary purity assessment.

Table 4: Comparison of HPLC and TLC for N-benzyl-4-chloro-2-nitroaniline Purity Analysis

FeatureHPLCThin-Layer Chromatography (TLC)
Nature of Analysis QuantitativePrimarily Qualitative
Resolution HighLower than HPLC
Sensitivity HighLower than HPLC
Throughput Automated, suitable for large sample sets.Manual, lower throughput.
Cost HighLow
Conclusion Essential for validation and accurate quantification of purity and impurities.A valuable complementary technique for rapid, qualitative checks of reaction progress and purity.

Logical Comparison of Analytical Techniques

Analytical Method Comparison cluster_methods Analytical Techniques cluster_attributes Key Attributes Analyte N-benzyl-4-chloro-2-nitroaniline HPLC HPLC Analyte->HPLC Best Fit GC GC Analyte->GC Possible with Derivatization TLC TLC Analyte->TLC Screening Tool Quantitative Quantitative HPLC->Quantitative High_Res High Resolution HPLC->High_Res No_Deriv No Derivatization Required HPLC->No_Deriv GC->Quantitative GC->High_Res Qualitative Qualitative TLC->Qualitative Low_Cost Low Cost TLC->Low_Cost

Caption: Decision matrix for selecting the appropriate analytical technique.

Conclusion and Recommendation

For the definitive purity validation of N-benzyl-4-chloro-2-nitroaniline, High-Performance Liquid Chromatography (HPLC) is the unequivocally superior method . Its ability to provide high-resolution separation of the analyte from its potential process-related impurities without the need for derivatization makes it a reliable, accurate, and robust technique. While Gas Chromatography can be a powerful tool, the potential need for derivatization introduces unnecessary complexity for this particular analyte. Thin-Layer Chromatography serves as an excellent, cost-effective preliminary screening tool but lacks the quantitative capabilities and resolution required for formal purity validation.

The adoption of a well-validated HPLC method, as outlined in this guide, will ensure the generation of high-quality, reliable data, which is paramount for the advancement of research and development in the chemical and pharmaceutical sciences.

References

  • Skoog, D. A., Holler, F. J., & Crouch, S. R. (2017). Principles of Instrumental Analysis. Cengage Learning.
  • Organic Syntheses Procedure. (n.d.). benzylaniline. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • ResearchGate. (n.d.). UV-Visible absorbance spectra of N,N-diethyl-4-nitroaniline (DENA, 20 µM) and 4-nitroaniline (NA, 20 µM). Retrieved from [Link]

  • PubMed. (1981). The metabolism of N-benzyl-4-substituted anilines: factors influencing in vitro C. Retrieved from [Link]

  • Homi Bhabha Centre for Science Education. (n.d.). Thin Layer Chromatography. Retrieved from [Link]

  • SpringerLink. (2023). Comparison of gas chromatographic techniques for the analysis of iodinated derivatives of aromatic amines. Retrieved from [Link]

  • Agilent. (n.d.). Quantitative determination of 26 aromatic amines derived from banned azo dyes in textiles through the use of lc, tandem ms, and. Retrieved from [Link]

  • ResearchGate. (n.d.). UV-visible spectra obtained from saturated with aqueous solutions of nitroanilines. Retrieved from [Link]

  • Filo. (2025). benzylation taking example of aniline. Retrieved from [Link]

  • Taylor & Francis Online. (n.d.). 4-Nitroaniline – Knowledge and References. Retrieved from [Link]

  • AQA. (2015). A-level Chemistry 7405 | Specification | Subject Content | Organic Chemistry. Retrieved from [Link]

  • PubChem. (n.d.). N-benzyl-4-chloroaniline. Retrieved from [Link]

  • PubChem. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

Sources

Validation

A Spectroscopic Guide to N-benzyl-4-chloro-2-nitroaniline and Its Derivatives: A Comparative Analysis for Drug Discovery Professionals

This technical guide provides a comprehensive spectroscopic comparison of N-benzyl-4-chloro-2-nitroaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document d...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive spectroscopic comparison of N-benzyl-4-chloro-2-nitroaniline and its derivatives. Designed for researchers, scientists, and professionals in drug development, this document delves into the nuances of UV-Vis, FT-IR, NMR, and Mass Spectrometry data to elucidate the structural and electronic properties of this important class of molecules. By understanding the subtle shifts and patterns in their spectra, researchers can gain valuable insights into molecular structure, purity, and potential for further functionalization, which are critical aspects of modern drug discovery and development.

Introduction: The Significance of N-benzyl-4-chloro-2-nitroaniline Derivatives

N-benzyl-4-chloro-2-nitroaniline and its analogs are heterocyclic compounds that serve as versatile scaffolds in medicinal chemistry. The presence of a nitro group, a chloro substituent, and a flexible benzyl moiety provides a unique combination of electronic and steric properties, making them attractive candidates for the synthesis of novel therapeutic agents. The nitroaromatic and halogenated functionalities are known to play a role in various biological activities, and their spectroscopic characterization is a crucial first step in understanding their structure-activity relationships (SAR). This guide will provide a detailed comparative analysis of the key spectroscopic features of this class of compounds, offering a foundational understanding for their application in drug discovery.

Synthesis of N-benzyl-4-chloro-2-nitroaniline Derivatives

The synthesis of N-benzyl-4-chloro-2-nitroaniline and its derivatives is typically achieved through a nucleophilic substitution reaction between 4-chloro-2-nitroaniline and a substituted benzyl halide. The general reaction scheme is presented below:

Synthesis 4-Chloro-2-nitroaniline 4-Chloro-2-nitroaniline Product N-benzyl-4-chloro-2-nitroaniline Derivative 4-Chloro-2-nitroaniline->Product Substituted Benzyl Halide Substituted Benzyl Halide Substituted Benzyl Halide->Product Base Base Base->Product Solvent Solvent Solvent->Product Heat Heat Heat->Product

Figure 1: General synthesis scheme for N-benzyl-4-chloro-2-nitroaniline derivatives.

Experimental Protocol: General Procedure for N-benzylation

A detailed, step-by-step methodology for the synthesis is as follows:

  • Dissolution: In a round-bottom flask, dissolve 4-chloro-2-nitroaniline (1 equivalent) in a suitable polar aprotic solvent such as acetonitrile or dimethylformamide (DMF).

  • Addition of Base: Add a weak inorganic base, such as potassium carbonate (K₂CO₃) or sodium bicarbonate (NaHCO₃) (1.5-2 equivalents), to the solution. The base acts as a scavenger for the hydrohalic acid byproduct.

  • Addition of Benzyl Halide: To the stirred suspension, add the appropriately substituted benzyl halide (e.g., benzyl bromide or benzyl chloride) (1.1 equivalents) dropwise at room temperature.

  • Reaction: Heat the reaction mixture to a temperature between 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, cool the reaction mixture to room temperature and pour it into ice-cold water.

  • Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate or dichloromethane.

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel using a mixture of hexane and ethyl acetate as the eluent.

Spectroscopic Analysis: A Comparative Approach

UV-Visible Spectroscopy

UV-Visible spectroscopy provides information about the electronic transitions within a molecule. The spectrum of N-benzyl-4-chloro-2-nitroaniline derivatives is expected to be dominated by π → π* transitions of the aromatic rings and a charge-transfer band arising from the electron-donating amino group and the electron-withdrawing nitro group.

For a close analog, N-benzyl-2-methyl-4-nitroaniline , the UV-Vis-NIR spectrum reveals a wide transparency range, which is a desirable property for nonlinear optical (NLO) materials[1]. The position of the absorption maximum (λmax) is sensitive to the solvent polarity and the nature of the substituents on both the aniline and benzyl rings.

Compoundλmax (nm)SolventReference
N-benzyl-2-methyl-4-nitroaniline ~390Not Specified[1]
Expected for N-benzyl-4-chloro-2-nitroaniline~380-400Ethanol-

Table 1: UV-Visible Absorption Data for N-benzyl-4-chloro-2-nitroaniline Analog.

Causality Behind Experimental Choices: The choice of solvent is critical in UV-Vis spectroscopy as it can influence the position of λmax. Polar solvents can stabilize the excited state of polar molecules, often leading to a red shift (bathochromic shift) of the charge-transfer band. Comparing the spectra of derivatives with different substituents allows for a systematic study of their electronic effects.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FT-IR spectrum of N-benzyl-4-chloro-2-nitroaniline derivatives will exhibit characteristic vibrational frequencies for the N-H, C-H, C=C, NO₂, and C-Cl bonds.

The FT-IR spectrum of N-benzyl-2-methyl-4-nitroaniline has been analyzed to confirm the presence of various functional groups[1]. Key vibrational modes of different functional groups present in the molecule were identified.

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
N-HStretching3300 - 3500
C-H (aromatic)Stretching3000 - 3100
C-H (aliphatic)Stretching2850 - 3000
C=C (aromatic)Stretching1450 - 1600
NO₂Asymmetric Stretching1500 - 1570
NO₂Symmetric Stretching1300 - 1370
C-NStretching1250 - 1350
C-ClStretching600 - 800

Table 2: Characteristic FT-IR Vibrational Frequencies for N-benzyl-4-chloro-2-nitroaniline Derivatives.

Self-Validating System: The presence of all the expected characteristic peaks in the FT-IR spectrum provides a strong validation of the successful synthesis of the target molecule. The absence of certain peaks, such as the characteristic primary amine stretches of the starting material (two bands), and the appearance of a single N-H stretch for the secondary amine product, confirms the N-benzylation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are indispensable for the structural elucidation of organic molecules. The chemical shifts and coupling patterns of the protons and carbons in N-benzyl-4-chloro-2-nitroaniline derivatives are highly dependent on the electronic environment created by the substituents.

NMR_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Spectral Analysis Dissolve in CDCl3 Dissolve in CDCl3 1H NMR 1H NMR Dissolve in CDCl3->1H NMR 13C NMR 13C NMR Dissolve in CDCl3->13C NMR Add TMS Add TMS Add TMS->1H NMR Add TMS->13C NMR Chemical Shifts Chemical Shifts 1H NMR->Chemical Shifts Coupling Constants Coupling Constants 1H NMR->Coupling Constants Integration Integration 1H NMR->Integration 13C NMR->Chemical Shifts MassSpec Molecule Molecule Ionization Ionization Molecule->Ionization Molecular Ion Molecular Ion Ionization->Molecular Ion Fragmentation Fragmentation Molecular Ion->Fragmentation Detection Detection Molecular Ion->Detection Fragment Ions Fragment Ions Fragmentation->Fragment Ions Fragment Ions->Detection Mass Spectrum Mass Spectrum Detection->Mass Spectrum

Figure 3: General workflow of mass spectrometry analysis.

Ionm/z (for N-benzyl-4-chloro-2-nitroaniline)Comments
[M]⁺262/264Molecular ion peak with characteristic chlorine isotope pattern.
[M - NO₂]⁺216/218Loss of the nitro group.
[C₇H₇]⁺91Benzyl cation (tropylium ion), often the base peak.
[M - C₇H₇]⁺171/173Substituted aniline radical cation.

Table 4: Expected Mass Spectral Fragments for N-benzyl-4-chloro-2-nitroaniline.

Conclusion

This guide provides a comprehensive framework for the spectroscopic comparison of N-benzyl-4-chloro-2-nitroaniline derivatives. While a complete experimental dataset for a systematic series of these compounds is not yet available in the literature, by leveraging data from closely related analogs and applying fundamental spectroscopic principles, we can confidently predict and interpret their spectral features. The detailed protocols and comparative data presented herein offer a valuable resource for researchers in drug discovery and medicinal chemistry, facilitating the synthesis, characterization, and further development of this promising class of molecules. The authors encourage further experimental work to build a more complete public database of spectroscopic information for these compounds.

References

  • Synthesis of N-Benzyl-2,4,5-trichloroaniline. (URL not available in search results)
  • Single Crystal Growth of N‐Benzyl‐2‐methyl‐4‐nitroaniline by Seeded Czochralski Pulling Technique for NLO and THz Applications. (URL not available in search results)
  • Supplementary Material for a relevant article. (URL not available in search results)

Sources

Comparative

A Comparative Guide to the Biological Activity of N-benzyl-4-chloro-2-nitroaniline and Its Analogs

For Researchers, Scientists, and Drug Development Professionals Introduction: Unveiling the Potential of a Structurally Intriguing Molecule N-benzyl-4-chloro-2-nitroaniline stands as a molecule of interest at the interse...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling the Potential of a Structurally Intriguing Molecule

N-benzyl-4-chloro-2-nitroaniline stands as a molecule of interest at the intersection of several key chemical scaffolds known to possess diverse biological activities. While direct experimental data on this specific compound remains limited in publicly accessible literature, a comprehensive analysis of its structural components—the 4-chloro-2-nitroaniline core and the N-benzyl substituent—along with data from structurally analogous compounds, provides a strong foundation for predicting its potential biological profile. This guide offers a comparative analysis, grounded in established research on related molecules, to illuminate the potential therapeutic avenues and areas of investigation for N-benzyl-4-chloro-2-nitroaniline. We will delve into the known biological activities of similar compounds, propose putative mechanisms of action, and provide detailed experimental protocols to facilitate further research into this promising chemical entity.

Deconstructing the Core: The Biological Landscape of Substituted Anilines

The 4-chloro-2-nitroaniline moiety forms the backbone of our target compound. It is crucial to understand its inherent biological properties to contextualize the potential effects of N-benzylation.

Toxicity and Metabolism of 4-chloro-2-nitroaniline

Research has primarily focused on the toxicological profile of 4-chloro-2-nitroaniline. In studies on isolated rat hepatocytes, both 4-chloro-2-nitroaniline (4C2NA) and its isomer 2-chloro-4-nitroaniline (2C4NA) demonstrated dose-dependent cytotoxicity[1]. At a concentration of 2 mM, both compounds led to a significant decrease in cell viability and induced hepatocellular and microsomal damage, as evidenced by changes in LDH and G-6-Pase activities[1]. Furthermore, a marked depletion of intracellular glutathione (GSH) was observed, suggesting that oxidative stress may play a role in the toxicity of these compounds[1]. The potential for toxicity is believed to be linked to the metabolic reduction of the nitro group, which can form reactive intermediates such as nitroso and hydroxylamine derivatives that can interact with cellular macromolecules[2].

In vivo studies in rats have shown that 4-chloro-2-nitroaniline is rapidly absorbed, metabolized, and excreted[2][3]. The metabolism of N-benzyl-substituted anilines, in general, can proceed through N-debenzylation, aniline-ring hydroxylation, and N-oxidation[4]. The specific metabolic pathways can vary between species[4].

The Benzyl Moiety: A Key to Unlocking Diverse Bioactivities

The addition of a benzyl group to a core structure is a common strategy in medicinal chemistry to enhance or modulate biological activity. The N-benzyl group can influence a compound's lipophilicity, steric profile, and ability to engage in specific interactions with biological targets[5].

Comparative Analysis: Biological Activities of Structurally Related Compounds

To build a predictive profile for N-benzyl-4-chloro-2-nitroaniline, we will now examine the documented biological activities of compounds that share its key structural features.

Antimicrobial and Antifungal Potential

A significant body of research points to the antimicrobial and antifungal properties of N-benzyl aniline derivatives.

  • N-benzyl-2,2,2-trifluoroacetamide has demonstrated good antifungal activity against a range of fungi, including Aspergillus flavus, Botrytis cinerea, Trichophyton mentagrophytes, Scopulariopsis sp., Candida albicans, and Malassezia pachydermatis, with minimum inhibitory concentrations (MICs) ranging from 15.62 to 62.5 µg/mL[6]. It also showed moderate antibacterial activity[6].

  • N-benzyl and related 1H-1,2,3-triazole-4-carboxamides have been investigated as potential antibacterial and antifungal agents, with some compounds showing broad-spectrum inhibitory activity[7].

  • Benzyl bromide derivatives have been reported to possess strong antibacterial and antifungal properties, in some cases superior to corresponding chalcone derivatives[8].

The presence of the N-benzyl group in N-benzyl-4-chloro-2-nitroaniline, therefore, strongly suggests that it may possess antimicrobial and antifungal properties. The chloro and nitro substituents on the aniline ring could further modulate this activity.

Anticancer and Cytotoxic Properties

Derivatives of N-benzyl aniline have also shown promise as anticancer agents.

  • N-benzyl piperidinol derivatives have been identified as potent inhibitors of Ubiquitin-specific-processing protease 7 (USP7), a deubiquitinase that stabilizes oncoproteins like MDM2[5]. Inhibition of USP7 can lead to the stabilization of the tumor suppressor p53, ultimately triggering cell cycle arrest and apoptosis[5].

  • N-benzyl-2,2,2-trifluoroacetamide exhibited cytotoxic activity, with an IC50 value of 100 µg/mL[6].

Given these findings, N-benzyl-4-chloro-2-nitroaniline warrants investigation for its potential cytotoxic and anticancer activities. The chloro and nitro groups on the aniline ring are known to influence the electronic properties of the molecule, which could be a factor in its interaction with cancer-related targets.

Enzyme Inhibition

The ability of N-benzyl aniline derivatives to inhibit specific enzymes is another area of significant interest.

  • N-benzyl- and N-allyl aniline derivatives have been shown to be potent inhibitors of carbonic anhydrases (hCA I and hCA II) and acetylcholinesterase (AChE), with IC50 values in the nanomolar range[9][10].

  • Some N-benzyl aniline derivatives act as inhibitors of InhA, an enzyme essential for mycolic acid biosynthesis in Mycobacterium tuberculosis[5].

These examples suggest that N-benzyl-4-chloro-2-nitroaniline could be a candidate for enzyme inhibition studies, potentially targeting enzymes relevant to various diseases.

Structure-Activity Relationship (SAR) Insights

Based on the available data for related compounds, we can infer some potential structure-activity relationships for N-benzyl-4-chloro-2-nitroaniline:

  • The N-benzyl group is likely a critical determinant of biological activity, influencing target binding and cellular uptake[5].

  • The chloro and nitro substituents on the aniline ring will significantly impact the electronic and steric properties of the molecule. The position of these groups is crucial; for instance, the relative positions of chloro and nitro groups in chloronitroanilines affect their toxicity[1].

  • The combination of the N-benzyl group with the specific substitution pattern of the aniline ring in N-benzyl-4-chloro-2-nitroaniline will result in a unique pharmacological profile that requires experimental validation.

Proposed Mechanisms of Action

Based on the activities of similar compounds, several putative mechanisms of action for N-benzyl-4-chloro-2-nitroaniline can be proposed.

USP7_Inhibition_Pathway

Antimicrobial_MoA

Experimental Protocols for Biological Evaluation

To empirically determine the biological activity of N-benzyl-4-chloro-2-nitroaniline, the following standard experimental protocols are recommended.

Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) for Antimicrobial Activity

This protocol outlines the broth microdilution method to assess the antimicrobial efficacy of the test compound.

1. Preparation of Stock Solution:

  • Dissolve N-benzyl-4-chloro-2-nitroaniline in a suitable solvent (e.g., dimethyl sulfoxide, DMSO) to a stock concentration of 10 mg/mL.

2. Preparation of Microtiter Plates:

  • Add 100 µL of appropriate sterile broth (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to each well of a 96-well microtiter plate.
  • Perform serial two-fold dilutions of the compound stock solution directly in the plate, typically from 64 µg/mL to 0.125 µg/mL.

3. Inoculum Preparation:

  • Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to a concentration of approximately 5 x 10^5 CFU/mL.

4. Inoculation and Incubation:

  • Add 100 µL of the microbial inoculum to each well containing the diluted compound.
  • Include a positive control (inoculum without compound) and a negative control (broth only).
  • Incubate the plates at the appropriate temperature and duration (e.g., 37°C for 24 hours for bacteria, 35°C for 48 hours for fungi).

5. Determination of MIC:

  • The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Protocol 2: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol measures the metabolic activity of cells as an indicator of cell viability.

1. Cell Seeding:

  • Seed a human cancer cell line (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of N-benzyl-4-chloro-2-nitroaniline in cell culture medium.
  • Replace the medium in the wells with the medium containing the test compound at various concentrations.
  • Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compound).

3. Incubation:

  • Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

4. MTT Addition:

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

5. Formazan Solubilization:

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

6. Absorbance Measurement:

  • Measure the absorbance at 570 nm using a microplate reader.
  • Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Comparative Data Summary

The following table summarizes the biological activities of compounds structurally related to N-benzyl-4-chloro-2-nitroaniline, providing a basis for comparison.

Compound/Compound ClassBiological ActivityKey FindingsReference
4-chloro-2-nitroanilineCytotoxicityInduces cell death in rat hepatocytes at 2 mM concentration.[1]
N-benzyl-2,2,2-trifluoroacetamideAntifungal, CytotoxicityGood antifungal activity (MIC 15.62-62.5 µg/mL); Cytotoxic with an IC50 of 100 µg/mL.[6]
N-benzyl piperidinol derivativesAnticancer (USP7 Inhibition)Potent inhibitors of USP7.[5]
N-benzyl- and N-allyl aniline derivativesEnzyme Inhibition (CA and AChE)Potent inhibitors of carbonic anhydrases and acetylcholinesterase (nM range).[9][10]
N-benzyl aniline derivativesAntitubercular (InhA Inhibition)Inhibit InhA, an essential enzyme in Mycobacterium tuberculosis.[5]

Conclusion and Future Directions

While direct experimental evidence for the biological activity of N-benzyl-4-chloro-2-nitroaniline is currently lacking, a comparative analysis of its structural analogs strongly suggests a high potential for diverse and significant biological effects. The presence of the N-benzyl group is a well-established motif for conferring antimicrobial, anticancer, and enzyme inhibitory properties. The 4-chloro-2-nitroaniline core, while contributing to a potential for toxicity that must be carefully evaluated, also presents a unique electronic and steric profile that could lead to novel target interactions.

This guide serves as a foundational resource to stimulate and direct future research. The provided experimental protocols offer a clear path for the systematic evaluation of N-benzyl-4-chloro-2-nitroaniline's biological activity. Future studies should focus on:

  • Synthesis and purification of N-benzyl-4-chloro-2-nitroaniline.

  • Comprehensive screening for antimicrobial, antifungal, and anticancer activities using the protocols outlined.

  • Enzyme inhibition assays against a panel of relevant targets.

  • In-depth toxicological studies to determine its therapeutic window.

  • Structure-activity relationship studies with a library of analogs to optimize potency and reduce toxicity.

By undertaking these investigations, the scientific community can unlock the full potential of N-benzyl-4-chloro-2-nitroaniline and its derivatives, potentially leading to the development of new therapeutic agents.

References

  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. (2019).
  • Application Notes and Protocols: Derivatization of N-Benzyl-2,4,5-trichloroaniline for Biological Screening. (n.d.). Benchchem.
  • Antimicrobial, antioxidant, cytotoxic and molecular docking properties of N-benzyl-2,2,2-trifluoroacetamide. (2017).
  • N-benzyl-2-methyl-4-nitroaniline | C14H14N2O2 | CID 2851650. (n.d.). PubChem.
  • 4-Chloro-2-nitroaniline | C6H5ClN2O2 | CID 6979. (n.d.). PubChem.
  • SYNTHESIS OF NOVEL N-BENZYL AND RELATED 1H-1,2,3-TRIAZOLE-4-CARBOXAMIDES AND THEIR ANTIBACTERIAL AND ANTIFUNGAL ACTIVITIES. (2022). Journal of Chemistry and Technologies.
  • Study of the antibacterial and antifungal activities of synthetic benzyl bromides, ketones, and corresponding chalcone deriv
  • [Toxicity of 4-chloro-2-nitroaniline and 2-chloro-4-nitroaniline to isolated rat hep
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  • Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. (2013). PLOS One.
  • Antifungal and Antibacterial Activities of Substituted Benzyl 4-Ketohexanoates. (2019).
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  • material safety data sheet - N-benzyl-2-methyl-4-nitroaniline. (n.d.). Capot Chemical.
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Validation

A Comparative Guide to the Synthesis of N-benzyl-4-chloro-2-nitroaniline: A Cost-Benefit Analysis for Researchers

Introduction N-benzyl-4-chloro-2-nitroaniline is a key substituted aniline derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds. The strategi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

N-benzyl-4-chloro-2-nitroaniline is a key substituted aniline derivative that serves as a versatile intermediate in the synthesis of pharmaceuticals, dyes, and other specialty organic compounds. The strategic placement of its functional groups—a secondary amine, a nitro group, and a chlorine atom—allows for a variety of subsequent chemical transformations. The efficiency, cost, and environmental impact of its synthesis are therefore critical considerations for researchers in both academic and industrial settings.

This guide provides an in-depth comparative analysis of the most viable synthetic routes for preparing N-benzyl-4-chloro-2-nitroaniline. We will dissect each method, moving beyond a simple recitation of steps to explain the underlying chemical principles and the rationale behind experimental choices. This analysis is grounded in established chemical literature and provides detailed protocols, data-driven comparisons, and workflow visualizations to empower researchers to select the optimal method for their specific needs, balancing considerations of yield, cost, safety, and scalability.

Foundational Strategy: A Two-Step Approach

The most logical and widely applicable approach to synthesizing N-benzyl-4-chloro-2-nitroaniline involves a two-step process. The first step establishes the core aromatic structure, 4-chloro-2-nitroaniline , which then serves as the common precursor for the subsequent N-benzylation step.

G cluster_0 Step 1: Precursor Synthesis cluster_1 Step 2: N-Benzylation (Comparative Methods) Precursor 2,4-Dichloronitrobenzene Product1 4-Chloro-2-nitroaniline Precursor->Product1 Nucleophilic Aromatic Substitution (SNAr) MethodA Method A: Direct N-Alkylation Product1->MethodA MethodB Method B: Reductive Amination Product1->MethodB MethodC Method C: Buchwald-Hartwig Amination Product1->MethodC FinalProduct N-benzyl-4-chloro- 2-nitroaniline MethodA->FinalProduct MethodB->FinalProduct MethodC->FinalProduct

Caption: Overall two-step synthetic strategy.

Part 1: Synthesis of the Core Precursor, 4-chloro-2-nitroaniline

The synthesis of 4-chloro-2-nitroaniline is most efficiently achieved via a Nucleophilic Aromatic Substitution (SNAr) reaction. This method leverages the electron-withdrawing properties of the nitro group to activate the aromatic ring for nucleophilic attack.

Mechanism and Rationale

The reaction proceeds by the ammonolysis of 2,4-dichloronitrobenzene. The nitro group, being strongly electron-withdrawing, significantly acidifies the aromatic ring, making it susceptible to attack by nucleophiles like ammonia.[1] The substitution occurs preferentially at the C4 position (para to the nitro group) over the C2 position (ortho to the nitro group). This regioselectivity is because the negative charge of the intermediate Meisenheimer complex can be delocalized onto the nitro group from both the ortho and para positions, but steric hindrance from the adjacent nitro group makes the ortho position less accessible to the incoming nucleophile.[2] The reaction is typically performed under high pressure and temperature to overcome the activation energy required for the substitution on the deactivated ring.[3]

Experimental Protocol: Ammonolysis of 2,4-Dichloronitrobenzene

This protocol is adapted from established industrial processes.[4]

  • Reactor Setup: Charge a high-pressure autoclave with 2,4-dichloronitrobenzene (1.0 eq) and a suitable solvent such as toluene (3-4 volumes).

  • Inerting: Seal the autoclave and purge the headspace with an inert gas, such as nitrogen, to remove oxygen.

  • Ammonia Charging: Introduce liquid ammonia (approx. 6.0 eq) into the sealed reactor.

  • Reaction: Heat the mixture to approximately 160°C. The internal pressure will rise significantly. Maintain this temperature with vigorous stirring for 8-10 hours, monitoring the reaction progress by TLC or GC.

  • Work-up: Cool the reactor to below 40°C. Carefully vent the excess ammonia. The resulting solid-liquid mixture is transferred to water and stirred to dissolve the ammonium chloride byproduct.

  • Isolation and Purification: Filter the aqueous slurry. The collected solid filter cake is washed thoroughly with water to remove residual salts. The crude 4-chloro-2-nitroaniline can be purified by recrystallization from methanol or ethanol to yield a high-purity product.[4]

Part 2: A Comparative Analysis of N-Benzylation Methods

With the precursor in hand, the final N-benzyl bond can be formed. We will now compare three distinct methods for this transformation, each with its own set of advantages and disadvantages.

G cluster_A Method A: Direct N-Alkylation cluster_B Method B: Reductive Amination cluster_C Method C: Buchwald-Hartwig Amination startA 4-Chloro-2-nitroaniline + Benzyl Halide + Base processA Heat in Solvent (e.g., DMF, Acetonitrile) startA->processA endA Product processA->endA startB 4-Chloro-2-nitroaniline + Benzaldehyde processB1 Imine Formation (Acid Catalyst, RT) startB->processB1 processB2 In-situ Reduction (e.g., NaBH(OAc)₃) processB1->processB2 endB Product processB2->endB startC 4-Chloro-2-nitroaniline + Benzylamine processC Pd Catalyst + Ligand + Base (Inert Atmosphere, Heat) startC->processC endC Product processC->endC

Caption: Comparative workflows for N-benzylation.

Method A: Direct N-Alkylation via SN2 Reaction

This classical approach involves the direct reaction of the aniline with a benzyl halide (e.g., benzyl chloride or benzyl bromide).

  • Mechanism and Rationale: The reaction is a standard SN2 nucleophilic substitution. The lone pair of electrons on the aniline's nitrogen atom attacks the electrophilic benzylic carbon of the benzyl halide, displacing the halide leaving group. A base, such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is essential to neutralize the hydrohalic acid byproduct, which would otherwise protonate the starting aniline, rendering it non-nucleophilic. The electron-withdrawing nitro group reduces the nucleophilicity of the aniline nitrogen, often necessitating higher temperatures or more polar solvents (like DMF) to drive the reaction to completion.[5]

  • Experimental Protocol:

    • To a solution of 4-chloro-2-nitroaniline (1.0 eq) in DMF (5-10 volumes), add a mild base such as K₂CO₃ (2.0 eq).

    • Add benzyl chloride (1.2 eq) dropwise to the stirred suspension.

    • Heat the reaction mixture to 80-100°C and stir for 4-8 hours.

    • Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.

    • Pour the reaction mixture into a large volume of cold water to precipitate the product.

    • Filter the solid, wash with water, and dry. Purify by recrystallization from ethanol.

Method B: Reductive Amination

A modern and highly efficient one-pot method that proceeds through an intermediate imine.

  • Mechanism and Rationale: This two-step, one-pot procedure first involves the condensation of 4-chloro-2-nitroaniline with benzaldehyde to form an N-benzylidene imine intermediate.[6] This is typically catalyzed by a weak acid. The imine is then reduced in situ to the desired secondary amine. The choice of reducing agent is critical. Sodium triacetoxyborohydride (NaBH(OAc)₃) is often preferred because it is mild enough not to reduce the benzaldehyde starting material but is highly effective at reducing the protonated imine intermediate.[7] This selectivity allows for all reagents to be combined in a single pot.

  • Experimental Protocol: [Adapted from 3, 6]

    • In a round-bottom flask, dissolve 4-chloro-2-nitroaniline (1.0 eq) and benzaldehyde (1.1 eq) in a suitable solvent like dichloroethane (DCE) or methanol (10 volumes).

    • Add a catalytic amount of acetic acid (0.1 eq) and stir the mixture at room temperature for 1-2 hours to facilitate imine formation.

    • Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the mixture. Caution: Gas evolution may occur.

    • Continue stirring at room temperature for 3-6 hours until the reaction is complete (monitored by TLC).

    • Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate.

    • Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization.

Method C: Buchwald-Hartwig Amination

A powerful palladium-catalyzed cross-coupling reaction for forming carbon-nitrogen bonds. While typically used to couple aryl halides with amines, it can be adapted for this transformation.

  • Mechanism and Rationale: The Buchwald-Hartwig amination involves a catalytic cycle with a palladium complex.[8] The cycle begins with the oxidative addition of an aryl halide (or in this case, the N-H bond of the aniline could potentially be activated) to a Pd(0) species. The amine then coordinates to the palladium center, and subsequent reductive elimination forms the C-N bond and regenerates the Pd(0) catalyst.[9] This method requires a specific combination of a palladium precursor (e.g., Pd₂(dba)₃), a bulky electron-rich phosphine ligand (e.g., BINAP, XPhos), and a strong, non-nucleophilic base (e.g., NaOt-Bu or Cs₂CO₃). The reaction must be conducted under a strictly inert atmosphere to prevent oxidation of the catalyst.[10] For this specific synthesis, the reaction would couple 4-chloro-2-nitroaniline with benzylamine, which is less common than coupling an aryl halide. A more standard approach would be to couple benzylamine with 1,4-dichloro-2-nitrobenzene, but this risks substitution at both chlorine sites.

  • Experimental Protocol (General): [Adapted from 3, 10]

    • Inert Atmosphere: Charge a flame-dried Schlenk flask with a palladium precursor (e.g., Pd₂(dba)₃, 2 mol%), a suitable phosphine ligand (e.g., BINAP, 4 mol%), and a base (e.g., NaOt-Bu, 1.4 eq).

    • Evacuate and backfill the flask with argon or nitrogen three times.

    • Add anhydrous toluene via syringe, followed by 4-chloro-2-nitroaniline (1.0 eq) and benzylamine (1.2 eq).

    • Heat the reaction mixture to 80-110°C with vigorous stirring for 12-24 hours.

    • Monitor by TLC or GC/MS. Upon completion, cool to room temperature.

    • Dilute with ethyl acetate and filter through a pad of Celite to remove palladium residues.

    • Wash the filtrate with water, dry the organic layer over anhydrous sodium sulfate, and concentrate. Purify the residue by column chromatography.

Cost-Benefit and Performance Analysis

MetricMethod A: Direct N-AlkylationMethod B: Reductive AminationMethod C: Buchwald-Hartwig Amination
Reported Yield Moderate to Good (60-85%)High to Excellent (85-95%)[11]High to Excellent (>90%)[11]
Reaction Time 4 - 8 hours4 - 8 hours12 - 24 hours
Conditions High Temperature (80-100°C)Room TemperatureHigh Temperature (80-110°C)
Reagent Cost Low: Benzyl halide and K₂CO₃ are inexpensive bulk chemicals.Moderate: Benzaldehyde is inexpensive, but NaBH(OAc)₃ is a specialty reagent with moderate cost.High: Palladium catalysts and specialized phosphine ligands are very expensive.
Operational Complexity Low: Simple setup, does not require inert atmosphere.Low: One-pot procedure, standard glassware. Requires careful addition of the reducing agent.High: Requires strict inert atmosphere techniques (Schlenk line/glovebox) and careful handling of air-sensitive reagents.
Scalability Excellent; widely used in industry for its simplicity and low cost.Good; feasible for large scale but cost of reducing agent can be a factor.Poor; catalyst cost and removal are significant challenges for large-scale production.
Key Advantage Lowest cost and simplest procedure.Excellent yields under mild, room temperature conditions. High functional group tolerance.Broad substrate scope (though less relevant here). Predictably high yields.
Key Disadvantage Risk of over-alkylation (dibenzylation). Harsher conditions may be needed.Higher reagent cost than direct alkylation. Use of chlorinated solvents.Prohibitively high cost of catalyst/ligand. Strict inert atmosphere required.

Conclusion and Recommendations

The choice of synthetic route for N-benzyl-4-chloro-2-nitroaniline is a classic example of the trade-offs between cost, efficiency, and operational complexity in chemical synthesis.

  • For Large-Scale, Cost-Driven Synthesis: Method A (Direct N-Alkylation) is the undisputed choice. Its reliance on inexpensive bulk reagents and simple process conditions makes it ideal for industrial production where minimizing cost per kilogram is the primary driver. Optimization would focus on minimizing dibenzylation byproducts through careful control of stoichiometry and reaction time.

  • For Bench-Scale Research and Development: Method B (Reductive Amination) offers the most attractive balance of features. It provides excellent yields under exceptionally mild conditions, simplifying the experimental setup and minimizing the formation of degradation byproducts. Its one-pot nature makes it highly convenient for rapidly synthesizing analogs and derivatives in a discovery setting. This is the recommended method for most laboratory applications.

  • For Specialized Applications or Methodological Studies: Method C (Buchwald-Hartwig Amination) is a powerful tool but is not economically viable or practical for the routine synthesis of this specific target molecule. Its high cost and operational complexity reserve it for situations where other methods have failed or for academic studies focused on catalyst development.

By understanding the mechanistic underpinnings and practical considerations of each method, researchers can make an informed decision that aligns with the specific goals, budget, and scale of their project.

References

  • M/S LASA SUPERGENERICS LIMITED. (2024). Processes For Preparation And Purification Of 5 Chloro 2 Nitroaniline.
  • Google Patents. (n.d.). CN101343232B - Preparation method for 2-chloro-4-nitroaniline.
  • BenchChem. (2025). Comparative Analysis of Synthetic Routes to N-Benzyl-2,4,5-trichloroaniline. Retrieved from a relevant chemical supplier's technical resources.
  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • Rajaboopathi, G., et al. (n.d.). Synthesis of the organic nonlinear optical compound N-benzyl-2-methyl-4-nitroaniline (BNA).
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  • Google Patents. (n.d.). CN108329211A - The preparation method of 5- chloro-2-nitroanilines.
  • Google Patents. (n.d.). Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline.
  • Yang, Y., Englert, U., & Li, Q. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E: Structure Reports Online, E63, o114–o116.
  • Wsol, M., & Frank, W. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry.
  • Mąkosza, M. (2017). Nucleophilic Aromatic Substitution, General Corrected Mechanism And Versatile Synthetic Tool.
  • Barbero, M., et al. (2022). C-N, C-O and C-S Ullmann-Type Coupling Reactions of Arenediazonium o-Benzenedisulfonimides. Molecules, 27(11), 3614.
  • Google Patents. (n.d.). US5466871A - Process for preparing nitroaniline derivatives.
  • BenchChem. (n.d.). Technical Support Center: Ullmann Condensation of 2-Nitroaniline. Retrieved from a relevant chemical supplier's technical resources.
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  • Chemistry LibreTexts. (2022). 16.6: Nucleophilic Aromatic Substitution. Retrieved from [Link]

  • de Oliveira, A. B., et al. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules, 29(1), 227.
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Comparative

A Senior Application Scientist's Guide to the Characterization of N-benzyl-4-chloro-2-nitroaniline by Mass Spectrometry

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth...

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the unambiguous identification and characterization of novel or synthesized compounds is a cornerstone of scientific rigor. This guide provides an in-depth technical overview of the characterization of N-benzyl-4-chloro-2-nitroaniline, a substituted aromatic amine with potential applications in synthetic chemistry and drug discovery, with a primary focus on mass spectrometry. We will explore the theoretical underpinnings of its mass spectrometric behavior, compare this technique with other analytical methodologies, and provide practical, field-tested protocols.

Introduction to N-benzyl-4-chloro-2-nitroaniline and the Imperative for Accurate Characterization

N-benzyl-4-chloro-2-nitroaniline (C13H11ClN2O2, Molecular Weight: 262.70 g/mol ) is a molecule of interest due to its composite structure, incorporating a benzyl group, a chlorinated phenyl ring, and a nitro functional group. These features suggest its potential as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and dyes.[1] Given that aniline and its derivatives are often biologically active and can be toxic, precise and accurate characterization is not merely a procedural step but a critical requirement for quality control, safety assessment, and understanding its metabolic fate.[2]

Mass spectrometry stands out as a powerful tool for this purpose, offering high sensitivity and detailed structural information from minimal sample amounts. This guide will delve into the nuances of using mass spectrometry for the definitive identification of N-benzyl-4-chloro-2-nitroaniline.

Unveiling the Molecular Fingerprint: Mass Spectrometry Analysis

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[3] For a molecule like N-benzyl-4-chloro-2-nitroaniline, Electron Ionization (EI) is a suitable and widely used technique that provides a reproducible fragmentation pattern, often referred to as a molecular fingerprint.[3][4]

Predicted Electron Ionization (EI) Fragmentation Pathway

The primary fragmentation pathways are anticipated to be:

  • Benzylic Cleavage: The most favorable cleavage is often the loss of the benzyl group or the formation of the stable tropylium ion. This would result in a prominent peak at m/z 91 (C7H7+). The remaining fragment, the 4-chloro-2-nitroaniline radical cation, would appear at m/z 171 .

  • Loss of Nitro Group: The nitro group (NO2) can be lost as a neutral radical, leading to a fragment at m/z 216 ([M-NO2]+).

  • Fragmentation of the Nitroaniline Ring: The substituted aniline ring itself can undergo fragmentation. For instance, the loss of the entire nitro group and a hydrogen atom could lead to a fragment at m/z 215 . Further fragmentation of the ring structure is also possible.

  • "Ortho Effect": In ortho-substituted nitroanilines, interactions between the adjacent functional groups can lead to characteristic fragmentation patterns, such as the loss of water.[5]

A summary of the predicted key fragments is presented in the table below.

Predicted m/z Proposed Fragment Ion Plausible Fragmentation Pathway
262/264[C13H11ClN2O2]•+Molecular Ion
171/173[C6H4ClN2O2]•+Loss of benzyl radical
91[C7H7]+Formation of tropylium ion
216/218[C13H11ClN]+Loss of NO2
215/217[C13H10ClN]+Loss of HNO2
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

For a volatile and thermally stable compound like N-benzyl-4-chloro-2-nitroaniline, Gas Chromatography-Mass Spectrometry (GC-MS) with an EI source is the method of choice.[4]

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.[4]

  • A non-polar or medium-polarity capillary column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness), is generally suitable.[4]

GC Parameters:

  • Carrier Gas: Helium at a constant flow of 1.0-1.5 mL/min.[4]

  • Injector Temperature: 250 °C.[4]

  • Oven Temperature Program:

    • Initial temperature: 100 °C, hold for 2 minutes.

    • Ramp: Increase to 280 °C at a rate of 15 °C/min.

    • Final hold: Hold at 280 °C for 5 minutes.[4]

Mass Spectrometer Parameters:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[4]

  • Mass Range: m/z 40-500.[4]

  • Source Temperature: 230 °C.[4]

Sample Preparation:

  • Prepare a dilute solution of the sample (approximately 100 µg/mL) in a volatile solvent such as dichloromethane or ethyl acetate.[4]

This self-validating protocol ensures reproducible fragmentation and chromatographic separation, allowing for both identification and purity assessment.

A Comparative Analysis of Analytical Techniques

While mass spectrometry is a powerful tool, a multi-technique approach is often employed for comprehensive characterization. High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy are common alternatives.

Technique Principle Strengths for N-benzyl-4-chloro-2-nitroaniline Limitations
Mass Spectrometry (MS) Measures mass-to-charge ratio of ions.High sensitivity, provides molecular weight and structural information through fragmentation.[3]Destructive, may not distinguish between isomers without chromatography.
High-Performance Liquid Chromatography (HPLC) Separates components of a mixture based on their differential partitioning between a mobile and stationary phase.[2]Excellent for purity assessment and quantification, non-destructive.[2][7]Provides limited structural information on its own, requires reference standards for identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed information about the molecular structure and connectivity of atoms.Lower sensitivity compared to MS, requires larger sample amounts, more complex data interpretation.
Gas Chromatography (GC) Separates volatile compounds based on their partitioning between a mobile gas phase and a stationary phase.[8]High resolution for volatile compounds, can be coupled with MS for definitive identification.[4][8]Not suitable for non-volatile or thermally labile compounds.[2]

Visualizing the Workflow

The following diagram illustrates a typical workflow for the comprehensive characterization of N-benzyl-4-chloro-2-nitroaniline.

Characterization_Workflow cluster_synthesis_purification Synthesis & Purification cluster_analytical_characterization Analytical Characterization cluster_data_interpretation Data Interpretation & Confirmation synthesis Synthesis of N-benzyl-4-chloro-2-nitroaniline purification Purification (e.g., Crystallization, Column Chromatography) synthesis->purification ms_analysis GC-MS Analysis (Molecular Weight & Fragmentation) purification->ms_analysis hplc_analysis HPLC Analysis (Purity & Quantification) data_integration Integration of MS, HPLC, and NMR Data ms_analysis->data_integration nmr_analysis NMR Spectroscopy (Structural Elucidation) hplc_analysis->data_integration nmr_analysis->data_integration structure_confirmation Structure Confirmation data_integration->structure_confirmation report Final Report structure_confirmation->report

Caption: Workflow for the characterization of N-benzyl-4-chloro-2-nitroaniline.

Conclusion

The characterization of N-benzyl-4-chloro-2-nitroaniline is effectively achieved through a combination of analytical techniques, with mass spectrometry playing a pivotal role in providing definitive molecular weight and structural information. The predicted fragmentation pattern, centered around benzylic cleavage and loss of the nitro group, offers a robust fingerprint for identification. By coupling this with chromatographic separation and corroborating with other spectroscopic methods like NMR, researchers can ensure the identity, purity, and quality of this important synthetic intermediate, thereby upholding the principles of scientific integrity in their research and development endeavors.

References

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  • ResearchGate. (n.d.). 4-Chloro-2-nitroaniline. Retrieved from [Link]

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  • Scribd. (n.d.). Experiment 4:: TLC and HPLC of Nitroanilines. Retrieved from [Link]

  • Research and Reviews. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Retrieved from [Link]

  • Google Patents. (n.d.). CN1182104C - The chemical synthesis method of 5-chloro-2-nitroaniline.
  • PubMed. (n.d.). TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Fragmentation Patterns in Mass Spectra. Retrieved from [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

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Validation

confirming the structure of N-benzyl-4-chloro-2-nitroaniline derivatives

An In-Depth Technical Guide to the Structural Confirmation of N-benzyl-4-chloro-2-nitroaniline Derivatives For researchers and professionals in the field of drug development, the unambiguous structural confirmation of ne...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to the Structural Confirmation of N-benzyl-4-chloro-2-nitroaniline Derivatives

For researchers and professionals in the field of drug development, the unambiguous structural confirmation of newly synthesized compounds is a cornerstone of scientific rigor and regulatory compliance. N-benzyl-4-chloro-2-nitroaniline derivatives represent a class of compounds with significant potential, making the validation of their chemical structures a critical step in the research and development pipeline. Misidentification of a regioisomer or incorrect assignment of a substituent can lead to flawed structure-activity relationship (SAR) data, wasted resources, and potential safety issues.

This guide provides a comprehensive comparison of the primary analytical techniques used to confirm the structure of these derivatives. It moves beyond a simple listing of methods to explain the causality behind experimental choices, offering field-proven insights to ensure a self-validating analytical workflow.

The Imperative of Orthogonal Analysis

No single analytical technique is foolproof. A robust structural confirmation relies on an orthogonal approach, where multiple techniques based on different physicochemical principles are employed. Each method provides a unique piece of the structural puzzle, and together, they build a cohesive and irrefutable picture of the molecule's identity. For N-benzyl-4-chloro-2-nitroaniline derivatives, the most powerful combination typically involves Nuclear Magnetic Resonance (NMR) spectroscopy for connectivity, Mass Spectrometry (MS) for molecular weight and elemental composition, and Infrared (IR) Spectroscopy for functional group verification. X-ray Crystallography serves as the ultimate arbiter when absolute stereochemistry or conformation is required and a suitable crystal can be obtained.

Core Analytical Techniques: A Comparative Overview

The selection of analytical methods is a strategic decision based on the information required, sample availability, and desired throughput. Below is a comparison of the most effective techniques for characterizing N-benzyl-4-chloro-2-nitroaniline derivatives.

Technique Information Provided Key Strengths Limitations Sample Requirement
NMR Spectroscopy Unambiguous atom connectivity, 3D structure (NOE), sample purityProvides the most detailed structural map of the molecule in solution.[1][2]Lower sensitivity than MS, can be complex to interpret for impure samples.1-10 mg, soluble
Mass Spectrometry Molecular weight, elemental formula (HRMS), fragmentation patternsHigh sensitivity, confirms molecular formula, characteristic chlorine isotope pattern.[1][3]Does not provide connectivity information, isomers are often indistinguishable.<1 mg, soluble/volatile
IR Spectroscopy Presence of key functional groups (N-H, NO₂, C-Cl)Fast, non-destructive, excellent for confirming functional group identity.[4][5]Provides limited information on the overall molecular skeleton.~1 mg, solid or liquid
X-ray Crystallography Absolute 3D structure, bond lengths, bond angles, stereochemistryThe "gold standard" for definitive structural proof.[6][7][8][9]Requires a high-quality single crystal, which can be difficult to grow.Single crystal

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful tool for elucidating the precise arrangement of atoms in an organic molecule.[1] For N-benzyl-4-chloro-2-nitroaniline derivatives, both ¹H and ¹³C NMR are essential.

Causality Behind the Experiment:
  • ¹H NMR: Reveals the number of different proton environments and their neighboring protons through spin-spin coupling. This allows for the definitive placement of substituents on both the aniline and benzyl rings. For example, the coupling patterns of the three aromatic protons on the 4-chloro-2-nitroaniline ring are distinct and confirm the 1,2,4-substitution pattern.

  • ¹³C NMR: Provides information on the carbon skeleton of the molecule. The number of signals confirms the total number of unique carbon atoms, and their chemical shifts indicate the type of carbon (aliphatic, aromatic, attached to electronegative atoms).

Expected ¹H NMR Signals:
  • Aromatic Protons (Aniline Ring): 6.5-8.5 ppm range. The proton ortho to the nitro group will be the most downfield.

  • Aromatic Protons (Benzyl Ring): 7.0-7.5 ppm range.

  • Methylene Protons (-CH₂-): 4.0-5.0 ppm. This signal often appears as a doublet if coupled to the N-H proton.

  • Amine Proton (N-H): A broad singlet, typically in the 5.0-6.0 ppm range, which can exchange with D₂O.

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the purified N-benzyl-4-chloro-2-nitroaniline derivative in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean NMR tube.[10] The choice of solvent is critical; CDCl₃ is common for many organic molecules, but DMSO-d₆ may be required for less soluble compounds and allows for clearer observation of the N-H proton.

  • Instrumentation: Use a 300 MHz or higher field NMR spectrometer.[10] Higher field strengths provide better signal dispersion and resolution, which is crucial for resolving complex coupling patterns in the aromatic region.

  • ¹H NMR Acquisition: Acquire a standard proton spectrum using a 90° pulse. Ensure the spectral width covers the expected range of chemical shifts (typically 0-12 ppm).

  • ¹³C NMR Acquisition: Acquire a proton-decoupled carbon spectrum. This provides a single peak for each unique carbon atom, simplifying the spectrum. A larger number of scans is typically required due to the lower natural abundance of ¹³C.

Mass Spectrometry (MS): The Molecular Weight Gatekeeper

MS provides the exact molecular weight of the compound, serving as a primary check of the synthesis. High-resolution mass spectrometry (HRMS) can determine the elemental formula, adding another layer of confirmation.

Causality Behind the Experiment:

For N-benzyl-4-chloro-2-nitroaniline, the key diagnostic feature is the isotopic pattern of chlorine. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[11] This results in two molecular ion peaks in the mass spectrum: the M⁺ peak (containing ³⁵Cl) and the M+2 peak (containing ³⁷Cl) with a relative intensity of about 3:1, a definitive signature for a monochlorinated compound.[12]

The fragmentation pattern also provides structural clues. Common fragmentation pathways for these derivatives include the loss of the nitro group (•NO₂) or cleavage at the benzylic position.[13][14]

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in a suitable solvent like acetonitrile or methanol. The use of a volatile solvent is key for efficient ionization.

  • Instrumentation: Infuse the sample solution into an ESI-equipped mass spectrometer (e.g., a time-of-flight (TOF) or Orbitrap analyzer for high resolution). ESI is a soft ionization technique that minimizes fragmentation and typically produces a strong signal for the protonated molecule [M+H]⁺.

  • Data Acquisition: Acquire the mass spectrum in positive ion mode. Scan a mass range that comfortably includes the expected molecular weight of the derivative.

  • Data Analysis:

    • Confirm the presence of the [M+H]⁺ ion corresponding to the calculated molecular weight.

    • Verify the presence of the [M+H+2]⁺ peak at approximately one-third the intensity of the [M+H]⁺ peak.

    • (Optional) Perform tandem MS (MS/MS) to analyze the fragmentation pattern and further confirm the structure.[14]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and simple method to confirm the presence of the key functional groups that define the N-benzyl-4-chloro-2-nitroaniline scaffold.

Causality Behind the Experiment:

Specific covalent bonds vibrate at characteristic frequencies. By passing infrared radiation through the sample, we can identify which frequencies are absorbed, corresponding to the vibrations of specific functional groups.

Key Diagnostic Peaks:
  • N-H Stretch: A sharp peak around 3350-3450 cm⁻¹.[4] Its presence confirms the secondary amine.

  • Aromatic C-H Stretch: Peaks just above 3000 cm⁻¹.

  • Asymmetric NO₂ Stretch: A strong peak around 1500-1550 cm⁻¹.[4][5]

  • Symmetric NO₂ Stretch: A strong peak around 1330-1370 cm⁻¹.[4][5]

  • C-Cl Stretch: A peak in the fingerprint region, typically 600-800 cm⁻¹.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR
  • Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal. No extensive sample preparation is required, making this a high-throughput technique.

  • Instrumentation: Use a standard FT-IR spectrometer equipped with an ATR accessory.

  • Data Acquisition: Collect the spectrum, typically over the range of 4000-400 cm⁻¹. An air background spectrum should be collected first.

  • Data Analysis: Identify the characteristic absorption bands and compare them to known values for the expected functional groups.

Visualizing the Workflow

A systematic approach ensures that all necessary data is collected for a comprehensive structural confirmation.

G cluster_synthesis Synthesis & Purification cluster_analysis Structural Confirmation Workflow Synthesis Synthesize Derivative Purification Purify via Column Chromatography or Recrystallization Synthesis->Purification Purity_Check Assess Purity (TLC, HPLC, NMR) Purification->Purity_Check MS Mass Spectrometry (Confirm MW & Isotope Pattern) Purity_Check->MS Pure Sample NMR NMR Spectroscopy (¹H & ¹³C for Connectivity) MS->NMR Correct MW IR IR Spectroscopy (Confirm Functional Groups) NMR->IR Correct Connectivity Xray X-ray Crystallography (If absolute structure needed) NMR->Xray Ambiguous Structure Final_Confirmation Structure Confirmed IR->Final_Confirmation Correct FGs Xray->Final_Confirmation

Caption: A typical workflow for the synthesis and structural confirmation of target compounds.

Conclusion

Confirming the structure of N-benzyl-4-chloro-2-nitroaniline derivatives is a multi-faceted process that demands a rigorous, evidence-based approach. Relying on a single technique is insufficient. By strategically combining the detailed connectivity map from NMR, the molecular weight and elemental composition from MS, and the functional group verification from IR, researchers can build an unassailable case for the structure of their synthesized compounds. For instances requiring absolute proof, X-ray crystallography provides the final, definitive answer. This orthogonal methodology ensures data integrity, supports robust SAR studies, and is fundamental to the successful advancement of drug development programs.

References

  • Investigations on Structural and optical properties of 4-chloro2-nitroaniline crystals for Nonlinear Optical Applications. (n.d.). IOP Conference Series: Materials Science and Engineering. [Link]

  • Majumdar, D., et al. (2019). Synthesis, characterization and physicochemical studies of copolymers of aniline and 3-nitroaniline. Journal of Polymer Research. [Link]

  • 4-Nitroaniline. (n.d.). In Wikipedia. Retrieved January 22, 2026. [Link]

  • Pinilla, J. A., et al. (2012). Synthesis and X-ray powder diffraction data of N-benzyl-6-chloro-4-(4-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline. Powder Diffraction. [Link]

  • Schematic diagram of 4-chloro-2-nitroaniline. (n.d.). ResearchGate. [Link]

  • 4-Chloro-2-nitroaniline. (n.d.). PubChem. Retrieved January 22, 2026. [Link]

  • Polymorphism and cold crystallization in optically nonlinear N-benzyl-2-methyl-4-nitroaniline crystal studied by X-ray diffraction, calorimetry and Raman spectroscopy. (2018). Journal of Applied Crystallography. [Link]

  • Comparison of Analytical Techniques in the Characterization of Complex Compounds. (2017). IntechOpen. [Link]

  • FT-IR spectra of p-nitroaniline (a) control and (b) treated. (n.d.). ResearchGate. [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. [Link]

  • Comparison of analytical techniques for the identification of bioactive compounds from natural products. (2017). Journal of Pharmaceutical Analysis. [Link]

  • Yang, Y., et al. (2007). 4-Chloro-2-nitroaniline. Acta Crystallographica Section E. [Link]

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  • m-Nitroaniline. (n.d.). NIST WebBook. Retrieved January 22, 2026. [Link]

  • Synthesis, Isolation and Characterisation of Some Substituted N-Benzyl and N-Benzoyl Anilines. (n.d.). DergiPark. [Link]

  • Process for preparing nitroaniline derivatives. (1995).
  • Brown, J. F. (1955). The Infrared Spectra of Nitro and Other Oxidized Nitrogen Compounds. Journal of the American Chemical Society. [Link]

  • Niessen, W. M. A. (2021). Tandem mass spectrometry of organic nitro and halogen compounds: Competition between losses of molecules and of radicals. International Journal of Mass Spectrometry. [Link]

  • 3-Nitroaniline. (n.d.). PubChem. Retrieved January 22, 2026. [Link]

  • A Comprehensive Guide to the 4 Main Types of Analytical Chemistry. (2024). The Center for Professional Advancement. [Link]

  • Synthesis and crystal structures of (E)-N′-(4-chloro-3-nitrobenzylidene)acetohydrazide and (E)-2-(4-chlorobenzylidene)-1-(quinolin-8-yl)hydrazine. (2021). Acta Crystallographica Section E. [Link]

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  • Simplified Yet Sensitive Determination of Aniline and Nitroanilines. (n.d.). LCGC International. [Link]

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Safety & Regulatory Compliance

Safety

A Guide to the Safe Disposal of N-benzyl-4-chloro-2-nitroaniline for Laboratory Professionals

This document provides a comprehensive, step-by-step guide for the proper disposal of N-benzyl-4-chloro-2-nitroaniline, a compound requiring meticulous handling due to its chemical properties and potential hazards. This...

Author: BenchChem Technical Support Team. Date: February 2026

This document provides a comprehensive, step-by-step guide for the proper disposal of N-benzyl-4-chloro-2-nitroaniline, a compound requiring meticulous handling due to its chemical properties and potential hazards. This guide is intended for researchers, scientists, and drug development professionals who handle this and similar halogenated nitroaromatic compounds. Our commitment to laboratory safety extends beyond providing high-quality reagents to ensuring our customers are equipped with the knowledge for safe and compliant disposal, fostering a culture of safety and environmental responsibility.

Understanding the Hazard Profile of N-benzyl-4-chloro-2-nitroaniline

Before outlining disposal procedures, it is paramount to understand the inherent risks associated with N-benzyl-4-chloro-2-nitroaniline. This compound belongs to the class of halogenated nitroaromatic compounds, which are generally recognized for their potential toxicity.

A Safety Data Sheet (SDS) for N-benzyl-4-nitroaniline classifies it with the following hazards:

  • Harmful if swallowed[1]

  • Harmful in contact with skin[1]

  • Causes serious eye damage[1]

  • Harmful if inhaled[1]

  • Causes skin irritation[1]

  • May cause respiratory irritation[1]

The toxicity of nitroaniline derivatives can be linked to the metabolic reduction of the nitro group, which can produce reactive intermediates.[2] These intermediates have the potential to interact with biological molecules, leading to systemic toxicity and mutagenic effects.[2] The chlorinated nature of this compound also places it in the category of halogenated organic waste, which requires specific disposal protocols to prevent environmental contamination.

Table 1: Hazard Summary for N-benzyl-4-chloro-2-nitroaniline and Related Compounds

Hazard StatementN-benzyl-4-nitroaniline[1]4-Chloro-2-nitroaniline[3]
Acute Oral ToxicityHarmful if swallowedFatal if swallowed
Acute Dermal ToxicityHarmful in contact with skinFatal in contact with skin
Acute Inhalation ToxicityHarmful if inhaledFatal if inhaled
Eye Irritation/DamageCauses serious eye damage-
Skin IrritationCauses skin irritation-
Respiratory IrritationMay cause respiratory irritation-
Specific Target Organ Toxicity (Repeated Exposure)-May cause damage to organs
Aquatic Toxicity-Toxic to aquatic life with long lasting effects

The Imperative of Segregation: A Foundational Step

The cornerstone of proper chemical waste management is meticulous segregation. Cross-contamination of waste streams can lead to dangerous reactions, complicate disposal processes, and significantly increase disposal costs. N-benzyl-4-chloro-2-nitroaniline waste must be handled as halogenated organic waste .

Key Segregation Principles:

  • Dedicated Waste Container: Use a clearly labeled, dedicated waste container for N-benzyl-4-chloro-2-nitroaniline and other halogenated organic compounds.

  • Avoid Mixing: Do not mix halogenated waste with non-halogenated organic waste, aqueous waste, or any other waste streams.

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste," "Halogenated Organic Waste," and the full chemical name "N-benzyl-4-chloro-2-nitroaniline." All constituents of the waste mixture should be listed with their approximate concentrations.

G cluster_waste_generation Waste Generation cluster_segregation Waste Segregation N_benzyl N-benzyl-4-chloro-2-nitroaniline Waste Halogenated_Container Halogenated Organic Waste Container N_benzyl->Halogenated_Container Correct Segregation Non_Halogenated_Container Non-Halogenated Organic Waste N_benzyl->Non_Halogenated_Container Incorrect Aqueous_Container Aqueous Waste N_benzyl->Aqueous_Container Incorrect

Step-by-Step Disposal Protocol

The following protocol outlines the necessary steps for the safe disposal of N-benzyl-4-chloro-2-nitroaniline from a laboratory setting.

Personal Protective Equipment (PPE)

Given the compound's hazard profile, the following PPE is mandatory when handling N-benzyl-4-chloro-2-nitroaniline and its waste:

  • Eye Protection: Chemical safety goggles or a face shield.

  • Hand Protection: Nitrile gloves. Always inspect gloves for integrity before use and practice proper glove removal technique to avoid skin contact.[4]

  • Body Protection: A lab coat, long pants, and closed-toe shoes are essential to prevent skin exposure.[5]

  • Respiratory Protection: If there is a risk of generating dust or aerosols, a NIOSH-approved respirator should be used.[4]

Waste Collection
  • Container Selection: Choose a chemically compatible container with a secure lid. High-density polyethylene (HDPE) containers are generally suitable.

  • Labeling: Immediately label the container as described in the segregation section.

  • Transfer: Carefully transfer the waste into the designated container, avoiding splashes and the generation of dust. If the compound is a solid, do not create dust clouds.[4]

  • Closure: Securely close the container after each addition of waste.

Storage of Waste
  • Designated Area: Store the waste container in a designated satellite accumulation area.

  • Ventilation: The storage area must be well-ventilated.

  • Incompatibles: Store away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6]

  • Secondary Containment: It is best practice to store the waste container in a secondary containment bin to mitigate the impact of potential leaks or spills.

Final Disposal

The recommended and most environmentally sound method for the final disposal of N-benzyl-4-chloro-2-nitroaniline is incineration by a licensed professional waste disposal service.[4]

  • Why Incineration? Halogenated organic compounds require high-temperature incineration with specialized scrubbers to ensure complete destruction and to neutralize harmful byproducts such as hydrogen chloride.[7] Landfilling is a less preferable option and should only be considered if incineration is not feasible and the landfill is authorized to accept such waste.[1]

  • Contacting a Disposal Service: Your institution's Environmental Health and Safety (EHS) department will have established procedures and contracts with licensed hazardous waste disposal companies. Follow your institution's protocol for arranging a waste pickup.

G cluster_protocol Disposal Protocol PPE 1. Don Appropriate PPE Collect 2. Collect Waste in Labeled Container PPE->Collect Store 3. Store in Designated Area Collect->Store Contact_EHS 4. Contact EHS for Pickup Store->Contact_EHS Incineration 5. Professional Incineration Contact_EHS->Incineration

Emergency Procedures for Spills

In the event of a spill, prompt and appropriate action is crucial to mitigate exposure and environmental contamination.

  • Small Spills:

    • Alert personnel in the immediate area.

    • Wearing appropriate PPE, absorb the spill with an inert material such as vermiculite or sand.[5]

    • Carefully sweep or scoop the absorbed material into a designated hazardous waste container.[4]

    • Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Large Spills:

    • Evacuate the area immediately.

    • Alert your institution's EHS or emergency response team.

    • Prevent entry into the affected area.

    • If it is safe to do so, increase ventilation to the area.

Conclusion: A Commitment to Safety and Compliance

The proper disposal of N-benzyl-4-chloro-2-nitroaniline is not merely a procedural task but a critical component of a robust laboratory safety program. By adhering to the principles of hazard awareness, meticulous segregation, and established disposal protocols, researchers can ensure a safe working environment and minimize their environmental impact. Always consult your institution's specific guidelines and your chemical's Safety Data Sheet for the most accurate and up-to-date information.

References

  • Benzenamine, 4-chloro-2-nitro-: Human health tier II assessment. (2019). Australian Government Department of Health. [Link]

  • N-benzyl-2-methyl-4-nitroaniline Material Safety Data Sheet. (2019). Capot Chemical. [Link]

  • 4-Chloro-2-nitroaniline Safety Data Sheet. (2021). Carl Roth. [Link]

  • 2-Chloro-4-nitroaniline Safety Data Sheet. (2022). CPAchem. [Link]

  • Aniline Standard Operating Procedure. Rutgers University. [Link]

  • Aniline Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]

  • Aniline Safety and Handling. Washington State University. [Link]

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Handling

Comprehensive Safety and Handling Guide for N-benzyl-4-chloro-2-nitroaniline

This guide provides essential safety protocols and logistical information for the handling and disposal of N-benzyl-4-chloro-2-nitroaniline (CAS No. 10066-18-9).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and logistical information for the handling and disposal of N-benzyl-4-chloro-2-nitroaniline (CAS No. 10066-18-9). As a substituted nitroaniline, this compound warrants careful handling due to its potential health hazards. This document is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Understanding the Hazards of N-benzyl-4-chloro-2-nitroaniline

While a comprehensive toxicological profile for N-benzyl-4-chloro-2-nitroaniline is not extensively documented in readily available literature, its structural motifs—a chlorinated nitroaromatic and an aniline derivative—suggest potential health risks. Data for this compound indicates it is an irritant and is associated with the following GHS hazard statements:

  • H302: Harmful if swallowed[1]

  • H315: Causes skin irritation[1]

  • H319: Causes serious eye irritation[1]

  • H335: May cause respiratory irritation[1]

Structurally similar compounds, such as 4-chloro-2-nitroaniline, are known to be fatal if swallowed, in contact with skin, or if inhaled, and may cause damage to organs through prolonged or repeated exposure[2][3]. Given these potential hazards, a conservative approach to handling N-benzyl-4-chloro-2-nitroaniline is imperative.

Personal Protective Equipment (PPE): Your First Line of Defense

The consistent use of appropriate personal protective equipment is non-negotiable when handling N-benzyl-4-chloro-2-nitroaniline. The following table summarizes the recommended PPE for various laboratory operations.

Operation Required PPE Rationale
Weighing and Aliquoting (Solid) - Nitrile gloves (double-gloving recommended)- Safety goggles with side shields- Laboratory coat- Particulate respirator (N95 or equivalent)To prevent inhalation of fine powders and to protect skin and eyes from contact.
Solution Preparation and Handling - Nitrile gloves- Chemical splash goggles- Laboratory coatTo protect against splashes of solutions containing the compound.
Running Reactions and Work-up - Nitrile gloves- Chemical splash goggles- Laboratory coat- Use of a certified chemical fume hoodTo contain potentially volatile reagents and byproducts, and to protect from splashes.
Waste Disposal - Nitrile gloves- Safety goggles- Laboratory coatTo prevent contact with contaminated waste materials.

Safe Handling and Operational Workflow

Adherence to a strict operational workflow is critical to minimize exposure and ensure a safe working environment. The following diagram and step-by-step protocols outline the safe handling of N-benzyl-4-chloro-2-nitroaniline from receipt to disposal.

safe_handling_workflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_ppe Don PPE prep_setup Prepare Fume Hood prep_ppe->prep_setup handling_weigh Weigh Compound prep_setup->handling_weigh handling_dissolve Prepare Solution handling_weigh->handling_dissolve handling_reaction Perform Reaction handling_dissolve->handling_reaction cleanup_decon Decontaminate Glassware handling_reaction->cleanup_decon cleanup_waste Segregate & Label Waste cleanup_decon->cleanup_waste cleanup_dispose Dispose of Waste cleanup_waste->cleanup_dispose cleanup_ppe Doff PPE cleanup_dispose->cleanup_ppe

Caption: Safe Handling Workflow for N-benzyl-4-chloro-2-nitroaniline.

Experimental Protocol: Step-by-Step Guidance
  • Consult the SDS: Although a comprehensive SDS for N-benzyl-4-chloro-2-nitroaniline is not widely available, review the SDS for structurally similar compounds to familiarize yourself with potential hazards[2][3][4].

  • Work Area Preparation: Ensure that a certified chemical fume hood is available and functioning correctly. The work surface should be clean and uncluttered.

  • Assemble Materials: Have all necessary equipment (glassware, spatulas, etc.) and reagents readily available within the fume hood.

  • Don PPE: Put on a laboratory coat, nitrile gloves (consider double-gloving), and chemical splash goggles before handling the compound.

  • Weighing:

    • Perform all weighing operations within the fume hood or a ventilated balance enclosure to avoid inhalation of dust particles.

    • Use a disposable weighing boat to prevent contamination of the balance.

    • Handle the solid with care to minimize dust generation[5].

  • Solution Preparation:

    • Add the solvent to the solid compound slowly to avoid splashing.

    • If sonication or heating is required, ensure the vessel is appropriately sealed or equipped with a condenser to prevent the release of vapors.

  • Running Reactions:

    • All reactions involving N-benzyl-4-chloro-2-nitroaniline should be conducted in a chemical fume hood[6].

    • Ensure that reaction vessels are securely clamped and that any potential pressure build-up can be safely vented.

Spill Management and Disposal Plan

A proactive plan for spill management and waste disposal is a cornerstone of laboratory safety.

  • Evacuate and Alert: In the event of a significant spill, evacuate the immediate area and alert your supervisor and institutional safety officer.

  • Control and Contain: If the spill is small and you are trained to handle it, contain the spill using an appropriate absorbent material (e.g., vermiculite or sand). Avoid raising dust.

  • Cleanup:

    • Wear appropriate PPE, including a respirator if the compound is a solid.

    • Carefully sweep up the solid material, or absorb the liquid, and place it into a clearly labeled, sealed container for hazardous waste[4].

    • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste.

  • Segregation: All waste contaminated with N-benzyl-4-chloro-2-nitroaniline, including disposable gloves, weighing boats, and absorbent materials, must be segregated into a dedicated, labeled hazardous waste container[6].

  • Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "N-benzyl-4-chloro-2-nitroaniline".

  • Disposal Procedure:

    • Solid waste should be placed in a sealed, puncture-resistant container.

    • Liquid waste should be collected in a sealed, chemically-resistant container.

    • Consult your institution's environmental health and safety (EHS) department for specific disposal procedures. Often, this will involve incineration by a licensed disposal company[4]. Do not pour waste down the drain[3][7].

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling N-benzyl-4-chloro-2-nitroaniline, ensuring a safe and productive research environment.

References

  • Capot Chemical. (2025, November 7). Material Safety Data Sheet: N-benzyl-2-methyl-4-nitroaniline.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet: 4-Chloro-2-nitroaniline.
  • BLD Pharm. (n.d.). N-Benzyl-4-chloro-2-nitroaniline.
  • Matrix Scientific. (n.d.). N-Benzyl-4-chloro-2-nitroaniline.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: LINOLEIC ACID FREE ACID CELL CULTURE TESTED.
  • CDH Fine Chemical. (n.d.). Material Safety Data Sheet: 4-Chloro-2-Nitroaniline.
  • TargetMol. (n.d.). Safety Data Sheet.
  • Master Builders Solutions. (2023, August 15). Safety Data Sheet: MasterMatrix 33.
  • CymitQuimica. (n.d.). N-Benzyl-4-nitroaniline.
  • PubChem. (n.d.). N-benzyl-2-methyl-4-nitroaniline.
  • Carl ROTH. (n.d.). Safety Data Sheet: 2-Nitroaniline.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

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AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-benzyl-4-chloro-2-nitroaniline
Reactant of Route 2
Reactant of Route 2
N-benzyl-4-chloro-2-nitroaniline
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